Metomidate hydrochloride
Description
The exact mass of the compound Metomidate hydrochloride is 266.0822054 g/mol and the complexity rating of the compound is 264. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168403. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Metomidate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Metomidate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDTZKNEKPBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045707 | |
| Record name | Metomidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045707 | |
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Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36557-22-9, 2852-42-8, 35944-74-2 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36557-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypnodil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metomidate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403 | |
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| Record name | Metomidate hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metomidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260 | |
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| Record name | METOMIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Metomidate Hydrochloride
Introduction: The Significance of Metomidate Hydrochloride in Research and Medicine
Metomidate hydrochloride, the hydrochloride salt of methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a potent and selective inhibitor of the adrenal mitochondrial enzyme 11β-hydroxylase. This enzyme plays a critical role in the biosynthesis of cortisol and aldosterone. Its targeted mechanism of action makes metomidate a valuable tool in endocrinology research and as a diagnostic agent. In its radiolabeled form, such as [¹¹C]metomidate, it is utilized in positron emission tomography (PET) imaging to visualize and characterize adrenocortical tumors.[1]
This technical guide provides a comprehensive overview of the synthesis and purification of Metomidate hydrochloride, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and validated analytical techniques to ensure the production of a high-purity final compound suitable for research and preclinical applications.
Core Synthesis Pathway: A Rational Approach to Imidazole Construction
The synthesis of Metomidate hydrochloride is analogous to that of its close structural relative, etomidate, with the primary distinction being the use of a methyl ester functional group instead of an ethyl ester.[2] The core strategy involves the construction of the imidazole ring from the chiral amine, (R)-1-phenylethylamine, followed by functional group manipulations to yield the final product.
The selection of (R)-1-phenylethylamine as the starting material is crucial as the stereochemistry at this position is critical for the biological activity of the final compound. The synthesis proceeds through the formation of an N-substituted glycine methyl ester, which then undergoes formylation and cyclization to create the imidazole ring. A key intermediate in this pathway is the corresponding carboxylic acid, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, which is then esterified to yield metomidate.[3]
Caption: Generalized synthetic pathway for Metomidate hydrochloride.
Detailed Experimental Protocols
The following protocols are adapted from established syntheses of analogous imidazole compounds and provide a comprehensive workflow for the preparation of Metomidate hydrochloride.[4]
Part 1: Synthesis of (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid
-
Synthesis of (R)-N-(1-Phenylethyl)glycine Methyl Ester:
-
In a reaction vessel, combine (R)-1-phenylethylamine, toluene, and triethylamine.
-
Cool the mixture and slowly add methyl chloroacetate, maintaining the temperature below 40°C.
-
Heat the reaction mixture to 50-60°C and maintain for 8 hours. A precipitate will form.
-
Cool the mixture, filter the solids, and wash the filter cake with hot toluene.
-
Combine the organic phases and wash twice with purified water.
-
-
Synthesis of (R)-N-Formyl-N-(1-phenylethyl)glycine Methyl Ester:
-
To the (R)-N-(1-phenylethyl)glycine methyl ester in toluene, add formic acid (88%).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and wash sequentially with purified water, saturated sodium bicarbonate solution, and again with purified water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
-
Cyclization and Saponification to (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid:
-
The crude (R)-N-formyl-N-(1-phenylethyl)glycine methyl ester is then subjected to cyclization conditions, often involving a base and a source of the remaining imidazole ring atoms, followed by saponification of the methyl ester to the carboxylic acid. This step is a critical ring-forming reaction and conditions should be carefully controlled.
-
Part 2: Esterification to Metomidate and Salt Formation
-
Esterification to Metomidate (Free Base):
-
The (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid is dissolved in an excess of methanol.
-
An acid catalyst (e.g., sulfuric acid or thionyl chloride) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC or HPLC).
-
The excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude Metomidate free base.
-
-
Formation of Metomidate Hydrochloride:
-
The crude Metomidate free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in isopropanol or gaseous HCl) is added dropwise with stirring.
-
The Metomidate hydrochloride will precipitate out of the solution.
-
The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product.
-
Purification Methodologies: Ensuring High Purity
The purity of Metomidate hydrochloride is paramount for its application in research and as a potential pharmaceutical agent. A combination of purification techniques is often employed to remove impurities generated during the synthesis.
Crystallization
Crystallization is a powerful technique for purifying the final product and its intermediates. For Metomidate hydrochloride, a mixed-solvent system is often effective.
Protocol for Crystallization of Metomidate Hydrochloride:
-
Dissolve the crude Metomidate hydrochloride in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of an organic solvent like N,N-dimethylformamide and water).[5][6]
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
If crystallization does not occur spontaneously, seeding with a small crystal of pure product can be beneficial.
-
Collect the crystals by filtration, wash with a cold, poor solvent (e.g., cold acetone or diethyl ether) to remove residual soluble impurities, and dry under vacuum.
Chromatographic Purification
For very high purity requirements or for the removal of closely related impurities, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Column Chromatography: A silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be used to purify the Metomidate free base before conversion to the hydrochloride salt.
-
Preparative HPLC: This technique offers the highest resolution for purification. For Metomidate, a reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile). The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.
Caption: Workflow for the purification and quality control of Metomidate hydrochloride.
Analytical Quality Control: Validation of Purity and Identity
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized Metomidate hydrochloride.
| Analytical Technique | Purpose | Typical Parameters and Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water with a buffer (e.g., phosphate buffer). Detection: UV at ~235-240 nm. Result: A single major peak corresponding to Metomidate with purity >98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H NMR and ¹³C NMR: The spectra should be consistent with the chemical structure of Metomidate hydrochloride, showing the correct chemical shifts, integrations, and coupling patterns for all protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight verification | Technique: Electrospray Ionization (ESI). Result: The observed mass-to-charge ratio (m/z) should correspond to the molecular ion of Metomidate. |
| Melting Point | Physical property characterization and purity indication | A sharp melting point range consistent with the literature value for pure Metomidate hydrochloride. |
Table 1: Key Analytical Methods for Quality Control of Metomidate Hydrochloride
Conclusion
The synthesis and purification of Metomidate hydrochloride require a multi-step process that leverages fundamental principles of organic chemistry. By carefully controlling reaction conditions and employing robust purification and analytical methodologies, a high-purity product suitable for demanding research and development applications can be reliably obtained. The protocols and workflows detailed in this guide provide a comprehensive framework for the successful laboratory-scale production of this important imidazole-based compound.
References
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- Mitterhauser, M., et al. (2025, January 15). Synthesis and quality-control of (R)
- (2023). Synthesis of O-methyl-11C]Metomidate ([11C]-MTO).
- (2019).
- Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Molbase.
- Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. NIH.
- (2005, June 10). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. NCBI.
- 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. PubChem.
- Analytical Method Development and Validation for Methylphenidate Hydrochloride and its Impurities by Using RP-HPLC Method. ijrpr.
- Methyl 1H-imidazole-1-carboxyl
- Synthesis of (-)-ethyl 1-(1-phenylethyl)
- Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate.
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Metomidate hydrochloride CAS number 35944-74-2 technical data
An In-Depth Technical Guide to Metomidate Hydrochloride (CAS No. 35944-74-2)
Introduction: Beyond a Simple Sedative
Metomidate hydrochloride, an imidazole-based non-barbiturate hypnotic, represents a fascinating case study in targeted pharmacology.[1][2][3] Initially explored for its sedative properties, its true value for the modern researcher lies in its potent and highly selective inhibition of adrenal steroidogenesis.[4][5] This guide moves beyond surface-level descriptions to provide drug development professionals and researchers with a deep, mechanistic understanding of Metomidate, its applications, and the technical considerations for its use. We will explore the causality behind its biological activity, from the interaction of its imidazole ring with cytochrome P450 enzymes to its practical applications in diagnostic imaging and veterinary science.[4][6]
Unlike its structural analogue, etomidate, which is primarily used as a general anesthetic due to its strong GABAergic effects, metomidate's hypnotic properties are significantly attenuated.[5] This distinction is not a limitation but rather its greatest asset, enabling its use as a precision tool for modulating and imaging the adrenal cortex with minimal systemic anesthetic complications.[5]
Part 1: Physicochemical and Pharmacological Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. Metomidate hydrochloride is a racemic mixture, available as a white to off-white solid.[1][7]
Chemical and Physical Data
The key physicochemical properties of Metomidate hydrochloride are summarized below, providing a quick reference for formulation, storage, and handling.
| Property | Value | Source(s) |
| CAS Number | 35944-74-2 | [1][5][8][9] |
| Free Base CAS No. | 5377-20-8 | [5][10] |
| Molecular Formula | C₁₃H₁₄N₂O₂ • HCl | [5][7][9] |
| Molecular Weight | 266.72 g/mol | [5][7][8] |
| IUPAC Name | methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | [5] |
| Synonyms | Hypnodil, Aquacalm, R 7315, Etomidate Impurity B | [5][9][10] |
| Melting Point | 173-174 °C | [1][8][11] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Soluble in PBS (pH 7.2) and DMSO; Sparingly soluble in Ethanol | [5][9] |
| Storage | Short term (weeks): 0 - 4 °C; Long term (years): -20 °C. Store in a dry, dark place. | [5][9] |
Pharmacological Profile
Metomidate's pharmacological activity is dominated by its endocrine effects. Its sedative properties, while present, are secondary to its primary mechanism of action.
| Parameter | Target(s) | Value | Effect | Source(s) |
| Primary Target | 11β-hydroxylase (CYP11B1) | Kᵢ ≈ 1–3 nM | Potent inhibition of cortisol synthesis | [4][5] |
| Secondary Target | Aldosterone synthase (CYP11B2) | Potent Inhibitor | Inhibition of aldosterone synthesis | [4][5] |
| Functional Assay | Human Adrenal Cells | IC₅₀ ≈ 2–10 nM | Inhibition of cortisol production | [5] |
| CNS Target | GABA-A Receptor | Attenuated modulation | Mild sedation/hypnosis | [5][12] |
Part 2: Core Mechanism of Action: Targeted Adrenal Suppression
The defining characteristic of metomidate is its potent and reversible inhibition of adrenal steroidogenesis.[4] This action is highly specific, targeting the final steps in the synthesis of crucial corticosteroids.
Inhibition of Cytochrome P450 11B Enzymes
The mechanism is centered on two key mitochondrial enzymes:
-
11β-hydroxylase (CYP11B1): This enzyme is responsible for the final conversion of 11-deoxycortisol to cortisol. Metomidate effectively blocks this step, leading to a rapid and dose-dependent decrease in cortisol production.[4]
-
Aldosterone Synthase (CYP11B2): A closely related enzyme, CYP11B2 is also inhibited by metomidate, suppressing the production of aldosterone.[4][5]
The causality of this inhibition is attributed to the imidazole ring within the metomidate structure.[4] This nitrogen-containing ring interacts with the heme iron atom at the active site of the cytochrome P450 enzymes, reversibly preventing them from carrying out their hydroxylation function. This targeted interaction explains the high potency and selectivity of the drug.[4]
Comparison with Etomidate
While structurally similar, the pharmacological divergence between metomidate and etomidate is critical. Etomidate is a potent positive allosteric modulator of GABA-A receptors, which underlies its powerful anesthetic effects.[12] Metomidate shares this property but to a much lesser extent.[5] This reduced GABAergic activity makes it unsuitable as a sole general anesthetic but ideal for applications where adrenal suppression is desired without deep sedation.[5]
Part 3: Key Applications in Research and Diagnostics
Metomidate's unique profile has established its importance in two primary fields: veterinary medicine and diagnostic molecular imaging.
Veterinary Medicine: An Anesthetic for Aquatic Species
In aquaculture and for ornamental fish, handling and transport are significant stressors that can lead to increased mortality.[13] Metomidate is used as an immersion anesthetic to mitigate this stress response.[1][13]
-
Mechanism: By preventing the stress-induced spike in cortisol, Metomidate improves survival rates and the overall condition of the fish upon arrival.[4][13]
-
Application: It is added to shipping water at low concentrations (e.g., 0.2-1.0 mg/L).[13]
-
Causality: The choice of Metomidate over other anesthetics is due to its targeted anti-stress effect. While it provides sedation, its primary benefit in this context is the direct biochemical suppression of cortisol, which is the key mediator of the negative physiological effects of stress in fish.[4] It is important to note that efficacy can be species-specific.[4][13]
Diagnostic Imaging: A PET Tracer for Adrenocortical Tumors
The high affinity and specificity of Metomidate for CYP11B1 and CYP11B2 make it an ideal targeting agent for molecular imaging.[4][5]
-
Radiolabeling: When labeled with a positron-emitting isotope, such as Carbon-11 (¹¹C), it becomes the radiotracer [¹¹C]metomidate.[4][5]
-
Application: [¹¹C]metomidate Positron Emission Tomography (PET) is used to non-invasively identify and characterize tumors of adrenocortical origin.[4][14] Because these tumor cells often overexpress CYP11B enzymes, the tracer accumulates at these sites, allowing for precise localization.
-
Clinical Significance: This technique is valuable for differentiating benign from malignant adrenal lesions and for guiding treatment decisions in conditions like Cushing's syndrome and primary aldosteronism.[5]
Part 4: Synthesis and Analysis
For drug development professionals, understanding the synthesis and analytical control of a compound is paramount.
General Synthesis Route
While specific proprietary synthesis protocols may vary, the synthesis of imidazole carboxylates like Metomidate generally follows established organic chemistry principles. The structure can be conceptually deconstructed into the imidazole core, the methyl ester, and the chiral phenylethyl group. Synthesis often involves building the substituted imidazole ring first, followed by N-alkylation with the appropriate phenylethyl derivative.[15][16] The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.[17]
Analytical Methodologies: Ensuring Purity and Identity
Analytical validation is crucial for research and quality control. Metomidate hydrochloride and its related substances can be reliably analyzed using modern chromatographic techniques.[10][18][19]
Workflow: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol describes a standard method for determining the purity of a Metomidate hydrochloride sample. The choice of a C18 column is based on the compound's moderate hydrophobicity, while UV detection is suitable due to the presence of a chromophore (the phenyl and imidazole rings).
Step-by-Step Protocol:
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer (pH adjusted to ~7.8-8.2) and acetonitrile.[19] The exact ratio (e.g., 70:30 buffer:acetonitrile) should be optimized for best peak shape and resolution.[20] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of Metomidate Hydrochloride USP Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a solution of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the Standard Solution.
-
Chromatographic Conditions: Set up the HPLC system with the following parameters. These are typical starting points and must be validated for a specific system.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 x 4.6 mm, 3.0 µm | Good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 30:70 v/v) | Provides adequate separation from polar and non-polar impurities. |
| Flow Rate | 1.0 - 1.5 mL/min | Balances run time with separation efficiency.[20] |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times.[19][20] |
| Detection | UV at 215 nm or 235 nm | Wavelengths of good absorbance for the aromatic system.[19][20] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
-
Analysis: Inject the standard and sample solutions into the chromatograph. Identify the Metomidate peak based on the retention time of the reference standard.
-
Calculation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
For detecting trace amounts in biological matrices like hair, more sensitive techniques such as Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) are required.[18][21]
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What is Metomidate used for? - Patsnap Synapse. Patsnap Synapse. [Link]
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What is the mechanism of Metomidate? - Patsnap Synapse. Patsnap Synapse. [Link]
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Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Royal Society of Chemistry. [Link]
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Metomidate Hydrochloride | 35944-74-2 - SynZeal. SynZeal. [Link]
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Synthesis of (R)‐(+)‐3H‐etomidate - ResearchGate. ResearchGate. [Link]
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Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes - PubMed. National Center for Biotechnology Information. [Link]
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Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - NIH. National Center for Biotechnology Information. [Link]
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(R)-Metomidate hydrochloride - Small molecules & peptides - Products. ABX advanced biochemical compounds GmbH. [Link]
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Analytical Method Development and Validation for Methylphenidate Hydrochloride and its Impurities by Using RP-HPLC Method - ijrpr. International Journal of Research and Publication and Reviews. [Link]
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Metomidate | C13H14N2O2 | CID 21474 - PubChem - NIH. National Center for Biotechnology Information. [Link]
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Detection and quantification of etomidate and metomidate in human hairs by ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UPLC-MS/MS) - PubMed. National Center for Biotechnology Information. [Link]
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Cas 35944-74-2,METOMIDATEHYDROCHLORIDE - LookChem. LookChem. [Link]
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Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry - MDPI. MDPI. [Link]
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Metomidate - Wikipedia. Wikipedia. [Link]
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Metomidate: A Technical Guide to its Discovery, Mechanism, and Application as a Research Compound
This in-depth technical guide provides a comprehensive overview of metomidate, a compound with a unique dual mechanism of action that has carved a distinct niche in both veterinary medicine and advanced biomedical research. We will delve into its historical discovery, explore its molecular interactions, and detail its application as a powerful tool for investigating the endocrine stress response and for the diagnostic imaging of adrenal pathologies. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of metomidate.
The Genesis of an Imidazole: Discovery and Historical Context
Metomidate, a non-barbiturate imidazole derivative, was first synthesized and reported by Janssen Pharmaceutica in 1965.[1][2] Its development emerged from a broader exploration of imidazole-based compounds, which also led to the discovery of its close and more widely known analogue, etomidate, in 1964.[2][3] Initially, metomidate was introduced in Europe for its sedative-hypnotic properties in both human and veterinary medicine under the trade names Hypnodil and Nokemyl.[1][4]
The trajectory of metomidate's use, however, was significantly influenced by a pivotal discovery related to etomidate. Researchers found that etomidate potently suppressed adrenocortical function, a finding that raised safety concerns and limited its long-term use as a sedative in critically ill patients.[2][5][6] This very side effect, however, opened a new and enduring chapter for both etomidate and metomidate as research compounds. The ability to reversibly inhibit steroidogenesis provided scientists with a chemical tool to probe the intricacies of the adrenal axis. Metomidate, being the methyl ester of etomidate, shared this property and has since been refined for applications where this specific interaction is not a side effect, but the primary desired effect.[7][8]
Physicochemical Properties and Synthesis
Metomidate is chemically known as methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.[1] It is a synthetic compound characterized by an imidazole ring, which is crucial for its pharmacological activity.[8]
| Property | Value |
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Molar Mass | 230.267 g·mol⁻¹ |
| CAS Number | 5377-20-8 |
| Class | Imidazole derivative, non-barbiturate hypnotic |
The synthesis of radiolabeled metomidate, particularly [¹¹C]metomidate, has been a key development for its use in diagnostic imaging. The synthesis generally involves the reaction of [¹¹C]methyl iodide with the corresponding free acid precursor of metomidate.[9] This allows for the production of a positron-emitting tracer for use in Positron Emission Tomography (PET).[9]
A Dual-Faceted Mechanism of Action
Metomidate's utility as a research compound stems from its two distinct pharmacological actions: modulation of the GABAᴀ receptor and potent inhibition of adrenal steroidogenesis.
GABAergic Hypnotic Effects
Similar to other imidazole-based anesthetics like etomidate, metomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor.[8][10] GABA is the primary inhibitory neurotransmitter in the central nervous system.[10]
-
Binding: Metomidate binds to a specific site on the GABAᴀ receptor complex.[10]
-
Potentiation: This binding enhances the receptor's affinity for GABA.[10]
-
Inhibition: The increased GABA binding leads to a greater influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane.[10]
-
Effect: This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in widespread neural inhibition, which manifests as sedation and hypnosis.[10]
Metomidate is characterized by a rapid onset and a relatively short duration of action, making it suitable for procedures requiring brief anesthesia.[4][8] However, its hypnotic potency is considered less than that of etomidate.[5]
Caption: Metomidate's GABAergic mechanism of action.
Potent and Selective Adrenal Suppression
The most defining characteristic of metomidate in a research context is its potent and selective inhibition of key enzymes in the adrenal steroidogenesis pathway.[4][11]
Specifically, metomidate targets two mitochondrial cytochrome P450 enzymes:
-
11β-hydroxylase (CYP11B1): This enzyme is responsible for the final step in the synthesis of cortisol.[4][11]
-
Aldosterone synthase (CYP11B2): This enzyme catalyzes the final steps in the synthesis of aldosterone.[7][11]
The imidazole ring of metomidate is thought to bind to the heme iron within the active site of these enzymes, effectively blocking their function.[2] This leads to a rapid decrease in the production of cortisol and aldosterone.[12][13][14][15] Consequently, there is an accumulation of precursor molecules, such as 11-deoxycortisol and 17-hydroxyprogesterone.[12][13] This specific and potent inhibition makes metomidate an invaluable tool for studying the physiological roles of glucocorticoids and mineralocorticoids. In functional assays, metomidate has been shown to inhibit cortisol production in human adrenal cells with an IC₅₀ value in the low nanomolar range (around 2–10 nM).[11]
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An In-depth Technical Guide on the Molecular Structure and Structure-Activity Relationship of Metomidate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
Metomidate hydrochloride, a carboxylated imidazole derivative, serves as a critical tool in both veterinary medicine and advanced biomedical research. While structurally related to the anesthetic etomidate, its distinct pharmacological profile is dictated by subtle molecular differences. This guide provides an in-depth analysis of the molecular architecture of metomidate hydrochloride, its stereochemical nuances, and its physicochemical properties. We will explore its primary mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, which mediates its hypnotic effects. A significant focus of this document is the comprehensive exploration of the Structure-Activity Relationship (SAR) of metomidate and its analogs. This analysis is framed around the persistent challenge in the field: dissociating the desired hypnotic activity from the potent, off-target inhibition of adrenocortical steroidogenesis via the 11β-hydroxylase enzyme. We will dissect how modifications to the chiral center, the ester linkage, and the aromatic ring influence on-target potency versus off-target effects. This guide also provides detailed, field-proven experimental protocols for assessing GABA-A receptor modulation, in vivo hypnotic potency, and adrenocortical function, offering a practical framework for researchers in drug development.
Introduction to Metomidate Hydrochloride
Discovered by Janssen Pharmaceutica in 1965, metomidate is a non-barbiturate, short-acting sedative-hypnotic.[1] It is the methyl ester analog of the well-known intravenous anesthetic, etomidate. While etomidate found widespread use in human medicine for anesthesia induction, metomidate has been primarily utilized in veterinary medicine, particularly in fish and other ectotherms.[2] Beyond its clinical applications, metomidate, especially in its radiolabeled form ([¹¹C]-metomidate), has emerged as a powerful research tool and diagnostic agent for Positron Emission Tomography (PET) imaging of adrenocortical tumors, owing to its high affinity for adrenal steroidogenic enzymes.[2]
The central challenge and the primary driver of research into metomidate and its analogs is its dual pharmacology. Its hypnotic effects are mediated by the GABA-A receptor, but its imidazole structure also confers potent inhibitory activity against 11β-hydroxylase (CYP11B1), a critical enzyme in the synthesis of cortisol.[3] This leads to adrenocortical suppression, a significant side effect that limits its systemic use.[4] This guide dissects the molecular features responsible for this dual activity, providing a comprehensive overview of the SAR that guides the rational design of next-generation anesthetics with improved safety profiles.
Molecular Structure and Physicochemical Properties
A thorough understanding of metomidate's physical and chemical properties is fundamental to interpreting its pharmacokinetics, pharmacodynamics, and the rationale behind analog design.
Chemical Identity
Metomidate hydrochloride is the hydrochloride salt of methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.[5] As a salt, it exhibits improved solubility and stability for formulation.
Stereochemistry: The Critical (R)-Enantiomer
Like its counterpart etomidate, metomidate possesses a single chiral center at the α-carbon of the phenylethyl group.[6] Consequently, it exists as two enantiomers: (R)-metomidate and (S)-metomidate. The commercially available form is typically a racemic mixture, denoted as (±)-metomidate hydrochloride.[7]
Crucially, the biological activity of metomidate is highly stereospecific. The hypnotic potency is almost exclusively associated with the (R)-enantiomer.[8][9] This stereoselectivity is also observed, though to a lesser degree, in its inhibition of adrenocortical function.[10] This disparity in stereoselective potency for its on-target (hypnotic) and off-target (adrenal) effects is a cornerstone of its SAR and a key area of exploration for developing safer analogs.
Physicochemical Characteristics
The physicochemical properties of metomidate dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Its lipophilic nature is essential for crossing the blood-brain barrier to exert its effects on the central nervous system.[3]
| Property | Value | Source(s) | Significance |
| IUPAC Name | methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | [5][11] | Unambiguous chemical identifier. |
| CAS Number | 35944-74-2 (HCl salt, racemic) | [12][13] | Unique registry number for the racemic hydrochloride salt. |
| Molecular Formula | C₁₃H₁₄N₂O₂·HCl | [11][12] | Defines the elemental composition. |
| Molecular Weight | 266.72 g/mol | [12][13] | Mass of one mole of the substance. |
| pKa | ~4.2 - 4.5 (as free base) | [9][14] | As a weak base, it is largely unionized and lipid-soluble at physiological pH, facilitating membrane passage. |
| LogP (Octanol/Water) | ~2.7 - 3.0 (for related etomidate) | [15][16] | Indicates high lipophilicity, crucial for blood-brain barrier penetration and rapid onset of action. |
| Melting Point | 173-174 °C | [12][17] | A key physical characteristic for identification and purity assessment. |
| Solubility | Soluble in PBS (pH 7.2); Sparingly soluble in DMSO and Ethanol | [18] | Important for formulation and in vitro assay preparation. |
Mechanism of Action: The GABA-A Receptor Interaction
The primary hypnotic and sedative effects of metomidate are mediated through its interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system.
The GABA-A Receptor Target
GABA-A receptors are pentameric ligand-gated ion channels, forming a central chloride (Cl⁻) selective pore.[8] When the endogenous ligand, GABA, binds to the receptor, the channel opens, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions causes hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[13]
Binding Site and Allosteric Modulation
Metomidate does not bind to the same site as GABA. Instead, it acts as a positive allosteric modulator, binding to a distinct site on the receptor complex.[18] This binding site is located within the transmembrane domain, at the interface between the β and α subunits.[19] Photolabeling studies with etomidate analogs have identified specific amino acid residues, namely Met-236 on the α subunit's M1 helix and Met-286 on the β subunit's M3 helix, as key components of this binding pocket.[19]
Binding of metomidate to this site does not open the channel directly at low concentrations. Instead, it enhances the effect of GABA by increasing the receptor's affinity for its natural ligand.[13] This potentiation means that in the presence of metomidate, a lower concentration of GABA is required to open the chloride channel, leading to enhanced neuronal inhibition and resulting in sedation and hypnosis.[17] At higher concentrations, metomidate can directly activate the GABA-A receptor, opening the channel even in the absence of GABA.[11]
Conclusion and Future Directions
Metomidate hydrochloride remains a molecule of significant interest due to the clear dichotomy between its desired hypnotic effects and its problematic endocrine side effects. The extensive SAR studies conducted on its scaffold have provided invaluable insights into the distinct structural requirements for modulating the GABA-A receptor versus inhibiting 11β-hydroxylase. The critical role of the chiral center and the strategic targeting of the ester linkage for rapid metabolism have paved the way for the development of next-generation anesthetics. Analogs such as CPMM and ET-26 represent promising steps towards achieving the ideal anesthetic profile: rapid onset, hemodynamic stability, and a complete absence of adrenocortical suppression. [5][6]Future research will likely focus on further refining this therapeutic window, potentially through novel modifications that decrease intrinsic affinity for 11β-hydroxylase while retaining or even enhancing potency at the GABA-A receptor, ultimately leading to safer anesthetic agents for a wide range of clinical applications.
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A Technical Guide to the Chemical and Pharmacological Distinctions Between Metomidate and Etomidate
Executive Summary
Etomidate and metomidate are structurally analogous imidazole-based compounds, each possessing distinct pharmacological profiles that dictate their primary applications in clinical and research settings. While both interact with GABA-A receptors to produce sedation and inhibit adrenal steroidogenesis via 11β-hydroxylase, a subtle yet critical chemical difference—the substitution of an ethyl ester in etomidate for a methyl ester in metomidate—fundamentally alters their potency and selectivity. Etomidate is a potent hypnotic agent valued for its cardiovascular stability but limited by profound and persistent adrenal suppression.[1][2] Conversely, metomidate exhibits reduced hypnotic potency but greater selectivity for adrenal enzymes, rendering it a superior tool for diagnostic imaging of adrenocortical tissue and a subject of interest for therapeutic adrenal inhibition.[3] This guide provides an in-depth analysis of these chemical distinctions and their cascading effects on the structure-activity relationship, pharmacological action, and clinical utility of each compound.
The Anesthetic Archetype: Etomidate
Chemical Structure and Stereochemistry
Etomidate is the R-(+)-enantiomer of ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.[4] Its structure features a carboxylated imidazole ring and a single chiral carbon atom.[5][6] The anesthetic and hypnotic properties are almost exclusively attributed to the R-(+) isomer, which is 10 to 20 times more potent than its S-(-) counterpart.[7] This stereoselectivity is a critical feature for its interaction with its primary molecular target in the central nervous system.[7]
Mechanism of Action: GABA-A Receptor Modulation
Etomidate's primary hypnotic effect is mediated through its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[1][2][8] By binding to the receptor, etomidate enhances the affinity of GABA for its binding site, which increases the influx of chloride ions into the neuron.[9] This leads to hyperpolarization of the neuronal membrane, reduced excitability, and ultimately, sedation and hypnosis.[10][11] Receptors containing β2 and/or β3 subunits are particularly sensitive to etomidate.[7]
The Pharmacological Dichotomy: Cardiovascular Stability vs. Adrenocortical Suppression
Etomidate is distinguished from many other anesthetic induction agents by its remarkably stable cardiovascular profile.[1][8][9] It causes minimal depression of the cardiovascular or respiratory systems, making it a preferred agent for inducing anesthesia in hemodynamically unstable patients or those with significant cardiovascular disease.[5][9][12]
However, this benefit is offset by a significant and potentially dangerous side effect: potent suppression of the adrenocortical axis.[2] The imidazole ring of etomidate directly and reversibly inhibits 11β-hydroxylase (CYP11B1), a critical enzyme in the adrenal cortex responsible for the synthesis of cortisol and aldosterone.[13][14] A single induction dose can inhibit steroidogenesis for 6 to 12 hours, a duration that far outlasts its hypnotic effect.[5][7][15] This prolonged suppression has made etomidate unsuitable for continuous infusion for sedation in critically ill patients, as it can impair the patient's ability to mount an adequate stress response.[2][16][17]
The Diagnostic Analog: Metomidate
Chemical Structure
Metomidate, chemically named methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is the methyl ester analog of etomidate.[3][18] It is typically supplied as a hydrochloride salt to improve water solubility.[3][19] Like etomidate, it is an imidazole derivative and shares the same core structure, with the exception of the ester group.[20][21]
Pharmacological Profile: A Shift Toward Adrenal Selectivity
The substitution of the ethyl group with a smaller methyl group results in a marked shift in pharmacological properties. Metomidate has a reduced hypnotic potency compared to etomidate.[3] While it still acts as a sedative, its primary characteristic is its potent and highly selective inhibition of adrenal steroidogenesis through the same mechanism as etomidate—inhibition of CYP11B enzymes.[3][22] Metomidate exhibits a high binding affinity for CYP11B1, with Ki values reported in the low nanomolar range.[3]
Primary Applications: From Anesthesia to Diagnostics
Due to its reduced hypnotic effects and enhanced selectivity for adrenal targets, metomidate's clinical utility has diverged from that of etomidate.[3] Its most prominent application is as a precursor for the radiotracer ¹¹C-metomidate, which is used in Positron Emission Tomography (PET) imaging to detect and localize tumors of adrenocortical origin.[3][20] The high uptake in adrenal cortical tissue allows for precise imaging of these tumors.[3] It is also used as a sedative-hypnotic agent in veterinary medicine, particularly as an anesthetic for fish.[14]
Comparative Analysis: A Tale of Two Esters
The Core Chemical Distinction
The fundamental difference between etomidate and metomidate lies in the alcohol moiety of the ester group at the 5-position of the imidazole ring. This seemingly minor change—a single methylene group (–CH₂–)—is responsible for the profound divergence in their pharmacological profiles.
Structure-Activity Relationship (SAR) Analysis
The change from an ethyl to a methyl ester influences the molecule's interaction with its biological targets.
-
GABA-A Receptor Binding: The larger ethyl group in etomidate appears to confer a more optimal conformation for potent binding to the allosteric site on the GABA-A receptor, resulting in greater hypnotic potency. The smaller methyl group of metomidate leads to a weaker interaction at this site.
-
11β-Hydroxylase Binding: Both molecules are potent inhibitors of 11β-hydroxylase, indicating the core imidazole and phenylethyl structures are primary drivers of this interaction.[23][24] However, the altered electronics and sterics of the ester group may contribute to metomidate's improved selectivity, making it a more focused adrenal-targeting agent relative to its hypnotic effects.[3]
-
Metabolism: Both compounds are rapidly metabolized by hepatic and plasma esterases, which hydrolyze the ester bond to form an inactive carboxylic acid metabolite.[2][8] The development of newer analogs has focused on modifying this ester group to create "soft" drugs with ultra-rapid metabolism, aiming to reduce the duration of adrenocortical suppression while preserving hypnotic effects.[13][25]
Summary of Key Chemical and Pharmacological Differences
| Feature | Metomidate Hydrochloride | Etomidate |
| IUPAC Name | methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride[3] | ethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate[4] |
| Chemical Formula | C₁₃H₁₅ClN₂O₂[26] | C₁₄H₁₆N₂O₂[4] |
| Molecular Weight | 266.73 g/mol [3] | 244.29 g/mol [27] |
| Key Structural Group | Methyl Ester | Ethyl Ester |
| Primary Target (Hypnosis) | GABA-A Receptor (Lower Potency)[3] | GABA-A Receptor (Higher Potency)[1][8] |
| Key Off-Target | 11β-Hydroxylase (CYP11B1)[3][22] | 11β-Hydroxylase (CYP11B1)[8][13] |
| Dominant Effect | Adrenocortical Suppression[3] | Hypnosis/Anesthesia[5][12] |
| Primary Application | Diagnostic PET Imaging (as ¹¹C-metomidate), Veterinary Anesthesia[3][14][20] | Induction of General Anesthesia, Procedural Sedation[5][12] |
Experimental Workflow & Methodologies
Conceptual Workflow for Analog Comparison
The rational comparison of two structurally similar compounds like metomidate and etomidate follows a logical progression from chemical analysis to in vitro and in vivo pharmacological assessment. This workflow ensures a comprehensive understanding of how structural modifications translate into functional differences.
Example Protocol: In Vitro 11β-Hydroxylase Inhibition Assay
This protocol outlines a self-validating system to quantify and compare the inhibitory potency of metomidate and etomidate on human 11β-hydroxylase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of metomidate and etomidate on recombinant human 11β-hydroxylase (CYP11B1).
Materials:
-
Recombinant human CYP11B1 enzyme
-
Substrate: 11-deoxycortisol
-
Cofactor: NADPH
-
Test Compounds: Metomidate hydrochloride, Etomidate (dissolved in DMSO)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching Solution (e.g., Acetonitrile)
-
96-well microplates
-
LC-MS/MS system for cortisol quantification
Methodology:
-
Compound Preparation:
-
Prepare stock solutions of metomidate and etomidate in 100% DMSO.
-
Perform a serial dilution of each compound stock in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay is ≤0.5% to prevent solvent effects.
-
-
Enzyme Reaction Setup:
-
In a 96-well plate, add 5 µL of each diluted test compound concentration or vehicle control (buffer with 0.5% DMSO) to triplicate wells.
-
Add 85 µL of a master mix containing assay buffer, recombinant CYP11B1, and NADPH to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow compounds to bind to the enzyme.
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate (11-deoxycortisol) to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding 100 µL of ice-cold quenching solution (acetonitrile) to each well. This will precipitate the enzyme and stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of cortisol (the product) formed in each well using a validated LC-MS/MS method.
-
-
Data Analysis and Validation:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control wells (0% inhibition) and a positive control inhibitor or no-enzyme wells (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both metomidate and etomidate.
-
Self-Validation: The assay includes positive (no enzyme) and negative (vehicle) controls on every plate to ensure assay performance. The linearity of the reaction should be pre-validated to confirm that substrate depletion is not a confounding factor.
-
Future Directions: Designing Safer Imidazole-Based Agents
The pronounced adrenocortical suppression of etomidate has spurred the development of new analogs designed to mitigate this side effect.[2][8] The primary strategy involves creating "soft" analogs that retain etomidate's favorable hypnotic and hemodynamic properties but are susceptible to ultra-rapid metabolism by plasma and tissue esterases.[13][25] Compounds like cyclopropyl-methoxycarbonyl metomidate (CPMM) have been engineered so that upon cessation of infusion, the drug is cleared so rapidly that adrenocortical function recovers significantly faster than with etomidate.[13][28] This research highlights how understanding the core chemical differences between etomidate and metomidate provides a rational basis for designing safer and more effective anesthetic agents.
Conclusion
The comparison between metomidate hydrochloride and etomidate serves as a classic case study in medicinal chemistry, demonstrating how a minimal structural modification—the exchange of a methyl for an ethyl ester—can profoundly alter a drug's pharmacological profile and clinical destiny. Etomidate remains a valuable hypnotic for anesthesia induction due to its high potency and cardiostability, despite its significant drawback of adrenal suppression. Metomidate, with its reduced hypnotic effect and heightened selectivity for adrenal enzymes, has been repurposed as a powerful tool for diagnostic imaging. The ongoing exploration of their structure-activity relationships continues to guide the rational design of next-generation anesthetics with improved safety profiles.
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In Vitro Activity of Metomidate Hydrochloride on Adrenal Cells: A Technical Guide
Executive Summary
Metomidate, an imidazole-based hypnotic agent, is a potent and specific inhibitor of adrenal steroidogenesis. Its primary mechanism of action involves the direct inhibition of the mitochondrial cytochrome P450 enzyme 11β-hydroxylase (CYP11B1), a critical catalyst in the biosynthesis of cortisol.[1][2][3] This targeted activity has established Metomidate not only as a compound of interest for its clinical side-effect profile but, more importantly, as an invaluable research tool for the in vitro investigation of adrenal physiology and pathophysiology. This guide provides an in-depth examination of the molecular action of Metomidate on adrenal cells, outlines robust methodologies for its study using established cell line models, and presents field-proven insights for researchers and drug development professionals.
The Adrenal Steroidogenesis Pathway: A Primer
The adrenal cortex is a sophisticated endocrine organ responsible for synthesizing mineralocorticoids, glucocorticoids, and androgens from a common cholesterol precursor.[4][5] This multi-step process, known as steroidogenesis, is compartmentalized within different zones of the cortex and relies on a series of cytochrome P450 (CYP) enzymes. The two terminal and most critical enzymes for glucocorticoid and mineralocorticoid production are 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) , respectively.[6][7]
-
CYP11B1 , located in the zona fasciculata, is responsible for converting 11-deoxycortisol to cortisol , the primary glucocorticoid in humans.[7][8]
-
CYP11B2 , found in the zona glomerulosa, catalyzes the final steps in the synthesis of aldosterone , the principal mineralocorticoid.[7][9]
Given their pivotal roles, these enzymes are key targets for pharmacological modulation. Understanding this pathway is fundamental to appreciating the specific and potent effects of Metomidate.
Figure 1: Simplified adrenal steroidogenesis pathway highlighting the primary inhibitory target of Metomidate.
Mechanism of Action: Potent and Reversible Enzyme Inhibition
Metomidate and its close analogue, Etomidate, exert their effects through direct, potent, and reversible inhibition of mitochondrial cytochrome P450 enzymes.[10][11] The core of this mechanism is the interaction between the unhindered nitrogen atom in the imidazole ring of Metomidate and the heme iron atom within the active site of the enzyme.[2][12] This binding action physically obstructs the enzyme's ability to catalyze hydroxylation reactions.
The primary target is CYP11B1 . This inhibition is remarkably potent, occurring at nanomolar concentrations and leading to a sharp decrease in cortisol production.[2][13] Consequently, there is an accumulation of cortisol precursors, such as 11-deoxycortisol.[8][14]
Metomidate also inhibits CYP11B2 (aldosterone synthase) , though typically with a lower potency compared to its effect on CYP11B1.[15][16] This dual inhibition affects both glucocorticoid and mineralocorticoid output. The specificity is notable; microsomal enzymes in the steroidogenic pathway are largely unaffected.[10]
Quantitative Data on Inhibition
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes reported IC₅₀ values for Metomidate (MTO) and its analogue Iodometomidate (IMTO) against the key adrenal enzymes.
| Enzyme Target | Compound | Reported IC₅₀ (nM) | Primary Hormone Product Affected | Reference |
| CYP11B1 (11β-hydroxylase) | Metomidate (MTO) | 2.5 ± 0.5 | Cortisol | [16] |
| CYP11B2 (Aldosterone Synthase) | Metomidate (MTO) | 3.1 ± 0.9 | Aldosterone | [16] |
| CYP11B1 (11β-hydroxylase) | Iodometomidate (IMTO) | 2.6 ± 0.6 | Cortisol | [16] |
| CYP11B2 (Aldosterone Synthase) | Iodometomidate (IMTO) | 3.0 ± 0.8 | Aldosterone | [16] |
Table 1: Comparative in vitro inhibitory activity of Metomidate and Iodometomidate on key steroidogenic enzymes. Data derived from studies using human adrenal cell models.
In Vitro Model System: The NCI-H295R Cell Line
For robust and reproducible in vitro studies of adrenal steroidogenesis, a reliable cell model is paramount. While primary adrenal cultures can be used, they often have a limited lifespan and can be difficult to source.[17] The human adrenocortical carcinoma cell line, NCI-H295R , has become the gold-standard model for this research.[17][18]
Rationale for Use (Expertise & Experience): The NCI-H295R cell line is uniquely suited for studying adrenal inhibitors for several key reasons:
-
Pluripotent Steroidogenesis: It expresses most, if not all, of the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and androgens, providing a comprehensive view of the entire steroidogenic cascade.[19][20]
-
Functional Responsiveness: The cells respond to key physiological stimuli, including angiotensin II and potassium, allowing researchers to study both basal and stimulated steroid production.[21][22]
-
Validated Screening Tool: The Organisation for Economic Co-operation and Development (OECD) has adopted the H295R cell line in a validated test guideline (TG 493) for screening chemicals that may disrupt steroidogenesis, underscoring its reliability and acceptance in the scientific community.[20]
Core Methodologies for Assessing Metomidate Activity
The following protocols provide a self-validating framework for quantifying the inhibitory effects of Metomidate hydrochloride on adrenal cells.
Figure 2: Standard experimental workflow for assessing the in vitro activity of adrenal steroidogenesis inhibitors.
Protocol: NCI-H295R Cell Culture and Treatment
-
Cell Maintenance: Culture NCI-H295R cells (ATCC® CRL-2128™) in a complete growth medium (e.g., DMEM/F12 supplemented with serum and insulin-transferrin-selenium) at 37°C in a humidified 5% CO₂ atmosphere.[21]
-
Seeding: Plate cells in 24- or 48-well plates at a density that allows for ~80% confluency at the end of the experiment. Allow cells to adhere for at least 24 hours.
-
Starvation/Stimulation (Self-Validating Step): Replace the growth medium with a serum-free or low-serum medium for 12-24 hours. Rationale: This minimizes the confounding effects of steroids and growth factors present in the serum. For stimulated conditions, add a stimulating agent like forskolin (to activate the cAMP pathway) or angiotensin II to the medium.[22][23]
-
Treatment: Prepare serial dilutions of Metomidate hydrochloride in the appropriate medium. Remove the starvation medium and add the Metomidate-containing medium to the cells. Include a vehicle control (e.g., DMSO or saline) at the same concentration used in the highest drug dose.
-
Incubation: Incubate the treated cells for a defined period, typically 24 to 48 hours.
-
Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant for hormone analysis. Store at -80°C if not analyzed immediately. The remaining cell monolayer can be used for a viability assay.
Protocol: Assessing Cell Viability
-
Trustworthiness Pillar: It is critical to confirm that the observed reduction in hormone production is due to specific enzyme inhibition and not simply cell death.
-
Reagent Preparation: Use a commercially available colorimetric assay such as MTS or MTT. Prepare reagents according to the manufacturer's instructions.
-
Assay Performance: Add the viability reagent to the wells containing the cell monolayers (after supernatant collection).
-
Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the substrate.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Express the viability of treated cells as a percentage of the vehicle control. Significant drops in viability at high Metomidate concentrations would indicate cytotoxicity.
Protocol: Quantifying Steroid Hormone Production
The choice of analytical method depends on the required sensitivity, specificity, and throughput.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common, high-throughput method for quantifying specific hormones like cortisol and aldosterone.[24][25]
-
Kit Selection: Use a high-quality commercial competitive ELISA kit specific for cortisol or aldosterone. Ensure the kit is validated for use with cell culture supernatant.[24][26]
-
Procedure: Follow the manufacturer's protocol precisely. This typically involves adding standards and collected supernatant samples to an antibody-coated plate, followed by the addition of an enzyme-conjugated hormone tracer.
-
Detection: After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the hormone concentration in the sample.
-
Calculation: Determine hormone concentrations by interpolating from a standard curve generated with known concentrations of the target hormone.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold-standard method offering the highest specificity and the ability to measure multiple steroid precursors and products simultaneously from a single sample.
Data Analysis and Interpretation
The primary output of these experiments is a dose-response curve where hormone concentration is plotted against the logarithm of the Metomidate concentration.
-
Normalization: Hormone levels should be normalized to a measure of cell number or protein content if cell viability varies significantly across treatments.
-
IC₅₀ Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC₅₀ value from the dose-response curve. The IC₅₀ represents the concentration of Metomidate required to inhibit hormone production by 50%.
-
Interpretation: A low nanomolar IC₅₀ value for cortisol confirms the high potency of Metomidate as a CYP11B1 inhibitor.[2][13] Comparing the IC₅₀ for cortisol versus aldosterone provides a quantitative measure of its selectivity for CYP11B1 over CYP11B2.
Conclusion and Future Directions
Metomidate hydrochloride is a powerful and selective tool for the in vitro study of adrenal cell function. Its well-defined mechanism of action, centered on the potent inhibition of 11β-hydroxylase, allows researchers to precisely dissect the adrenal steroidogenesis pathway.[1][3] By employing robust cell models like the NCI-H295R line and validated analytical methods, investigators can reliably quantify the impact of Metomidate and other potential inhibitors on adrenal hormone production. This foundational knowledge is crucial for diverse fields, from endocrinology research to the development of novel therapeutics for adrenal disorders and the safety screening of new chemical entities.
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An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Metomidate in Animal Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Metomidate, an imidazole derivative, is a potent non-barbiturate hypnotic agent primarily utilized in veterinary medicine, especially in aquaculture, for anesthesia and sedation.[1][2] Structurally related to the well-known intravenous anesthetic etomidate, metomidate shares a similar core mechanism of action but exhibits distinct pharmacokinetic and pharmacodynamic profiles that warrant specific investigation.[1][3] Its high lipid solubility allows for rapid induction of anesthesia, making it a valuable tool for short procedures and for minimizing stress during the handling and transport of fish.[1][2]
A comprehensive understanding of what the body does to metomidate (pharmacokinetics, PK) and what metomidate does to the body (pharmacodynamics, PD) is fundamental for its safe and effective application in animal models. This guide provides a detailed synthesis of the current knowledge on metomidate's PK/PD properties, offering field-proven insights into experimental design and methodologies for its preclinical evaluation.
Section 1: Pharmacokinetics (PK) of Metomidate: The Drug's Journey Through the Body
Pharmacokinetics describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). These parameters dictate the onset, intensity, and duration of the drug's effects.
Absorption
The route of administration significantly influences the rate and extent of metomidate absorption.[4]
-
Intravenous (IV) Administration: As with most anesthetics, IV injection provides the most rapid onset of action, bypassing absorption barriers to achieve immediate systemic circulation.[1] This route is common in mammalian models like mice and rats for precise dose control.[5]
-
Immersion (Bath Treatment): In aquatic species, immersion is the most practical route. Metomidate is readily absorbed across the gills into the bloodstream.[2] The efficiency of absorption can be influenced by factors such as water temperature and pH.[6]
-
Oral (PO) Administration: Oral delivery has been explored, particularly in fish, and has shown high bioavailability. In turbot, for instance, the oral bioavailability of metomidate was calculated to be 100%.[7] In mice, the absolute bioavailability was determined to be 21.3%.[5][8]
Distribution
Once absorbed, metomidate's high lipophilicity facilitates its rapid distribution across the blood-brain barrier to exert its effects on the central nervous system (CNS).[1]
-
Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues. In fish, the volume of distribution at steady state (Vdss) has been reported to be 0.44 L/kg in turbot and 0.21 L/kg in halibut, indicating moderate tissue distribution.[7]
-
Plasma Protein Binding: While specific data for metomidate is limited, its analogue etomidate is approximately 75% bound to plasma proteins.[9] Protein binding can affect the amount of free drug available to act on target sites.
Metabolism
Metomidate is primarily metabolized in the liver.[1] The main metabolic pathway for its analogue, etomidate, is hydrolysis by hepatic esterases into an inactive carboxylic acid metabolite.[3][10] This rapid inactivation contributes to its short duration of action. Some metabolism may also be mediated by the cytochrome P450 (CYP) enzyme system.[11][12]
Excretion
The inactive metabolites of metomidate are primarily excreted by the kidneys into the urine.[1] A smaller fraction may be eliminated via the bile.[9]
-
Clearance (CL) and Elimination Half-Life (t½): Clearance represents the volume of plasma cleared of the drug per unit of time. The elimination half-life is the time required for the plasma concentration to decrease by half. These parameters show significant species variability. For example, plasma clearance in turbot (0.26 L/h·kg) is substantially higher than in halibut (0.099 L/h·kg), resulting in a much shorter elimination half-life (2.2 hours vs. 5.8 hours, respectively).[7]
PK Data Summary
The following table summarizes key pharmacokinetic parameters of metomidate in different animal models.
| Parameter | Mouse | Turbot | Halibut |
| Route of Administration | IV, PO | IV, PO, Bath | IV, Bath |
| Absolute Bioavailability (PO) | 21.3%[5][8] | 100%[7] | N/A |
| Volume of Distribution (Vdss) | N/A | 0.44 L/kg[7] | 0.21 L/kg[7] |
| Plasma Clearance (CL) | N/A | 0.26 L/h·kg[7] | 0.099 L/h·kg[7] |
| Elimination Half-Life (t½) | N/A | 2.2 h (IV), 3.5 h (PO)[7] | 5.8 h (IV)[7] |
Section 2: Pharmacodynamics (PD) of Metomidate: The Drug's Effect on the Body
Pharmacodynamics focuses on the biochemical and physiological effects of a drug and its mechanism of action.
Primary Mechanism of Action: GABAergic Modulation
Metomidate, like etomidate, exerts its hypnotic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][3][13]
-
Causality: GABA is the primary inhibitory neurotransmitter in the brain.[1] The GABA-A receptor is a ligand-gated chloride ion channel. Metomidate binds to a specific site on the receptor, enhancing its affinity for GABA.[1][13] This potentiation leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane.[1] This increased inhibition of neuronal firing results in the characteristic effects of sedation, hypnosis, and anesthesia.[1][13]
Metomidate enhances GABA-A receptor activity.
Desired Pharmacological Effects
-
Sedation and Anesthesia: The primary use of metomidate is to induce sedation and anesthesia.[1] In fish, this is characterized by a loss of equilibrium and cessation of opercular movement.[14] Doses are species-specific; for example, in zebrafish, doses of 6-10 mg/L induce a light plane of anesthesia, suitable for non-painful procedures.[14] However, it's noted that metomidate may not provide sufficient analgesia for surgical procedures.[15]
-
Stress Reduction: Metomidate is effective in reducing the physiological stress response (e.g., cortisol release) associated with handling and transport in fish.[2][15]
Adverse Effects and Toxicological Profile
-
Adrenocortical Suppression: The most significant side effect of metomidate and etomidate is the inhibition of adrenal steroidogenesis.[11][16][17] This occurs through the reversible inhibition of the mitochondrial cytochrome P450 enzyme 11β-hydroxylase, which is crucial for converting 11-deoxycortisol to cortisol.[16][18][19] This effect can lead to a state of adrenal insufficiency, which is a major concern, particularly with prolonged administration.[3][16][17]
-
Cardiovascular and Respiratory Effects: A key advantage of the etomidate/metomidate class is cardiovascular stability, with minimal effects on blood pressure and heart rate compared to other anesthetics.[1][3] However, respiratory depression can occur, especially at higher doses.[1]
Metomidate's inhibition of 11β-hydroxylase in the cortisol synthesis pathway.
Section 3: Methodologies for Preclinical Evaluation
Rigorous and well-designed experiments are crucial for accurately defining the PK/PD profile of metomidate.[20]
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a typical single-dose PK study in rats, a common model for preclinical drug development.[4][21]
Objective: To determine the plasma concentration-time profile and key PK parameters of metomidate following intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Metomidate solution for injection
-
Anesthesia (for catheter placement, e.g., isoflurane)
-
Catheters (e.g., jugular vein)
-
Syringes, collection tubes (e.g., K2-EDTA)
-
Centrifuge, freezer (-80°C)
Step-by-Step Methodology:
-
Animal Preparation: Acclimate rats for at least one week under controlled conditions (12h light/dark cycle, ad libitum food and water).[21] Surgically implant a jugular vein catheter for blood sampling and allow for a 48-hour recovery period.
-
Dosing: Administer a single IV bolus dose of metomidate (e.g., 1 mg/kg) via the tail vein.[5] Record the exact time of administration.
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the jugular vein catheter at predefined time points. A typical schedule for a rapidly cleared drug would be: 0 (pre-dose), 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.[22][23]
-
Sample Processing: Immediately place blood samples into EDTA-coated tubes. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of metomidate in plasma samples using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[5][23][24]
-
Data Analysis: Plot the plasma concentration versus time data. Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd).
Workflow for a typical rodent pharmacokinetic study.
Experimental Protocol: Zebrafish Anesthetic Efficacy (PD) Study
This protocol assesses the dose-response relationship for metomidate's anesthetic effects in a common aquatic model.[14]
Objective: To determine the effective concentration (EC50) of metomidate for inducing anesthesia in adult zebrafish.
Materials:
-
Adult zebrafish (Danio rerio)
-
Metomidate stock solution
-
Glass beakers or small tanks (e.g., 250 mL)
-
System water (same temperature, pH, and quality as housing tanks)
-
Stopwatch
-
Net
Step-by-Step Methodology:
-
Preparation: Prepare a range of metomidate concentrations in beakers with system water (e.g., 2, 4, 6, 8, 10 mg/L).[14] Include a control group with system water only.
-
Animal Transfer: Gently net one zebrafish and place it into a beaker. Start the stopwatch immediately.
-
Observation: Observe the fish continuously and record the time to reach specific anesthetic endpoints:
-
Stage I (Sedation): Reduced swimming activity, slowed opercular rate.
-
Stage II (Loss of Equilibrium): Fish turns upside down and cannot right itself.
-
Stage III (Anesthesia): Complete cessation of movement, no response to gentle touch (e.g., with a probe).
-
-
Recovery: After a set time (e.g., 10 minutes) or upon reaching the desired anesthetic plane, transfer the fish to a beaker of clean, aerated system water.
-
Record Recovery Time: Record the time it takes for the fish to resume normal swimming behavior and equilibrium.
-
Data Analysis: Plot the percentage of fish reaching the anesthetic endpoint at each concentration. Use probit or logistic regression analysis to calculate the EC50 (the concentration that produces the effect in 50% of the population).
Bioanalytical Methods
The accurate quantification of metomidate in biological matrices (e.g., plasma, tissue) is essential for PK studies.[25][26]
-
LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[5][23][27] A validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method can simultaneously detect metomidate and its analogues in mouse plasma with a lower limit of quantification (LLOQ) around 0.5 ng/mL.[5][8]
-
Method Validation: Any bioanalytical method must be fully validated according to regulatory guidelines to ensure its reliability.[25] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.[25]
Conclusion
Metomidate is a fast-acting hypnotic agent with a distinct pharmacokinetic and pharmacodynamic profile. Its rapid uptake and metabolism make it suitable for short-term anesthesia in various animal models, particularly in aquaculture. The primary mechanism of action is the potentiation of GABA-A receptors, leading to CNS depression. However, its significant and potent inhibition of cortisol synthesis via 11β-hydroxylase blockade is a critical safety consideration that often limits its use to single-dose administrations. Future research may focus on developing analogues that retain the favorable hemodynamic profile while minimizing adrenocortical suppression, thereby expanding the therapeutic potential of this class of anesthetics.[28][29]
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A Senior Application Scientist's Guide to Metomidate Hydrochloride Solubility for the Research Professional
Introduction: The Critical Role of Solubility in Metomidate Research
Metomidate, an imidazole-based sedative-hypnotic, is a compound of significant interest, particularly for its potent and selective inhibition of adrenal steroidogenesis.[1][2] Its utility extends from veterinary medicine to advanced diagnostic applications, such as in Positron Emission Tomography (PET) imaging for adrenocortical tumors when radiolabeled.[3][4] For the researcher, whether conducting in vitro cell-based assays, in vivo animal studies, or developing analytical standards, the success of any experiment hinges on a fundamental physicochemical property: solubility.
A poorly prepared or misunderstood solution can lead to catastrophic experimental failure, including precipitation in dosing solutions, inaccurate concentration assessments, and diminished or unpredictable biological activity. This guide provides a comprehensive, field-proven overview of the solubility characteristics of metomidate hydrochloride (Metomidate HCl). We will move beyond simple data points to explore the underlying chemical principles that govern its behavior in various solvent systems, empowering researchers to make informed decisions for robust and reproducible experimental design.
Core Physicochemical Properties of Metomidate Hydrochloride
To understand how metomidate hydrochloride dissolves, we must first understand what it is. Its solubility is a direct consequence of its molecular structure and resulting physicochemical properties.
| Property | Value | Source |
| Chemical Name | methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | [5][6] |
| Molecular Formula | C₁₃H₁₄N₂O₂ • HCl | [5] |
| Formula Weight | 266.7 g/mol | [5] |
| Melting Point | 173-174 °C | [7] |
| pKa | 4.15 ± 0.23 | [8] |
| XLogP3 (logP) | 2.7 |
Expert Insights:
-
The Hydrochloride Salt: Metomidate is supplied as a hydrochloride salt, which is a deliberate choice to enhance aqueous solubility. The basic imidazole ring is protonated, creating a charged species that is more readily solvated by polar solvents like water.
-
pKa of 4.15: The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. For a basic compound like metomidate, at pH values significantly below the pKa (e.g., pH < 2), the molecule will be almost entirely protonated (charged) and thus more water-soluble. Conversely, as the pH of the solution rises above 4.15, the molecule becomes progressively deprotonated, losing its charge and becoming the less soluble "free base" form. This pH-dependent behavior is a critical consideration for preparing buffered aqueous solutions.
-
logP of 2.7: The partition coefficient (logP) is a measure of a compound's lipophilicity (oil/fat solubility). A value of 2.7 indicates that the neutral form of metomidate is significantly more soluble in an organic phase (like octanol) than in water. This inherent lipophilicity explains its limited solubility in aqueous systems without pH modification or co-solvents and its good solubility in organic solvents.
Quantitative Solubility Profile
The following table summarizes the known solubility of metomidate hydrochloride in common laboratory solvents. It is crucial to note that many suppliers provide qualitative or semi-quantitative data. The values presented here should be treated as practical working ranges.
| Solvent | Type | Solubility Range (mg/mL) | Source & Commentary |
| PBS (pH 7.2) | Aqueous Buffer | ≥ 10 mg/mL | [5] High solubility. At this physiological pH, which is well above the pKa, one might expect lower solubility. However, the formulation as a hydrochloride salt ensures that even at pH 7.2, a sufficient equilibrium concentration of the soluble, ionized form is maintained to achieve at least 10 mg/mL. |
| DMSO | Polar Aprotic | 1 - 10 mg/mL | [5] Sparingly Soluble. DMSO is an excellent solvent for preparing high-concentration stock solutions for in vitro use. While the range is broad, researchers can typically achieve concentrations in the upper end of this scale. |
| Ethanol | Polar Protic | 1 - 10 mg/mL | [5] Sparingly Soluble. Suitable for stock solutions, but care must be taken when diluting into aqueous buffers, as the ethanol can affect cell viability in some assays. |
| Methanol | Polar Protic | Slightly Soluble | [1] The term "slightly soluble" is not quantitatively defined but suggests a solubility likely in the low mg/mL range, possibly lower than ethanol or DMSO. |
| Chloroform | Nonpolar | Slightly Soluble | [1] Limited utility for biological research but indicates some solubility in nonpolar environments. |
| Acetone | Polar Aprotic | Slightly Soluble | [1] Similar to chloroform, of limited use in most biological experimental workflows. |
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To validate solubility in a novel buffer system or to obtain a precise value, the shake-flask method is the gold standard for determining thermodynamic solubility.[9] This protocol ensures that a true equilibrium is reached between the dissolved and solid states of the compound.
Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a prolonged period to achieve saturation. The resulting suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by HPLC-UV or LC-MS.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of metomidate hydrochloride powder to a clear glass vial (e.g., add 5 mg to 1 mL of the chosen solvent). The key is to have visible undissolved solid material at the end of the experiment.
-
Equilibration: Seal the vial tightly. Place it in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C). Agitate the suspension for 24-48 hours.[9] This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let larger particles settle.
-
Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a chemical-resistant syringe filter (e.g., 0.22 µm PVDF) and filter the solution into a clean analysis vial. This step is critical to remove all undissolved microcrystals.
-
Quantification: Prepare a standard curve of metomidate hydrochloride of known concentrations. Analyze the filtered sample via a validated HPLC-UV or LC-MS method and determine the concentration by interpolating from the standard curve. This measured concentration is the thermodynamic solubility.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining thermodynamic solubility.
Practical Recommendations & Solvent Selection
The choice of solvent is dictated entirely by the experimental application. A solvent suitable for an in vitro assay is often inappropriate for an in vivo study.
1. For In Vitro Assays (e.g., Cell Culture):
-
Primary Stock: The standard practice is to prepare a high-concentration primary stock solution in 100% DMSO . For example, preparing a 10 mg/mL (37.5 mM) stock is a common starting point.
-
Working Solutions: This DMSO stock is then serially diluted into the aqueous cell culture medium to achieve the final desired concentrations.
-
Causality: The goal is to minimize the final concentration of DMSO in the culture to avoid solvent-induced cytotoxicity. A common upper limit is 0.5% DMSO, though this should be validated for your specific cell line.
-
Self-Validation: Always include a "vehicle control" in your experiments, which consists of cells treated with the highest concentration of DMSO used in your dilutions, but without the compound. This ensures that any observed effects are due to the metomidate and not the solvent.
-
2. For In Vivo Studies (e.g., Animal Dosing):
-
Aqueous Formulations: Direct use of DMSO is often avoided due to toxicity concerns. Given its good solubility in PBS (pH 7.2)[5], a formulation in sterile physiological saline or PBS is the preferred starting point for intravenous or intraperitoneal administration.
-
Co-Solvent Systems: If higher concentrations are needed than what is achievable in a simple buffer, a co-solvent system may be required. Common biocompatible co-solvents include PEG400, Tween 80, or ethanol.
-
Example Formulation Strategy: A potential approach is to first dissolve the metomidate HCl in a small amount of ethanol or PEG400, and then slowly dilute this mixture with sterile saline while vortexing to prevent precipitation.
-
Trustworthiness: Any in vivo formulation must be visually inspected for clarity and precipitation before administration. A pilot formulation study to determine the maximum achievable concentration without precipitation is highly recommended.
-
Diagram: Solvent Selection Decision Tree
Caption: Decision guide for selecting an appropriate solvent system.
Conclusion
Metomidate hydrochloride is a moderately lipophilic compound (XLogP3 = 2.7) whose aqueous solubility is fundamentally governed by pH due to its basic imidazole moiety (pKa ≈ 4.15).[8] Its formulation as a hydrochloride salt significantly enhances its solubility in neutral aqueous buffers like PBS to concentrations of at least 10 mg/mL.[5] For in vitro applications, DMSO remains the solvent of choice for preparing concentrated stock solutions. For in vivo research, direct dissolution in physiological buffers is the preferred method, with co-solvent systems representing a viable alternative for achieving higher concentrations. By understanding these core principles and applying the robust protocols outlined in this guide, researchers can ensure the accurate and effective use of metomidate hydrochloride, leading to more reliable and reproducible scientific outcomes.
References
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Metomidate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 3, 2026, from [Link]
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Metomidate Hydrochloride | 35944-74-2. (n.d.). SynZeal. Retrieved January 3, 2026, from [Link]
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METOMIDATE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved January 3, 2026, from [Link]
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Etomidate. (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]
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Metomidate Hydrochloride CAS#: 35944-74-2. (n.d.). ChemWhat. Retrieved January 3, 2026, from [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved January 3, 2026, from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved January 3, 2026, from [Link]
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- 8. Metomidate | C13H14N2O2 | CID 21474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
Methodological & Application
Application Note & Protocol: [11C]Metomidate PET Imaging for the Evaluation of Adrenocortical Tumors
Introduction: The Challenge of Adrenal Incidentalomas
Adrenal incidentalomas, adrenal masses discovered serendipitously during imaging procedures for unrelated reasons, are a growing clinical concern, found in up to 5% of patients.[1][2] The primary challenge lies in differentiating benign, non-functioning adenomas from hormone-secreting tumors and malignant lesions, such as adrenocortical carcinoma (ACC) or metastases.[1] While conventional imaging techniques like CT and MRI provide anatomical information, they often fall short in definitively characterizing the nature of these tumors.[3] This diagnostic uncertainty can lead to extensive and invasive work-ups, including fine-needle biopsy, which carries its own risks.[3]
Positron Emission Tomography (PET) offers a functional imaging approach to this dilemma.[4] While [18F]FDG PET is widely used in oncology, its utility in adrenal imaging is limited as it cannot reliably distinguish between benign and malignant adrenocortical tumors.[2][5][6] This has paved the way for more specific radiotracers, and [11C]Metomidate has emerged as a highly promising agent for the specific imaging of adrenocortical tissue.[1][4][7][8]
Metomidate is a potent inhibitor of the adrenal enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which are key to cortisol and aldosterone production, respectively.[1][3][9][10][11] As these enzymes are exclusively expressed in adrenocortical cells, radiolabeled metomidate, specifically [11C]Metomidate, serves as a highly specific tracer for identifying tumors of adrenocortical origin.[3][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for [11C]Metomidate PET imaging in the context of adrenocortical tumors.
Mechanism of Action: Targeting Adrenocortical Steroidogenesis
The specificity of [11C]Metomidate PET imaging is grounded in its direct interaction with the key enzymes of adrenal steroid synthesis. The adrenal cortex is responsible for producing mineralocorticoids, glucocorticoids, and androgens through a series of enzymatic reactions.
-
CYP11B1 (11β-hydroxylase): Primarily found in the zona fasciculata and reticularis, this enzyme is crucial for the final step in cortisol synthesis.
-
CYP11B2 (Aldosterone Synthase): Located in the zona glomerulosa, this enzyme is responsible for the synthesis of aldosterone.
Metomidate binds with high affinity to both CYP11B1 and CYP11B2.[12] Consequently, when labeled with Carbon-11, [11C]Metomidate accumulates in tissues with high expression of these enzymes, namely the adrenal cortex and tumors originating from it. This allows for clear visualization and differentiation of adrenocortical tumors from non-adrenocortical lesions like pheochromocytomas, metastases from other cancers, and cysts, which do not express these enzymes and therefore show minimal to no tracer uptake.[1][3]
Figure 1: Mechanism of [11C]Metomidate targeting adrenal steroidogenesis.
Radiotracer Synthesis: (R)-[O-methyl-11C]Metomidate
The successful application of [11C]Metomidate PET imaging hinges on the reliable and efficient synthesis of the radiotracer. Due to the short half-life of Carbon-11 (approximately 20.4 minutes), an on-site cyclotron is a prerequisite.[13] The synthesis of (R)-[O-methyl-11C]metomidate is typically achieved through the methylation of its corresponding acidic precursor.
Step-by-Step Synthesis Protocol
-
11C Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
11C-Methyl Iodide Synthesis: The produced [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase or wet chemistry method.
-
Precursor Preparation: The tetrabutylammonium salt of the free acid of metomidate is prepared by dissolving the acid in a suitable solvent (e.g., dichloromethane) with tetrabutylammonium hydroxide. The solution is then evaporated to dryness and the precursor is reconstituted in an appropriate solvent like dimethylformamide (DMF).
-
Radiolabeling Reaction: The [11C]methyl iodide is trapped in the DMF solution containing the precursor. The methylation reaction is carried out at an elevated temperature (e.g., 130°C) for a short duration (e.g., 4 minutes).
-
Purification: The reaction mixture is diluted with water and purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The product fraction from HPLC is diluted with saline and passed through a sterile filter (0.22 µm) to ensure sterility.
-
Quality Control: The final product undergoes rigorous quality control, including analytical HPLC for radiochemical purity, gas chromatography for residual solvents, and measurement of pH and osmolality.
Figure 2: Workflow for the synthesis of [11C]Metomidate.
Patient Preparation and Imaging Protocol
Proper patient preparation is crucial for optimal image quality and accurate interpretation of [11C]Metomidate PET scans.
Patient Preparation
-
Fasting: Patients are typically required to fast for at least 8 hours prior to the scan. Water intake is usually permitted and encouraged.[14]
-
Medication Review: A thorough review of the patient's current medications is essential. Medications that could potentially interfere with 11β-hydroxylase activity, such as adrenal steroid inhibitors or certain chemotherapeutic agents, may need to be discontinued prior to the scan.[15]
-
Hormonal Evaluation: A comprehensive hormonal work-up should be performed prior to the imaging study. This includes measurements of serum cortisol, plasma ACTH, renin, aldosterone, and 24-hour urinary metanephrines and normetanephrines to assess the functional status of the adrenal tumor.[1]
-
Dexamethasone Suppression (for Primary Aldosteronism): In the context of suspected primary aldosteronism, dexamethasone suppression is often employed. Dexamethasone suppresses ACTH, thereby reducing cortisol production from the normal adrenal cortex and any cortisol-secreting adenomas. This enhances the specific signal from aldosterone-producing adenomas which are less affected by ACTH suppression.[16][17] A typical regimen involves oral administration of 0.5 mg dexamethasone every 6 hours for 3 to 5 days leading up to the scan.[16][17][18]
Imaging Protocol
-
Radiotracer Administration: An intravenous dose of [11C]Metomidate, typically ranging from 90 MBq to 500 MBq, is administered.[13][19]
-
Uptake Period: Following the injection, there is an uptake period of approximately 30 to 45 minutes.[13][19]
-
Image Acquisition:
-
CT Scan: A low-dose CT scan of the upper abdomen is performed for attenuation correction and anatomical localization.[13]
-
PET Scan: A PET acquisition centered over the adrenal glands is then performed. Both dynamic and static imaging protocols can be employed.
-
-
Image Reconstruction and Analysis: The acquired PET data are corrected for attenuation and radioactive decay. The images are then reconstructed and fused with the corresponding CT images for precise anatomical correlation.
Figure 3: Patient workflow for [11C]Metomidate PET/CT imaging.
Data Analysis and Interpretation
Quantitative analysis of tracer uptake is essential for the objective interpretation of [11C]Metomidate PET scans.
Standardized Uptake Value (SUV)
The most common method for quantifying tracer uptake is the Standardized Uptake Value (SUV). The SUV is calculated by normalizing the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.
SUV = (Radioactivity in ROI (MBq/mL)) / (Injected Dose (MBq) / Body Weight (kg))
The maximum SUV (SUVmax) within a tumor is often reported.
Tumor-to-Normal Adrenal Ratio
To further enhance the diagnostic accuracy, the ratio of the SUVmax in the adrenal tumor to the SUVmax in the contralateral, normal adrenal gland is often calculated. This ratio can help to differentiate tumors with high uptake from the physiological uptake in normal adrenal tissue.[1]
Interpretation of Findings
| Finding | Typical [11C]Metomidate PET Characteristics |
| Adrenocortical Adenoma (Active & Inactive) | High tracer uptake, with median SUV values around 12.2-12.7.[1][6] |
| Adrenocortical Carcinoma (ACC) | Typically demonstrates the highest tracer uptake, with SUV values often exceeding those of benign adenomas (e.g., SUV of 28.0 in one study).[1][6][15] |
| Non-adrenocortical Tumors (e.g., Pheochromocytoma, Metastases, Cysts) | Low to negligible tracer uptake, with median SUV values around 5.7.[1][3][6] |
| Normal Adrenal Gland | High physiological uptake of the tracer.[1] |
Table 1: Typical SUV Values in Adrenal Lesions on [11C]Metomidate PET
A significantly higher tumor-to-normal-adrenal SUV ratio is indicative of an adrenocortical tumor.[1][6] It is important to note that while [11C]Metomidate PET is excellent at identifying tumors of adrenocortical origin, it may not reliably differentiate between benign adenomas and carcinomas based on uptake values alone, as there can be some overlap.[21] However, significantly higher uptake in a large, heterogeneous adrenal mass is highly suspicious for ACC.[15]
Clinical Applications and Future Directions
[11C]Metomidate PET imaging has several important clinical applications:
-
Characterization of Adrenal Incidentalomas: It is a powerful tool for differentiating adrenocortical tumors from non-adrenocortical lesions, thereby guiding further management.[1][3][6]
-
Staging and Monitoring of Adrenocortical Carcinoma: [11C]Metomidate PET can be used to detect metastases from ACC and to monitor the response to therapy.[3][15]
-
Localization of Aldosterone-Producing Adenomas: In patients with primary aldosteronism, [11C]Metomidate PET with dexamethasone suppression can non-invasively lateralize the source of aldosterone overproduction, potentially offering an alternative to the more invasive adrenal venous sampling.[7][8][22]
The primary limitation of [11C]Metomidate is its short half-life, which restricts its use to centers with an on-site cyclotron.[13] This has spurred the development of longer-lived, fluorine-18 labeled analogs, such as [18F]CETO, which may offer wider clinical availability in the future.[10][22][23]
Conclusion
[11C]Metomidate PET/CT is a highly specific and valuable imaging modality for the evaluation of adrenocortical tumors. By targeting the key enzymes of steroidogenesis, it provides functional information that complements the anatomical details from conventional imaging. Adherence to a standardized protocol for radiotracer synthesis, patient preparation, image acquisition, and data analysis is crucial for obtaining high-quality, diagnostically reliable results. As research continues and new tracers are developed, the role of functional imaging in the management of adrenal pathologies is set to expand further.
References
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Minn, H., et al. (2004). Imaging of Adrenal Incidentalomas with PET Using 11C-Metomidate and 18F-FDG. Journal of Nuclear Medicine, 45(6), 952-958. [Link]
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SoR. (n.d.). 11C Metomidate Imaging in Primary Aldosteronism. [Link]
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Maurea, S., et al. (2010). Imaging of adrenal tumors using FDG PET: comparison of benign and malignant lesions. American Journal of Roentgenology, 195(6), 1474-1480. [Link]
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Wikipedia. (2023). Positron emission tomography. [Link]
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Minn, H., et al. (2004). Imaging of adrenal incidentalomas with PET using (11)C-metomidate and (18)F-FDG. Journal of Nuclear Medicine, 45(6), 952-958. [Link]
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Hahner, S., & Fassnacht, M. (2014). Metomidate-Based Imaging of Adrenal Masses. Hormone and Metabolic Research, 46(12), 865-871. [Link]
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Mitterhauser, M., et al. (2003). Synthesis and quality-control of (R)-[O-methyl-11C]metomidate for PET. INIS-IAEA.[Link]
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Groussin, L., et al. (2009). 18F-FDG PET for the identification of adrenocortical carcinomas among indeterminate adrenal tumors at computed tomography scanning. European Journal of Endocrinology, 160(4), 623-633. [Link]
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Nwariaku, F. E., et al. (2015). FDG PET/CT Scan and Functional Adrenal Tumors: A Pilot Study for Lateralization. Journal of the American College of Surgeons, 220(5), 875-880. [Link]
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Khan, T. S., et al. (2003). 11C-metomidate PET imaging of adrenocortical cancer. European Journal of Nuclear Medicine and Molecular Imaging, 30(3), 403-410. [Link]
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Zarnegar, R., et al. (2020). 11C-metomidate PET in the diagnosis of adrenal masses and primary aldosteronism: a review of the literature. Endocrine, 67(1), 1-10. [Link]
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Zarnegar, R., et al. (2020). 11C-metomidate PET in the diagnosis of adrenal masses and primary aldosteronism: a review of the literature. Endocrine, 67(1), 1-10. [Link]
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Wu, X., et al. (2020). Novel CYP11B2-Specific Imaging Agent for Detection of Unilateral Subtypes of Primary Aldosteronism. The Journal of Clinical Endocrinology & Metabolism, 105(7), e2478-e2488. [Link]
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University of Cambridge. (2016). CLINICAL STUDY PROTOCOL IS Metomidate PET-CT superior to Adrenal venous sampling in predicting outcome from adrenalectomy in pat. [Link]
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University of Cambridge. (2021). CLINICAL STUDY PROTOCOL IS Metomidate PET-CT superior to Adrenal venous sampling in predicting outcome from adrenalectomy in pat. [Link]
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Gross, M. D., & Shapiro, B. (2000). PET Imaging of Adrenal Cortical Tumors with the 11ß-Hydroxylase Tracer 11C-Metomidate. Journal of Nuclear Medicine, 41(11), 1845-1846. [Link]
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Eriksson, J. (2022). Improved adrenocortical PET imaging. DiVA portal.[Link]
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Arita, T., et al. (2024). Discovery of a potential CYP11B2 selective PET probe for imaging of an aldosterone-producing adenoma. Journal of Nuclear Medicine.[Link]
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ClinicalTrials.gov. (2023). 11C-Metomidate PET/CT for Endocrine Hypertension and Characterisation of Adrenal Tumours. [Link]
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Burton, T. J., et al. (2012). Evaluation of the Sensitivity and Specificity of 11C-Metomidate Positron Emission Tomography (PET)-CT for Lateralizing Aldosterone Secretion by Conn's Adenomas. The Journal of Clinical Endocrinology & Metabolism, 97(1), 100-109. [Link]
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Nanba, K., & Tanimoto, T. (2021). CYP11B1 and CYP11B2 expression patterns in aldosterone-producing adrenal cortical adenoma. ResearchGate.[Link]
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Brown, M. J., et al. (2021). 11C-metomidate PET CT versus Adrenal Vein Sampling for diagnosing surgically curable primary aldosteronism: prospective test validation, and impact of somatic genotype and ethnicity on outcomes. ResearchGate.[Link]
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Karra, E., et al. (2018). Functional Imaging with 11C-Metomidate PET for Subtype Diagnosis in Primary Aldosteronism. ResearchGate.[Link]
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Karra, E., et al. (2018). Functional imaging with 11C-metomidate PET for subtype diagnosis in primary aldosteronism. European Journal of Endocrinology, 178(4), 389-398. [Link]
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Nishimoto, K., et al. (2015). Adrenal CYP11B1/2 expression in primary aldosteronism: Immunohistochemical analysis using novel monoclonal antibodies. Molecular and Cellular Endocrinology, 408, 154-160. [Link]
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Lu, L., et al. (2021). Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging. PLoS One, 16(3), e0248743. [Link]
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Zhou, Y., et al. (2021). Exploration of KCNJ5 Somatic Mutation and CYP11B1/CYP11B2 Staining in Multiple Nodules in Primary Aldosteronism. Frontiers in Endocrinology, 12, 748530. [Link]
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Kumar, R. (2019). Evaluation of C-11 Metomidate PET/CT in patients with suspected primary hyperaldosteronism (PHA). Journal of Nuclear Medicine.[Link]
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Stanford Health Care. (n.d.). Before Your PET Scan. [Link]
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Using Metomidate hydrochloride as an anesthetic for zebrafish
An Application Guide to Metomidate Hydrochloride: A Sedative Anesthetic for Zebrafish Research
Introduction: Beyond MS-222
For decades, Tricaine Methanesulfonate (MS-222) has been the default anesthetic in zebrafish research. However, its known drawbacks, including its aversive nature to fish and the requirement for pH buffering, have prompted the scientific community to seek refined alternatives.[1][2] Metomidate hydrochloride, an imidazole-based non-barbiturate hypnotic, has emerged as a potent and valuable tool, not as a direct replacement for all applications, but as a superior option for specific, non-painful procedures.[2][3]
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective use of Metomidate hydrochloride for the sedation and immobilization of zebrafish (Danio rerio). We will delve into its mechanism of action, provide validated protocols for its preparation and application, and offer a comparative analysis against MS-222 to empower researchers to make informed decisions that enhance both experimental integrity and animal welfare.
Compound Profile & Mechanism of Action
Metomidate hydrochloride is a water-soluble hypnotic agent that provides rapid sedation.[3][4] Its utility in research is rooted in a dual mechanism of action that makes it particularly suitable for procedures where stress is a confounding variable.
Table 1: Chemical Properties of Metomidate Hydrochloride
| Property | Value |
| Chemical Name | Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride |
| Synonyms | Aquacalm, Hypnodil, R 7315 |
| CAS Number | 35944-74-2 |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ |
| Molecular Weight | 266.72 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (≥10 mg/ml in PBS pH 7.2), sparingly soluble in ethanol.[5] |
The Dual-Action Mechanism
Metomidate's primary anesthetic effect is achieved through its interaction with the central nervous system. As an analogue of Etomidate, it is understood to be a positive allosteric modulator of the GABA-A receptor.[6][7] By enhancing the binding of the principal inhibitory neurotransmitter, GABA, it increases chloride ion influx into neurons. This hyperpolarizes the cell membrane, reducing neuronal excitability and leading to sedation and hypnosis.[7]
Simultaneously, Metomidate acts as a potent inhibitor of the enzyme 11β-hydroxylase, a key component in the adrenal synthesis of cortisol.[6] This specific inhibition effectively blocks the physiological stress response, preventing the spike in plasma cortisol typically associated with handling and environmental changes.[1][8] This makes it an invaluable tool for behavioral studies and procedures where baseline physiological states are critical.
It is crucial to understand that Metomidate is a hypnotic, not an analgesic .[3][9] It does not provide pain relief, and its use as a sole agent for surgical or otherwise painful procedures is not recommended and ethically unsound.
Caption: Dual mechanism of Metomidate hydrochloride action.
Applications & Comparative Analysis
The primary application for Metomidate in a zebrafish facility is for sedation and immobilization for non-painful procedures. This includes:
-
Live Imaging: Confocal microscopy, light-sheet microscopy, and time-lapse imaging.
-
Minor Procedures: Fin clipping for genotyping, scale biopsies, or superficial lesion examination.
-
General Handling: Transport between tanks, sorting, and detailed morphological assessment.
Metomidate vs. MS-222: Choosing the Right Anesthetic
The decision to use Metomidate or MS-222 should be driven by the experimental requirements. Metomidate is the superior choice for procedures where minimizing stress is paramount and for which no pain is anticipated. MS-222 remains the standard for invasive surgical procedures due to its ability to induce a deeper plane of anesthesia.[2]
Table 2: Comparative Overview of Metomidate and MS-222 for Adult Zebrafish
| Feature | Metomidate Hydrochloride | Tricaine Methanesulfonate (MS-222) | Causality & Rationale |
| Primary Use | Sedation, immobilization for non-painful procedures.[2] | Surgical anesthesia, terminal procedures.[2] | Metomidate's lack of analgesia makes it unsuitable for surgery. MS-222 can induce a surgical plane of anesthesia. |
| Effect on Stress | Suppresses cortisol response.[1][8] | Can induce a stress response (cortisol increase).[2] | Metomidate's specific inhibition of 11β-hydroxylase blocks stress hormone production, preserving a baseline physiological state. |
| Aversiveness | Less aversive to zebrafish.[1][10] | Aversive; fish show conditioned place avoidance.[1] | The pharmacological properties of MS-222 are perceived as noxious by the fish, which can be a significant confounder in behavioral experiments. |
| Preparation | Simple dilution in system water.[1] | Requires buffering with sodium bicarbonate to a neutral pH.[2] | MS-222 is acidic in solution and can cause severe acidosis and gill irritation if not buffered. Metomidate solutions are typically within a safe pH range (7.0-7.5).[2] |
| Induction Time | Rapid (may be faster than MS-222 at 6-10 mg/L).[2] | Rapid, but concentration-dependent. | Both are absorbed quickly through the gills, but Metomidate's high potency as a hypnotic can lead to a very fast loss of equilibrium. |
| Recovery Time | Prolonged (e.g., ~625s at 6 mg/L).[2] | Relatively short (e.g., ~140s from 150 mg/L).[2] | The metabolic clearance pathway for Metomidate in zebrafish appears to be slower, leading to a longer-lasting sedative effect that requires extended post-procedure monitoring. |
| Analgesic Properties | None.[3] | Yes, at surgical doses. | The mechanisms are different; MS-222 is a sodium channel blocker, which provides analgesia, whereas Metomidate is primarily a hypnotic. |
| Larval Use | Caution advised; high mortality reported.[2] | Commonly used, but requires dose adjustment for stage. | The reasons for larval sensitivity to Metomidate are not fully understood but necessitate rigorous pilot studies before widespread use. |
Protocols for Application
The following protocols are designed to be self-validating by incorporating clear monitoring steps for anesthetic depth and recovery.
Protocol 1: Preparation of Metomidate Stock Solution (10 mg/mL)
This stock solution provides a convenient concentrate for preparing working anesthetic baths.
Materials:
-
Metomidate hydrochloride powder (CAS 35944-74-2)
-
Calibrated scale
-
50 mL conical tube or volumetric flask
-
System water (water from the facility's fish housing system)
-
Vortex or magnetic stirrer
Procedure:
-
Weigh out 500 mg of Metomidate hydrochloride powder.
-
Transfer the powder into a 50 mL conical tube or flask.
-
Add system water to a final volume of 50 mL.
-
Cap securely and vortex or stir until the powder is completely dissolved. The solution should be clear.
-
Label the tube clearly: "Metomidate HCl Stock, 10 mg/mL" with the preparation date.
-
Storage: The stock solution can be stored at 4°C for up to one month.
Protocol 2: Sedation of Adult Zebrafish for Non-Invasive Procedures
This protocol details the process for sedating adult fish for procedures like imaging or fin clipping.
Table 3: Recommended Working Concentrations for Zebrafish
| Life Stage | Application | Concentration Range | Notes |
| Adult | Sedation/Immobilization | 5 - 10 mg/L | Start with 5 mg/L and increase if deeper sedation is needed.[2] |
| Adult | Transport/Shipping Additive | 0.2 - 1.0 mg/L | Reduces stress and mortality during transit.[11][12] |
| Larvae | Sedation | Pilot study required | Start with very low doses (e.g., 1-2 mg/L) due to high mortality risk.[2] |
Materials:
-
Anesthetic tank (e.g., a small, static beaker or petri dish)
-
Recovery tank with fresh, aerated system water
-
Metomidate stock solution (10 mg/mL)
-
Graduated pipettes or syringes
-
Transfer net or tool
-
Timer
Caption: Workflow for adult zebrafish sedation using Metomidate.
Procedure:
-
Prepare Anesthetic Bath:
-
Determine the required volume of the anesthetic tank (e.g., 200 mL).
-
Calculate the volume of stock solution needed. For a 5 mg/L working solution in 200 mL:
-
(5 mg/L) / (10,000 mg/L stock) = 0.0005
-
0.0005 * 200 mL = 0.1 mL or 100 µL of stock solution.
-
-
Add 100 µL of the 10 mg/mL stock to 200 mL of system water and mix gently.
-
-
Anesthetize Fish:
-
Net the fish from its housing tank and gently place it into the anesthetic bath.
-
Start the timer immediately.
-
-
Monitor Anesthetic Depth:
-
Observe the fish closely. Anesthesia induction is rapid.
-
Stage I: Light sedation, reduced swimming activity.
-
Stage II: Loss of equilibrium (fish turns on its side or upside down).
-
Stage III: Deep sedation, cessation of voluntary movement, slow and regular opercular movements. This is the target plane for non-invasive procedures.[2]
-
Do not leave the fish in the solution for longer than 10 minutes.
-
-
Perform Procedure:
-
Once Stage III is reached, quickly perform the intended procedure (e.g., move the fish to a microscope slide for imaging). Keep the fish moist with system water during the procedure.
-
-
Recovery:
-
Immediately after the procedure, transfer the fish to the recovery tank containing fresh, aerated system water.
-
Monitor the fish until it regains its righting reflex and resumes normal swimming behavior. Note that recovery will be significantly longer than with MS-222.[2] Do not return the fish to the main housing system until it is fully recovered.
-
Field Insights & Expert Recommendations
-
Causality of Prolonged Recovery: The extended recovery period is a critical consideration.[2] It implies that the drug is not cleared as rapidly from the fish's system. Therefore, post-procedure monitoring must be extended accordingly. Do not leave a recovering fish unattended until it is fully mobile and behaving normally.
-
Larval Anesthesia - A Warning: High mortality has been observed in zebrafish larvae exposed to Metomidate.[2] The reasons are not fully elucidated but may relate to immature metabolic pathways. It is imperative to conduct a dose-response pilot study starting at very low concentrations (e.g., 1-2 mg/L) to determine a safe and effective dose for your specific larval stage before applying it to critical experimental groups.
-
Euthanasia: While high doses of Metomidate (e.g., 100 mg/L) can be used for euthanasia in some ornamental fish, it is not a preferred method for zebrafish due to the availability of more rapid and reliable agents like a buffered overdose of MS-222 followed by a secondary physical method.[4][13]
References
-
Collymore, C., Tolwani, A. M., Lieggi, C., & Rasmussen, S. (2014). Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio). Journal of the American Association for Laboratory Animal Science, 53(2), 198–203. [Link]
-
SynZeal. (n.d.). Metomidate Hydrochloride. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). FOI Summary Aquacalm. Retrieved from [Link]
-
Yanong, R. P., & Erlacher-Reid, C. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. Journal of Aquatic Animal Health, 33(3), 155-163. [Link]
-
Yanong, R. P. E., & Erlacher-Reid, C. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. North American Journal of Aquaculture, 83(4), 289-297. [Link]
-
Wong, K., et al. (2014). Conditioned Place Avoidance of Zebrafish (Danio rerio) to Three Chemicals Used for Euthanasia and Anaesthesia. PLoS ONE, 9(2), e88030. [Link]
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Valentim, A. M., et al. (2021). Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Zebrafish (Danio rerio). Journal of the American Association for Laboratory Animal Science, 60(5), 571-578. [Link]
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Collymore, C., Tolwani, A., Lieggi, C., & Rasmussen, S. (2014). Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio). Journal of the American Association for Laboratory Animal Science, 53(2), 198-203. [Link]
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Stoskopf, M. K. (1985). Metomidate Anaesthesia of Ornamental Freshwater Fish. IAAAM Proceedings. [Link]
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Martineau, H. M., et al. (2021). Current research and guidelines for euthanasia in laboratory fish with a focus on fathead minnows. Applied Animal Behaviour Science, 234, 105193. [Link]
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Narumanchi, S., et al. (2022). Tricaine, eugenol and etomidate for repetitive procedural anesthesia in adult zebrafish, Danio rerio: effect on stress and behavior. Frontiers in Veterinary Science, 9, 969853. [Link]
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Patsnap. (2024). What is Metomidate used for? Synapse. Retrieved from [Link]
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Li, X., et al. (2025). Developmental and Neurobehavioral Toxicity of Etomidate in Zebrafish Across Life Stages. Journal of Applied Toxicology. [Link]
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Valentim, A. M., et al. (2022). Behavioural Aversion and Cortisol Level Assessment When Adult Zebrafish Are Exposed to Different Anaesthetics. Animals, 12(19), 2639. [Link]
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Patsnap. (2024). What is the mechanism of Metomidate? Synapse. Retrieved from [Link]
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Yanong, R. P., & Erlacher-Reid, C. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. Journal of aquatic animal health, 33(3), 155–163. [Link]
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Zhuang, Z., et al. (2025). Developmental neurotoxicity of anesthetic etomidate in zebrafish larvae: Alterations in motor function, neurotransmitter signaling, and lipid metabolism. Journal of Hazardous Materials, 494, 138598. [Link]
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Application Notes and Protocols for Cortisol Suppression in Fish using Metomidate Hydrochloride
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Need for Stress Mitigation in Aquatic Research
In the realm of aquatic animal research, the physiological stress response to handling, confinement, and experimental procedures is a significant confounding factor. A primary indicator of this stress is a rapid elevation in circulating cortisol levels.[1][2] This glucocorticoid hormone, while essential for metabolic adjustments during stressful events, can interfere with a wide range of physiological and immunological studies, leading to misinterpretation of experimental data.[2][3] Consequently, the ability to effectively and reliably suppress the cortisol stress response is paramount for ensuring the integrity and validity of research outcomes.
Metomidate hydrochloride emerges as a potent and valuable tool in this context. It is an imidazole-based, non-barbiturate hypnotic agent that functions not only as an effective anesthetic and sedative in fish but also as a specific inhibitor of cortisol synthesis.[4][5][6] This dual functionality makes it particularly advantageous for studies where baseline cortisol levels must be maintained, or the endocrinological stress response itself is the subject of investigation.
This comprehensive guide provides a detailed protocol for the application of Metomidate hydrochloride to achieve cortisol suppression in fish. It is designed to equip researchers with the necessary knowledge to implement this technique confidently and effectively, ensuring both animal welfare and the acquisition of high-quality, reliable data.
Mechanism of Action: Targeted Inhibition of Steroidogenesis
Metomidate hydrochloride's efficacy in suppressing cortisol production stems from its targeted inhibition of a key enzyme in the steroidogenic pathway. Specifically, it blocks the activity of 11β-hydroxylase (cytochrome P450 11β-hydroxylase).[1][7] This enzyme is responsible for the final step in the synthesis of cortisol from its precursor, 11-deoxycortisol, within the interrenal cells of fish (the equivalent of the adrenal cortex in mammals). By inhibiting this enzyme, Metomidate effectively prevents the de novo synthesis and subsequent release of cortisol in response to stressors.[8] This targeted action is a distinct advantage over other anesthetics like Tricaine Methanesulfonate (MS-222), which can induce a cortisol spike during induction.[6][9][10]
The following diagram illustrates the simplified steroidogenic pathway and the point of inhibition by Metomidate hydrochloride.
Caption: Experimental workflow for cortisol suppression using Metomidate hydrochloride.
Validation of Cortisol Suppression
To validate the efficacy of the Metomidate hydrochloride protocol, it is essential to measure cortisol levels in both control and treated fish.
-
Control Groups: Include a control group of fish that are handled and subjected to the same procedures but are not exposed to Metomidate hydrochloride.
-
Blood Sampling: Collect blood samples from both control and treated fish at appropriate time points (e.g., before, during, and after the procedure).
-
Cortisol Analysis: Analyze plasma or serum cortisol concentrations using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA). [11][12][13]4. Data Comparison: Compare the cortisol levels between the control and Metomidate-treated groups. A successful protocol will result in significantly lower or baseline cortisol levels in the treated group compared to the stressed control group.
Safety and Handling Precautions
Metomidate hydrochloride is a potent chemical and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the powder and stock solutions. [14][15]* Ventilation: Work in a well-ventilated area to avoid inhalation of the powder. [15]* Storage: Store Metomidate hydrochloride in a cool, dry place, away from direct sunlight. [16]* Disposal: Dispose of unused solutions and contaminated materials according to local and institutional regulations. [15][16]
Troubleshooting
| Issue | Possible Cause | Solution |
| Slow or no induction of sedation | - Incorrect concentration (too low)- Species-specific tolerance- Low water temperature | - Verify calculations and stock solution concentration.- Increase the concentration in small increments during pilot studies.- Ensure water temperature is within the optimal range for the species. |
| Prolonged recovery time | - Concentration too high- Poor water quality in recovery tank | - Reduce the concentration for future experiments.- Ensure the recovery tank has clean, well-aerated water. |
| Adverse reactions (e.g., hyperactivity, mortality) | - Species sensitivity- Poor fish health- Inappropriate water quality (e.g., low pH) | - Discontinue use and consult literature for species-specific contraindications.- Ensure fish are healthy before the experiment.- Monitor and adjust water parameters as needed. [17] |
Conclusion
Metomidate hydrochloride is an invaluable tool for researchers seeking to minimize the confounding effects of stress in fish. Its specific mechanism of action in inhibiting cortisol synthesis provides a reliable method for maintaining physiological homeostasis during experimental procedures. By following the detailed protocol and recommendations outlined in this guide, researchers can effectively implement this technique, leading to more accurate and reproducible scientific findings. The principles of careful planning, pilot testing, and diligent monitoring are key to the successful application of Metomidate hydrochloride for cortisol suppression in aquatic research.
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Small, B. C. (2003). Anesthetic efficacy of metomidate and comparison of plasma cortisol responses to tricaine methanesulfonate, quinaldine and clove oil anesthetized channel catfish Ictalurus punctatus. Aquaculture, 218(1-4), 177-185. Retrieved from [Link]
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Philip, A. M., & Vijayan, M. M. (2015). Stress-Immune-Growth Interactions: Cortisol Modulates Suppressors of Cytokine Signaling and JAK/STAT Pathway in Rainbow Trout Liver. PLOS ONE, 10(7), e0133555. Retrieved from [Link]
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Hahner, S., D'Amico, D., Haupt, L. M., Zink, M., Schüle, R., & Allolio, B. (2010). Etomidate unmasks intraadrenal regulation of steroidogenesis and proliferation in adrenal cortical cell lines. Hormone and Metabolic Research, 42(7), 528-534. Retrieved from [Link]
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Aerts, J., Fisch, G., & Maes, G. E. (2019). Temporal profiles of cortisol accumulation and clearance support scale cortisol content as an indicator of chronic stress in fish. Scientific Reports, 9(1), 14613. Retrieved from [Link]
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Faught, E., & Vijayan, M. M. (2022). Fish Scales Produce Cortisol upon Stimulation with ACTH. Biology, 11(12), 1794. Retrieved from [Link]
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Yanong, R. P., & Erlacher-Reid, C. (2012). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. Journal of Aquatic Animal Health, 24(4), 259-265. Retrieved from [Link]
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Crosby, T. C., Hill, J. E., & Watson, C. A. (2009). Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes. North American Journal of Aquaculture, 71(4), 324-329. Retrieved from [Link]
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Faught, E., & Vijayan, M. M. (2016). Mechanisms of Cortisol Action in Fish Hepatocytes. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 199, 136-145. Retrieved from [Link]
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Application Notes and Protocols for Metomidate Hydrochloride Dosage Calculation in Ornamental Fish Sedation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate calculation and application of Metomidate hydrochloride for the sedation of ornamental fish. This document synthesizes technical data with practical, field-proven insights to ensure safe and effective sedation protocols.
Introduction to Metomidate Hydrochloride
Metomidate hydrochloride is an imidazole-based, non-barbiturate hypnotic drug widely utilized as an immersion sedative and anesthetic agent for both freshwater and marine finfish.[1] Its chemical name is methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride.[2][3] Marketed under trade names such as Aquacalm, it is recognized for its rapid action and effectiveness as a fish sedative.[4][5]
Metomidate hydrochloride is a water-soluble powder that exerts its sedative effects by acting on the central nervous system after being absorbed through the gills.[5] A key advantage of Metomidate is its ability to suppress the stress response in fish, specifically by inhibiting the enzyme 11-beta-hydroxylase, which is crucial for cortisol production.[1][6][7] This reduction in stress can lead to improved survival rates and better overall condition of the fish, particularly during handling and transport.[4]
It is important to note that while Metomidate is an effective hypnotic for sedation, it does not possess analgesic (pain-relieving) properties.[5][8] Therefore, for procedures that may cause pain, it should be used in conjunction with an appropriate analgesic.
Mechanism of Action
Metomidate's primary mechanism of action involves the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, which is the main inhibitory neurotransmitter in the central nervous system.[9] By binding to GABA-A receptors, Metomidate enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions into neurons.[9] This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and resulting in sedation and a loss of consciousness.[9]
Additionally, Metomidate is a potent and selective inhibitor of the enzyme 11β-hydroxylase, which is a critical enzyme in the synthesis of cortisol in the adrenal gland.[7] This inhibition of cortisol production is a key feature that distinguishes Metomidate from many other fish anesthetics and contributes to its stress-reducing effects.[6][7]
Figure 1: Simplified diagram of Metomidate hydrochloride's dual mechanism of action.
Dosage Calculation and Application
The appropriate dosage of Metomidate hydrochloride is dependent on the target species, the desired level of sedation, and the specific application (e.g., transport, minor procedures). It is crucial to start with the lower end of the recommended dosage range and observe the fish's response before increasing the concentration.
Dosage Ranges
The following table summarizes the generally accepted dosage ranges for ornamental fish sedation and anesthesia.
| Application | Concentration Range (mg/L) | Expected Outcome |
| Light Sedation (e.g., for transport) | 0.1 - 1.0 | Reduced activity and aggression, decreased oxygen consumption.[4][5][10] |
| Deep Sedation / Light Anesthesia | 1.0 - 10.0 | Loss of equilibrium, reduced response to stimuli.[5][10] |
| Euthanasia | 40 - 100+ | Cessation of opercular movement and vital signs.[11][12] |
Note: Dosages can be species-specific. For example, a study on convict cichlids showed a beneficial effect at 1.0 mg/L for reducing mortality during transport, while no significant effect was observed in black mollies at the same concentrations.[4][13][14] Some catfish species have shown resistance, requiring higher concentrations for euthanasia.[11]
Stock Solution Preparation
Metomidate hydrochloride is a soluble powder.[5] For accurate dosing, it is recommended to prepare a stock solution.
Protocol for 1 mg/mL Stock Solution:
-
Weigh out 100 mg of Metomidate hydrochloride powder.
-
Dissolve the powder in 100 mL of distilled or deionized water.
-
Mix thoroughly until the powder is completely dissolved.
-
Store the stock solution in a clearly labeled, sealed container. Storage conditions may vary, so consult the manufacturer's guidelines.
Treatment Bath Preparation
Calculation Formula:
Volume of Stock Solution (mL) = (Desired Concentration (mg/L) * Volume of Treatment Bath (L)) / Concentration of Stock Solution (mg/mL)
Example Calculation:
To prepare a 5 L treatment bath with a final concentration of 0.5 mg/L using a 1 mg/mL stock solution:
Volume of Stock Solution (mL) = (0.5 mg/L * 5 L) / 1 mg/mL = 2.5 mL
Protocol for Treatment Bath Preparation:
-
Calculate the required volume of the stock solution based on the volume of your treatment tank and the desired final concentration.
-
Measure the calculated volume of the stock solution using a calibrated pipette or syringe.
-
Add the stock solution to the treatment tank containing water from the fish's original tank to minimize stress from changes in water parameters.[15][16]
-
Gently aerate the treatment bath to ensure even distribution of the sedative and maintain dissolved oxygen levels.
Experimental Protocol for Fish Sedation
This protocol outlines the steps for sedating ornamental fish for handling or transport.
Figure 2: Experimental workflow for ornamental fish sedation using Metomidate hydrochloride.
Step-by-Step Methodology:
-
Pre-Procedure: Withhold food for 12-24 hours prior to sedation to reduce metabolic rate and waste production.[16]
-
Preparation: Prepare the Metomidate hydrochloride stock solution and the sedation bath as described in sections 3.2 and 3.3. Ensure the water temperature and pH of the sedation bath are similar to the fish's holding tank.[15]
-
Induction: Gently transfer the fish into the sedation bath. Observe the fish closely for the desired level of sedation. Induction time is typically rapid, often within minutes.
-
Monitoring Induction:
-
Stage 1 (Light Sedation): Reduced swimming activity, slower opercular (gill cover) movements.
-
Stage 2 (Deep Sedation): Loss of equilibrium, minimal response to gentle touch.
-
-
Procedure: Once the desired level of sedation is achieved, the fish can be handled for the intended procedure (e.g., transport, examination).
-
Recovery:
-
Prepare a recovery tank with clean, well-aerated water from the original holding tank.
-
After the procedure, transfer the fish to the recovery tank.
-
Monitor the fish until it regains its equilibrium and resumes normal swimming behavior. Recovery is generally faster than with some other anesthetics like MS-222.[4]
-
Safety and Considerations
-
Not for Food Fish: Metomidate hydrochloride is not approved for use in food fish species.[17]
-
Water Quality: While Metomidate reportedly has no effect on common physicochemical characteristics of water, it is good practice to monitor water parameters.[8] Some anesthetics can acidify the water, which may require buffering, especially in soft water.[4]
-
Species Variability: The efficacy and optimal dosage of Metomidate can vary significantly between species.[4][11] It is essential to conduct preliminary trials on a small number of individuals before treating a larger population.
-
Euthanasia: For humane euthanasia, a significant overdose is required, and fish should remain in the solution for an extended period to ensure death and not just deep anesthesia.[18][19] Confirmation of death should be performed before disposal.
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Application of Metomidate in Stress Response Studies in Aquaculture: A Comprehensive Guide
This guide provides an in-depth exploration of Metomidate as a critical tool for researchers, scientists, and drug development professionals investigating stress responses in aquaculture. Moving beyond a simple anesthetic, Metomidate offers a unique pharmacological profile that allows for the dissociation of handling stress from the physiological stress response, enabling more accurate and insightful experimental outcomes. This document will detail the mechanistic underpinnings of Metomidate's action, provide validated protocols for its application, and present data to support its use in robust scientific inquiry.
The Scientific Imperative: Isolating the True Stress Response
In aquaculture research, accurately quantifying the physiological response to a specific stressor is often confounded by the stress induced by handling, confinement, and sampling procedures themselves. The very act of measuring stress can, paradoxically, become a significant stressor. The most common method for assessing the primary stress response in fish is the measurement of circulating cortisol levels[1]. Traditional anesthetics, such as Tricaine Methanesulfonate (MS-222), while effective for immobilization, do not prevent the initial cortisol surge associated with handling[1][2][3]. In fact, plasma cortisol concentrations have been shown to continue rising after fish are anesthetized with MS-222[1][2]. This presents a critical experimental artifact, potentially masking or exaggerating the effects of the intended experimental stressor.
Metomidate hydrochloride, a non-barbiturate hypnotic, offers a solution to this challenge.[2][4] Its primary advantage lies in its ability to inhibit cortisol synthesis, thereby preventing the typical handling-induced spike in this key stress hormone.[2][5] This unique property allows researchers to establish a true baseline cortisol level and isolate the physiological response to the specific variable under investigation.
Mechanism of Action: A Targeted Inhibition
Metomidate's targeted action on the corticosteroid synthesis pathway is central to its utility in stress research. It functions by inhibiting the enzyme 11β-hydroxylase, which is crucial for the conversion of 11-deoxycortisol to cortisol in the interrenal glands (the fish equivalent of the adrenal cortex)[5]. This direct inhibition prevents the release of cortisol into the bloodstream, even when the fish is subjected to acute stressors like handling and confinement.
Stressor [label="Handling/Confinement\nStressor", fillcolor="#F1F3F4", fontcolor="#202124"]; HPI_Axis [label="Hypothalamic-Pituitary-\nInterrenal (HPI) Axis\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Precursors [label="Cortisol Precursors\n(e.g., 11-deoxycortisol)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Eleven_Beta_Hydroxylase [label="11β-hydroxylase", fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; Cortisol [label="Cortisol\nSynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Stress_Response [label="Primary Stress\nResponse\n(Increased Blood Cortisol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metomidate [label="Metomidate", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled];
Stressor -> HPI_Axis; HPI_Axis -> Precursors; Precursors -> Eleven_Beta_Hydroxylase [arrowhead=none]; Eleven_Beta_Hydroxylase -> Cortisol; Cortisol -> Stress_Response; Metomidate -> Eleven_Beta_Hydroxylase [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }
Figure 1: Simplified signaling pathway of Metomidate's cortisol inhibition.
Experimental Applications and Protocols
Metomidate's versatility allows for its use in a range of applications, from short-term sedation for blood sampling to longer-term anesthesia for more invasive procedures. The choice of concentration is critical and species-dependent.
Comparative Efficacy: Metomidate vs. MS-222
Studies directly comparing Metomidate with MS-222 consistently demonstrate Metomidate's superiority in preventing cortisol elevation. For instance, in a study on Channel Catfish (Ictalurus punctatus), cortisol concentrations in fish anesthetized with Metomidate remained at baseline levels throughout a 10-minute confinement stressor. In contrast, cortisol levels in fish treated with MS-222 and in non-anesthetized control fish were approximately 7- and 22-fold higher, respectively, than baseline concentrations[1][3].
| Anesthetic | Time Post-Handling | Cortisol Response | Reference |
| Metomidate | 0-10 min | Maintained baseline levels | [1][3] |
| MS-222 | 0-10 min | ~7-fold increase | [1][3] |
| None (Control) | 0-10 min | ~22-fold increase | [1][3] |
Recommended Dosages and Administration
Metomidate hydrochloride is typically administered as an immersion bath. The effective concentration varies significantly between species and the desired level of sedation or anesthesia. It is imperative to conduct preliminary dose-response trials for the specific species and life stage under investigation.
| Application | Concentration Range (mg/L) | Target Species (Examples) | Key Considerations |
| Sedation for Handling/Transport | 0.1 - 1.0 | Ornamental fish, Atlantic salmon | Reduces stress during transport, improves survival and condition.[5][6][7] |
| Anesthesia for Sampling | 1.0 - 10.0 | Channel catfish, Rainbow trout, Turbot, Halibut | Rapid induction, allows for stress-free blood and tissue collection.[1][8][9] |
| Deep Anesthesia for Procedures | >10.0 | Varies by species | Requires careful monitoring of respiratory function. |
Note: Metomidate is not approved for use in food fish in the United States by the FDA.[10] Its use in such species should be restricted to research settings where the animals will not enter the human food chain.
Step-by-Step Protocol: Stress-Free Blood Sampling
This protocol outlines a general procedure for obtaining blood samples from fish for stress hormone analysis, minimizing the influence of handling-induced cortisol release.
Objective: To collect blood samples with cortisol levels representative of the fish's state prior to the sampling procedure.
Materials:
-
Metomidate hydrochloride stock solution (prepared according to manufacturer's instructions)
-
Aerated experimental tanks
-
Aerated recovery tanks
-
Syringes with appropriate gauge needles (heparinized)
-
Microcentrifuge tubes
-
Centrifuge
-
Pipettes
-
Freezer (-20°C or -80°C)
Protocol:
-
Preparation: Prepare an anesthetic bath of Metomidate at the predetermined effective concentration for the target species in an aerated experimental tank.
-
Anesthesia: Net the fish with minimal disturbance and immediately transfer it to the Metomidate bath.
-
Monitoring: Observe the fish closely for the desired stage of anesthesia (e.g., loss of equilibrium, reduced opercular movement). Induction times are typically rapid, often within 1-3 minutes.[1]
-
Sampling: Once the desired level of anesthesia is reached, remove the fish from the bath and place it on a wet, soft surface. Quickly and efficiently collect the blood sample via caudal venipuncture.
-
Sample Processing: Immediately transfer the blood to a heparinized microcentrifuge tube. Keep the sample on ice.
-
Recovery: Promptly return the fish to a well-aerated, Metomidate-free recovery tank. Monitor the fish until it resumes normal swimming behavior.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Storage: Carefully pipette the plasma into a new, labeled microcentrifuge tube and store it at -20°C or -80°C until cortisol analysis.
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Bath [label="Prepare Metomidate\nAnesthetic Bath", fillcolor="#FFFFFF", fontcolor="#202124"]; Transfer_Fish [label="Transfer Fish to Bath", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor_Anesthesia [label="Monitor for Anesthesia", fillcolor="#FFFFFF", fontcolor="#202124"]; Collect_Sample [label="Collect Blood Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recovery [label="Transfer to Recovery Tank", fillcolor="#34A853", fontcolor="#FFFFFF"]; Process_Sample [label="Process and Store Plasma", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Prepare_Bath; Prepare_Bath -> Transfer_Fish; Transfer_Fish -> Monitor_Anesthesia; Monitor_Anesthesia -> Collect_Sample; Collect_Sample -> Recovery; Collect_Sample -> Process_Sample; Recovery -> End; Process_Sample -> End; }
Figure 2: Workflow for stress-free blood sampling using Metomidate.
Beyond Cortisol: Broader Implications for Stress Research
While the primary application of Metomidate in stress studies revolves around cortisol inhibition, its use has broader implications for understanding the multifaceted nature of the stress response. By eliminating the confounding variable of handling-induced cortisol release, researchers can more accurately assess other physiological and biochemical markers of stress.
Secondary and Tertiary Stress Responses
The stress response in fish is hierarchical. The primary response involves the release of catecholamines and corticosteroids. Secondary responses include changes in blood glucose, lactate, and ion balance. Tertiary responses encompass effects on growth, disease resistance, and behavior. By using Metomidate to control the primary cortisol response, the investigation of these downstream effects becomes more precise. For example, a study on hybrid striped bass found that while other anesthetics caused an increase in plasma cortisol and glucose, Metomidate did not, allowing for a clearer assessment of the stressor's impact on glucose metabolism[11].
Oxidative Stress and Immune Function
Chronic or acute stress can lead to oxidative stress, an imbalance between the production of reactive oxygen species and the ability of the antioxidant defense system to detoxify them.[12][13] This can have detrimental effects on cellular function and immune competence.[2] Metomidate, by preventing the stress-induced cortisol spike, can also mitigate the downstream effects on immune parameters. For instance, one study demonstrated that Metomidate and eugenol prevented the stress-induced decrease in neutrophil function, whereas MS-222 did not[2]. This suggests that Metomidate can be a valuable tool for studies investigating the intricate links between stress, cortisol, and immunocompetence in fish.
Pharmacokinetics and Considerations
The pharmacokinetic properties of Metomidate, including its uptake, distribution, metabolism, and excretion, are important considerations for experimental design. These parameters can vary between species and are influenced by factors such as water temperature.
A study on turbot and halibut revealed that Metomidate is rapidly absorbed, distributed, and excreted.[8] Following intravenous administration, the elimination half-life was 2.2 hours in turbot and 5.8 hours in halibut.[8] After a 5-minute bath, maximum plasma concentrations were observed immediately at the end of the exposure.[8] Recovery from anesthesia can be slower compared to other anesthetics, a factor that should be accounted for in the experimental timeline.[8]
Conclusion and Future Directions
Metomidate stands out as an indispensable tool for researchers studying stress physiology in aquaculture. Its unique ability to inhibit cortisol synthesis provides a level of experimental control that is unattainable with other commonly used anesthetics. By uncoupling the stress of handling from the stressor of interest, Metomidate enables a more accurate and nuanced understanding of how fish respond to various environmental and husbandry challenges.
Future research should continue to explore species-specific dosages and pharmacokinetic profiles to refine its application. Furthermore, the use of Metomidate in conjunction with advanced molecular techniques, such as transcriptomics and proteomics, holds the potential to further unravel the complex signaling pathways that govern the stress response in fish. As the aquaculture industry continues to grow, the need for precise and reliable research tools like Metomidate will become increasingly critical for ensuring the health, welfare, and sustainability of farmed aquatic species.
References
-
Hansen, M. K., Nymoen, U., & Horsberg, T. E. (2003). Pharmacokinetic and pharmacodynamic properties of metomidate in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus). Journal of Veterinary Pharmacology and Therapeutics, 26(2), 95-103. [Link]
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Stoffregen, D. A. (2021). Therapeutic Considerations in Aquaculture. In Exotic Animal Formulary (pp. 13-34). Elsevier. [Link]
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Davis, K. B., & Small, B. C. (2015). Analysis of Short-Term Cortisol Stress Response in Channel Catfish by Anesthetization with Metomidate Hydrochloride and Tricaine Methanesulfonate. Journal of Aquatic Animal Health, 27(3), 152-155. [Link]
-
Yanong, R. P., & Erlacher-Reid, C. (2012). Investigation of Metomidate Hydrochloride as a Sedative for Transportation of Ornamental Fish. Journal of Aquatic Animal Health, 24(2), 125-131. [Link]
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Palić, D., Herolt, D. M., Andreasen, C. B., Menzel, B. W., & Roth, J. A. (2006). Anesthetic efficacy of tricaine methanesulfonate, metomidate and eugenol: Effects on plasma cortisol concentration and neutrophil function in fathead minnows (Pimephales promelas). Aquaculture, 254(1-4), 675-685. [Link]
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Crosby, T. C., Hill, J. E., Watson, C. A., & Yanong, R. P. E. (2009). Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes. North American Journal of Aquaculture, 71(4), 323-329. [Link]
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Small, B. C. (2015). Analysis of Short-Term Cortisol Stress Response in Channel Catfish by Anesthetization with Metomidate Hydrochloride and Tricaine Methanesulfonate. Journal of Aquatic Animal Health, 27(3), 152-155. [Link]
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Ross, L. G., & Ross, B. (2008). Anaesthetic and sedative techniques for aquatic animals. John Wiley & Sons. [Link]
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Small, B. C. (2003). Anesthetic efficacy of metomidate and comparison of plasma cortisol responses to tricaine methanesulfonate, quinaldine and clove oil anesthetized channel catfish Ictalurus punctatus. Aquaculture, 218(1-4), 177-185. [Link]
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U.S. Food and Drug Administration. (2017). Freedom of Information Summary: Original Request for Addition to the Index of Legally Marketed Unapproved New Animal Drugs for Minor Species. MIF 900-002. Aquacalm.[Link]
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Small, B. C. (2003). Anesthetic efficacy of metomidate and comparison of plasma cortisol responses to tricaine methanesulfonate, quinaldine and clove oil anesthetized channel catfish Ictalurus punctatus. Aquaculture, 218(1-4), 177-185. [Link]
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Valentim, A. M., Campos, C., Pinho, D., Antunes, L. M., & Guedes-de-Pinho, P. (2022). Tricaine, eugenol and etomidate for repetitive procedural anesthesia in adult zebrafish, Danio rerio: effect on stress and behavior. Frontiers in Veterinary Science, 9, 942044. [Link]
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Zupa, R., Lacitignola, L., Grasso, F., Senturk, M., Crovace, A., & de Mello, M. R. B. (2021). Comparison of Alfaxalone and Tricaine Methanesulfonate Immersion Anesthesia and Alfaxalone Residue Clearance in Rainbow Trout (Oncorhynchus mykiss). Journal of the American Association for Laboratory Animal Science, 60(2), 168-176. [Link]
-
Zupa, R., Lacitignola, L., Grasso, F., Senturk, M., Crovace, A., & de Mello, M. R. B. (2021). Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Bluegill Fish (Lepomis macrochirus). Animals, 11(11), 3247. [Link]
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Li, J., Zhang, Y., Wang, Y., Zhang, Y., & Li, X. (2020). Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC–MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8896913. [Link]
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Crosby, T. C., Hill, J. E., Watson, C. A., & Yanong, R. P. E. (2009). Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes. North American Journal of Aquaculture, 71(4), 323-329. [Link]
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Akinrotimi, O. A., Gabriel, U. U., & Owhonda, K. N. (2007). Haematological responses of Tilapia guineensis to anaesthetic doses of metomidate. Journal of Animal and Veterinary Advances, 6(9), 1123-1127. [Link]
-
Davis, K. B., & Griffin, B. R. (2004). Physiological responses of hybrid striped bass under sedation by several anesthetics. Aquaculture, 233(1-4), 531-548. [Link]
-
Zupa, R., Lacitignola, L., Grasso, F., Senturk, M., Crovace, A., & de Mello, M. R. B. (2021). A Comparison of Buffered Tricaine Methanesulfonate (MS-222) and Isoeugenol Anesthesia for Caudal Fin Clipping in Zebrafish (Danio rerio). Journal of the American Association for Laboratory Animal Science, 60(2), 168-176. [Link]
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Santos, D., & Oliveira, M. (2023). Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review. International Journal of Molecular Sciences, 24(9), 8031. [Link]
-
Zupa, R., Lacitignola, L., Grasso, F., Senturk, M., Crovace, A., & de Mello, M. R. B. (2021). Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Zebrafish (Danio rerio). Journal of the American Association for Laboratory Animal Science, 60(2), 168-176. [Link]
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Rosado, A., et al. (2023). Evaluation of Tricaine (MS-222) and Eugenol for Sedation of Peruvian Grunt Anisotremus scapularis. Fishes, 8(3), 139. [Link]
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Valentim, A. M., et al. (2022). Behavioural Aversion and Cortisol Level Assessment When Adult Zebrafish Are Exposed to Different Anaesthetics. Animals, 12(19), 2636. [Link]
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Yanong, R. P., & Erlacher-Reid, C. (2012). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. Journal of Aquatic Animal Health, 24(2), 125-131. [Link]
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Amend, D. F., Goven, B. A., & Elliot, D. G. (1982). Etomidate: Effective dosages for a new fish anesthetic. Transactions of the American Fisheries Society, 111(3), 337-341. [Link]
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Lushchak, V. I. (2016). Oxidative Stress and Neurotoxicity Biomarkers in Fish Toxicology. International Journal of Molecular Sciences, 17(10), 1631. [Link]
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Abdallah, S. A., et al. (2024). Assessment of biochemical biomarkers and environmental stress indicators in some freshwater fish. Environmental Biology of Fishes, 107(1), 1-18. [Link]
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U.S. Food and Drug Administration. (n.d.). Appendix 11: Approved Animal Drugs for Aquaculture Use. [Link]
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Santos, D., & Oliveira, M. (2023). Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review. International Journal of Molecular Sciences, 24(9), 8031. [Link]
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Abdallah, S. A., et al. (2024). Assessment of biochemical biomarkers and environmental stress indicators in some freshwater fish. Environmental Biology of Fishes, 107(1), 1-18. [Link]
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Application Notes and Protocols for the Radiosynthesis of [¹⁸F]FETO
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of [¹⁸F]FETO in Adrenocortical Imaging
Functional imaging of the adrenal cortex with Positron Emission Tomography (PET) is a critical tool for the diagnosis and characterization of various endocrine disorders, including adrenocortical tumors and primary aldosteronism. [¹¹C]Metomidate ([¹¹C]MTO), an inhibitor of the 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) enzymes, has been a valuable PET tracer for this purpose. However, the short 20.4-minute half-life of carbon-11 limits its use to facilities with an on-site cyclotron and restricts imaging to earlier time points.
To overcome these limitations, fluorine-18 labeled analogs have been developed, leveraging the more favorable 109.8-minute half-life of ¹⁸F. This longer half-life facilitates transportation to satellite PET centers and allows for later imaging times, which can improve target-to-background ratios. [¹⁸F]Fluoroethyl-etomidate ([¹⁸F]FETO), an ¹⁸F-labeled analog of etomidate and a close structural relative of metomidate, has emerged as a valuable tracer for adrenocortical PET imaging.[1][2][3] It demonstrates high selectivity for 11β-hydroxylase and shows pronounced accumulation in the adrenal glands, making it a promising agent for clinical investigation.[1][2]
This application note provides a detailed guide to the one-step radiosynthesis of [¹⁸F]FETO from a tosylate precursor derived from the core structure of metomidate/etomidate. This method is designed for efficiency and is well-suited for automation on commercially available synthesis modules, ensuring reproducible production for preclinical and clinical research.
Principle of the Radiosynthesis
The synthesis of [¹⁸F]FETO is achieved via a one-step nucleophilic aliphatic substitution (SN2) reaction. The process involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a tosylate-derivatized precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid 2-tosyloxyethylester. The tosyl group serves as an excellent leaving group, which is readily displaced by the [¹⁸F]fluoride ion.
The causality behind this choice is rooted in the high reactivity and reliability of tosylates in nucleophilic fluorination reactions.[4][5] The reaction is facilitated by a phase-transfer catalyst, typically a combination of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃), in an anhydrous aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO).[6]
Caption: Radiosynthesis of [¹⁸F]FETO via nucleophilic substitution.
Experimental Protocols
Part 1: Preparation and Reagents
1.1. Precursor: The precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid 2-tosyloxyethylester, should be obtained from a reputable supplier or synthesized in-house.
-
Quality Control: Verify the chemical identity and purity (>97%) of the precursor using ¹H NMR, ¹³C NMR, and HPLC.
1.2. Reagents and Consumables:
-
Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO), <50 ppm H₂O.
-
Kryptofix 2.2.2 (K₂₂₂).
-
Potassium Carbonate (K₂CO₃), anhydrous.
-
Water for Injection (WFI).
-
Ethanol (USP grade).
-
Sterile Vials and Filters (0.22 µm).
-
Solid Phase Extraction (SPE) Cartridges:
-
Anion Exchange (e.g., QMA Light).
-
Reversed-Phase (e.g., C18 Light, Alumina N).
-
1.3. Production of [¹⁸F]Fluoride:
-
No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron using enriched [¹⁸O]water.[6][7]
-
The produced aqueous [¹⁸F]fluoride is delivered to the automated synthesis module.
Part 2: Automated Radiosynthesis Workflow
This protocol is designed for a cassette-based automated synthesis module (e.g., Synthra RNplus, GE TRACERlab, Trasis AllinOne).[6][8][9]
Step 1: Trapping and Drying of [¹⁸F]Fluoride
-
The aqueous [¹⁸F]fluoride solution is passed through a pre-conditioned QMA carbonate cartridge to trap the [¹⁸F]F⁻. The [¹⁸O]water is recovered.
-
The trapped [¹⁸F]fluoride is eluted into the reaction vessel using an eluent solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Rationale: K₂₂₂ acts as a cryptand to complex the potassium ion (K⁺), enhancing the nucleophilicity of the "naked" fluoride anion. K₂CO₃ provides the counter-ion and maintains basic conditions.
-
-
The solvent is removed by azeotropic distillation with additions of anhydrous acetonitrile under a stream of inert gas (e.g., nitrogen or argon) and vacuum at elevated temperature (e.g., 100-110°C). This step is critical to ensure anhydrous conditions for the nucleophilic substitution.[9]
Step 2: Nucleophilic Fluorination
-
A solution of the tosylate precursor (typically 5-10 mg) dissolved in anhydrous acetonitrile or DMSO is added to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex in the reaction vessel.
-
The reaction mixture is heated at a set temperature (e.g., 110-130°C) for a specific duration (e.g., 10-15 minutes).[9]
-
Expert Insight: The choice of solvent and temperature is a trade-off. DMSO has a higher boiling point and can accelerate the reaction, but is more difficult to remove during purification. Acetonitrile is more volatile but may require slightly higher temperatures or longer reaction times. Optimization is key for maximizing radiochemical yield (RCY).
-
Step 3: Purification of [¹⁸F]FETO
-
After cooling, the reaction mixture is quenched, typically with water or the initial HPLC mobile phase, to reduce solvent strength.
-
The crude mixture is then passed through an Alumina N SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
The mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Rationale: HPLC is essential for separating the desired [¹⁸F]FETO from the precursor, non-radioactive by-products, and any potential side-products. A C18 reversed-phase column is typically used.
-
-
The fraction corresponding to [¹⁸F]FETO is collected into a flask containing WFI.
Step 4: Formulation
-
The collected HPLC fraction, which contains the mobile phase solvent (e.g., acetonitrile/water), is diluted with WFI.
-
The diluted solution is passed through a C18 SPE cartridge, which traps the [¹⁸F]FETO while the aqueous mobile phase passes through to waste.
-
The C18 cartridge is washed with WFI to remove any residual impurities.
-
The final [¹⁸F]FETO product is eluted from the C18 cartridge using a small volume of ethanol (USP grade).
-
The ethanolic solution is then diluted with sterile saline or phosphate-buffered saline (PBS) to the final desired volume and ethanol concentration (<10% v/v).
-
The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.
Caption: Automated workflow for [¹⁸F]FETO radiosynthesis.
Data Presentation: Synthesis Parameters and Quality Control
Effective and reproducible synthesis requires careful control of key parameters. The following tables summarize typical values and specifications for the production of [¹⁸F]FETO.
Table 1: Typical Radiosynthesis Parameters
| Parameter | Typical Value | Rationale & Key Insights |
|---|---|---|
| Starting [¹⁸F]F⁻ Activity | 20-40 GBq | Starting activity will determine the final product yield. |
| Precursor Amount | 5 - 10 mg | Sufficient excess to drive the reaction to completion, but minimized to ease purification. |
| Reaction Solvent | Acetonitrile or DMSO (1.0 mL) | Anhydrous aprotic polar solvents are required for SN2 fluorination. |
| Reaction Temperature | 110 - 130 °C | Higher temperatures increase reaction rate but can also promote side reactions.[4] |
| Reaction Time | 10 - 15 min | Must be optimized to ensure high incorporation before significant decay of ¹⁸F. |
| Total Synthesis Time | 50 - 70 min | Includes drying, reaction, purification, and formulation. Automation is key to minimizing time. |
| Radiochemical Yield (RCY) | 25 - 40% (decay-corrected) | Yield is dependent on all parameters; consistent yield indicates a robust process. |
| Molar Activity (Aₘ) | >150 GBq/µmol | High molar activity is crucial to avoid mass effects on receptor binding. |
Table 2: Quality Control (QC) Specifications for Final Product
| Test | Specification | Method |
|---|---|---|
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH paper or calibrated pH meter |
| Radiochemical Purity | ≥ 95% | Radio-HPLC |
| Radionuclidic Identity | ¹⁸F | Gamma Spectroscopy (511 keV peak) |
| Radionuclidic Purity | ≥ 99.5% | Gamma Spectroscopy (check for other γ-emitters) |
| Chemical Purity | Precursor < 5 µg/mL | HPLC (UV detector) |
| Residual Solvents | Ethanol < 10% v/v; Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU / Vmax | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | Sterile | USP <71> Sterility Tests |
| Filter Integrity | Pass | Bubble Point Test |
Note: All QC procedures should be performed according to established pharmacopeia guidelines (e.g., USP, Ph. Eur.).[10]
Conclusion and Trustworthiness
The protocol described provides a robust and efficient method for the radiosynthesis of [¹⁸F]FETO. By employing a one-step nucleophilic substitution on a tosylate precursor, this process is amenable to automation, leading to consistent radiochemical yields, high purity, and high molar activity suitable for clinical PET imaging. The self-validating nature of this protocol is embedded in the comprehensive quality control system. Each batch of [¹⁸F]FETO must meet the stringent specifications outlined in Table 2 before release, ensuring the safety, purity, and efficacy of the radiotracer for administration to research subjects. Adherence to these detailed steps and rigorous quality control will enable researchers to reliably produce [¹⁸F]FETO for advancing the functional imaging of the adrenal cortex.
References
-
Wadsak, W., Mitterhauser, M., Rendl, G., et al. (2007). [18F]FETO for adrenocortical PET imaging: a pilot study in healthy volunteers. European Journal of Nuclear Medicine and Molecular Imaging, 34(8), 1253–1257. Available at: [Link]
-
Allott, L., Barnes, C., Brickute, D., & Aboagye, E. O. (2019). An improved automated radiosynthesis of [18F]FET-βAG-TOCA. Reaction Chemistry & Engineering, 4(3), 569-574. Available at: [Link]
-
Gillings, N., Hjelmeland, K., & Vikingsson, S. (2020). Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I. Molecules, 25(23), 5649. Available at: [Link]
-
Pees, C., Rensch, C., & Rösch, F. (2014). Automated synthesis and purification of [18F]fluoro-[di-deutero]methyl tosylate. Journal of Labelled Compounds and Radiopharmaceuticals, 57(5), 293-298. Available at: [Link]
-
Mitterhauser, M., Wadsak, W., Wabnegger, L., et al. (2003). In vivo and in vitro evaluation of [18F]FETO with respect to the adrenocortical and GABAergic system in rats. European Journal of Nuclear Medicine and Molecular Imaging, 30(10), 1398-1401. Available at: [Link]
-
Pijeira, O., Martí-Climent, J. M., Gómez-Vallejo, V., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 30. Available at: [Link]
-
University of Groningen. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Available at: [Link]
-
Rösch, F., & Rensch, C. (2014). Automated synthesis and purification of [18F]fluoro-[di-deutero]methyl tosylate. Journal of labelled compounds & radiopharmaceuticals, 57(5), 293-8. Available at: [Link]
-
Zlatopolskiy, B. L., Zischler, J., Krapf, P., et al. (2025). GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification. EJNMMI Radiopharmacy and Chemistry, 10(1), 21. Available at: [Link]
-
Li, S., Li, D., Zhang, Y., et al. (2024). GMP-compliant automated radiosynthesis of [18F] SynVesT-1 for PET imaging of synaptic vesicle glycoprotein 2 A (SV2A). EJNMMI Radiopharmacy and Chemistry, 9(1), 16. Available at: [Link]
-
Bongarzone, S., Sladojevich, F., & Gee, A. D. (2019). Development of [18F]FAMTO: A novel fluorine-18 labelled positron emission tomography (PET) radiotracer for imaging CYP11B1 and CYP11B2 enzymes in adrenal glands. Nuclear Medicine and Biology, 70, 1-11. Available at: [Link]
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Hird, A. W., Chowdhury, F. U., & Smith, R. (2024). Automated radiosynthesis of [18F]CETO, a PET radiotracer for imaging adrenal glands, on Synthra RNplus. Journal of Labelled Compounds and Radiopharmaceuticals, 67(2), 67-75. Available at: [Link]
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Riss, P. J., Ferrari, V., Brichard, L., et al. (2012). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Organic & Biomolecular Chemistry, 10(34), 6980-6986. Available at: [Link]
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Rodnick, M. E., Brooks, A. F., Hockley, B. G., et al. (2013). A Fully-automated One-pot Synthesis of [18F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [18F]Fluoromethyl Tosylate. Nuclear Medicine and Biology, 40(6), 757-763. Available at: [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1959. Available at: [Link]
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Pijeira, O., Martí-Climent, J. M., & Peñuelas, I. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. Available at: [Link]
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Wang, H., Li, G., Chu, W., et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Scientific Reports, 13(1), 3182. Available at: [Link]
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Neal, T. R., Luthra, S. K., & Pike, V. W. (2005). Improved synthesis of [18F]fluoromethyl tosylate, a convenient reagent for radiofluoromethylations. Journal of Labelled Compounds and Radiopharmaceuticals, 48(10), 733-746. Available at: [Link]
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Hird, A. W., Chowdhury, F. U., & Smith, R. (2023). Automated radiosynthesis of [18F]CETO, a PET radiotracer for imaging adrenal glands, on Synthra RNplus. University of Cambridge Apollo Repository. Available at: [Link]
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Wadsak, W., Mitterhauser, M., Rendl, G., et al. (2007). [18F]FETO for adrenocortical PET imaging: a pilot study in healthy volunteers. ResearchGate. Available at: [Link]
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Cardinale, J., Martin, R., Remde, Y., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 77. Available at: [Link]
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Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. Available at: [Link]
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Metomidate Hydrochloride for In Vivo Imaging of Adrenal Glands: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Adrenal Gland Imaging
The detection of adrenal masses has increased with the widespread use of cross-sectional imaging, presenting a significant diagnostic challenge.[1][2] These "incidentalomas" require careful characterization to differentiate benign, non-functional adenomas from hormone-secreting tumors, primary malignancies like adrenocortical carcinoma (ACC), or metastases from other cancers.[2] While conventional imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI) provide excellent anatomical detail, they often fall short in functional characterization, especially for lipid-poor adenomas or in distinguishing primary adrenal tumors from metastases.[2][3][4][5][6]
This guide details the application of Metomidate hydrochloride and its radiolabeled analogues as highly specific agents for the functional in vivo imaging of the adrenal cortex. By targeting the unique enzymatic machinery of adrenocortical cells, Metomidate-based imaging provides a powerful tool to non-invasively determine the origin of adrenal tumors, guiding clinical management and advancing research in adrenal pathophysiology.
Mechanism of Action: The Scientific Rationale for Specificity
The remarkable specificity of Metomidate for the adrenal cortex is rooted in its mechanism as a potent and selective inhibitor of two key mitochondrial enzymes essential for steroidogenesis: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) .[1][7][8]
-
Causality of Targeting: These enzymes are almost exclusively expressed in the cells of the adrenal cortex.[1][2] CYP11B1 is responsible for the final step in cortisol synthesis, while CYP11B2 is crucial for aldosterone production.[8][9] By binding with high affinity to these enzymes, radiolabeled Metomidate acts as a molecular tracer, accumulating specifically in functional adrenocortical tissue.[1][2] This biological trapping mechanism allows for visualization via nuclear imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[1]
This targeted approach is fundamentally different from less specific metabolic tracers like ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG), which accumulates in tissues with high glucose metabolism, a characteristic of many, but not all, malignant cells, regardless of their tissue of origin.[1][2]
Caption: Mechanism of Metomidate action on adrenal steroidogenesis.
Comparison with Other Imaging Modalities
Metomidate-based imaging is not a replacement for anatomical imaging but rather a powerful complementary tool that addresses the limitations of other modalities. Its primary advantage is the ability to confirm the adrenocortical origin of a lesion.[1][10]
| Imaging Modality | Principle | Advantages | Disadvantages |
| CT Scan | X-ray attenuation | Excellent anatomical detail; rapid acquisition.[5] Diagnostic for lipid-rich adenomas (<10 HU).[5][6] | Radiation exposure; limited functional information; indeterminate for lipid-poor adenomas.[11] |
| MRI | Proton signal in magnetic field | No ionizing radiation; excellent soft tissue contrast.[3] Chemical shift imaging can identify intracellular fat.[4][6] | Less sensitive for small lesions than CT; limited functional data.[3][6] |
| ¹⁸F-FDG PET/CT | Glucose metabolism | Differentiates benign from malignant lesions with high sensitivity.[1][11] | Non-specific; cannot distinguish ACC from metastases or pheochromocytoma.[1][2] Low uptake in some well-differentiated tumors.[12] |
| Metomidate PET/CT | CYP11B enzyme binding | Highly specific for adrenocortical tissue.[1][2] Distinguishes adrenocortical from non-adrenocortical lesions.[10][13] Can detect metastases of ACC.[1] | Cannot reliably distinguish benign from malignant adrenocortical tumors.[7][13] Limited by ¹¹C half-life.[14] |
Experimental Protocol: In Vivo Imaging with [¹¹C]-Metomidate PET/CT
This protocol outlines the methodology for performing PET/CT imaging using [¹¹C]-Metomidate ([¹¹C]-MTO) to characterize adrenal masses.
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Techniques for administering Metomidate hydrochloride to aquatic species
An Application Guide to the Administration of Metomidate Hydrochloride in Aquatic Species
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and aquaculture professionals on the effective and safe administration of Metomidate hydrochloride to aquatic species. Metomidate, an imidazole-based non-barbiturate hypnotic, serves as a valuable tool for sedation and anesthesia in aquatic research and husbandry. This guide elucidates its mechanism of action, details species-specific dosages, and presents validated, step-by-step protocols for common administration routes, including immersion bath and intraperitoneal injection. The protocols are designed to ensure experimental reproducibility and uphold the highest standards of animal welfare.
Introduction to Metomidate Hydrochloride
Metomidate hydrochloride is a rapid-acting, water-soluble hypnotic agent widely utilized for the sedation and anesthesia of fish.[1][2] As an imidazole derivative, it is structurally related to etomidate but possesses a distinct pharmacological profile that makes it particularly suitable for aquatic applications.[3][4] Its primary advantages include a broad safety margin in many species, efficacy at low concentrations, and a unique ability to suppress the physiological stress response associated with handling and transport.[3][4][5] In the United States, Metomidate hydrochloride (as Aquacalm™) is listed on the FDA's Index of Legally Marketed Unapproved New Animal Drugs for Minor Species, specifically for use as a sedative and anesthetic in ornamental finfish.[1][6][7] This guide synthesizes current knowledge to provide actionable protocols for laboratory and field applications.
Core Mechanisms of Action
Metomidate's efficacy stems from a dual mechanism of action, making it distinct from many other fish anesthetics.
2.1 Sedative-Hypnotic Effects via GABA Receptor Modulation The primary anesthetic effect of Metomidate is achieved through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[8] By binding to these receptors, Metomidate enhances the inhibitory effects of the neurotransmitter GABA.[8] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane. This state of hyperpolarization reduces neuronal excitability, resulting in sedation, loss of equilibrium, and, at higher concentrations, anesthesia.[8]
2.2 Stress Suppression via Adrenal Steroidogenesis Inhibition A key feature of Metomidate is its potent and selective inhibition of the mitochondrial cytochrome P450 enzyme 11β-hydroxylase (CYP11B1).[9][10] This enzyme is critical for the final step in the biosynthesis of cortisol, the primary corticosteroid associated with the stress response in fish. By blocking this pathway, Metomidate effectively prevents the surge in plasma cortisol that typically occurs during handling, transport, or other stressful procedures.[11][12] This mechanism is highly beneficial for reducing post-procedure mortality and improving the overall condition of the animal.[3][4]
Caption: Dual mechanism of Metomidate hydrochloride action.
Safety, Handling, and Preparation
Metomidate hydrochloride is a potent chemical that requires careful handling. It is classified as toxic if swallowed or inhaled.[13]
3.1 Personal Protective Equipment (PPE) and Handling
-
Read the Safety Data Sheet (SDS): Always consult the SDS before use for comprehensive safety information.[14]
-
Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhaling dust.[13][15]
-
Gloves and Eye Protection: Wear chemical-resistant gloves and safety goggles to prevent skin and eye contact.[13][14]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
3.2 Preparation of Stock Solutions Metomidate hydrochloride is readily soluble in water.[1] Preparing a concentrated stock solution simplifies the process of dosing treatment baths.
-
Objective: To create a 1.0 mg/mL (1,000 ppm) stock solution.
-
Procedure:
-
Accurately weigh 100 mg of Metomidate hydrochloride powder.
-
Transfer the powder to a 100 mL volumetric flask or a light-proof container (e.g., an amber bottle).[16]
-
Add approximately 80 mL of distilled or system water and mix until the powder is completely dissolved.
-
Bring the final volume to 100 mL with water.
-
Label the container clearly with the chemical name, concentration, and preparation date. Store in a cool, dark place.
-
Dosage and Species-Specific Considerations
The optimal dose of Metomidate is highly dependent on the target species, water temperature, pH, and the desired level of sedation or anesthesia.[17] The following table summarizes dosages reported in the literature. It is imperative to conduct pilot studies with a small number of animals to determine the ideal dose for specific conditions before treating a large population.
| Species | Application | Dosage | Induction Time | Recovery Time | Remarks & Reference |
| Ornamental Finfish (general) | Sedation | 0.1 - 1.0 mg/L | Variable | Variable | Recommended label dose for Aquacalm™.[1] |
| Ornamental Finfish (general) | Anesthesia | 1.0 - 10.0 mg/L | < 5 min | Variable | Recommended label dose for Aquacalm™.[1] |
| Convict Cichlid (Amatitlania nigrofasciata) | Shipping Sedation | 1.0 mg/L | - | - | Reduced mortality and improved post-shipping condition.[3][4] |
| Black Molly (Poecilia sphenops) | Shipping Sedation | 0.2 - 1.0 mg/L | - | - | No significant effect on mortality or condition detected.[3] |
| Koi (Cyprinus carpio) | Sedation | 0.05 - 10 mg/L | Variable | Variable | Dose-finding studies for transport.[1] |
| Atlantic Halibut (Hippoglossus hippoglossus) | Anesthesia | 9 mg/L (5 min bath) | < 1 min | ~26 min | Shorter recovery times compared to MS-222.[3][18] |
| Turbot (Scophthalmus maximus) | Anesthesia | 9 mg/L (5 min bath) | < 1 min | ~26 min | Rapid uptake and excretion.[18] |
| Zebrafish (Danio rerio) | Sedation / Immobilization | 6 - 10 mg/L | ~1-2 min | ~5-10 min | Useful for non-painful procedures; recovery can be prolonged.[19] |
| Various Ornamental Species | Euthanasia | 100 mg/L | < 1 min to LOC | N/A | Effective for most species tested.[2][20] |
| Refractory Catfish (e.g., Otocinclus sp.) | Euthanasia | 250 - 1,000 mg/L | < 1 min to LOC | N/A | Some catfish species require significantly higher doses.[2][20] |
Administration Protocols
Protocol: Immersion Bath Administration
This is the most common method for administering Metomidate to aquatic animals.[20]
5.1.1 Materials
-
Metomidate hydrochloride powder or stock solution.
-
Calibrated scale or volumetric pipettes.
-
Dedicated induction container (sized appropriately for the fish).
-
Dedicated, well-aerated recovery container with clean, anesthetic-free system water.
-
Aeration source (air pump and air stone).
-
Timer.
-
Nets.
-
Water quality monitoring equipment (e.g., DO meter, pH meter).
5.1.2 Step-by-Step Methodology
-
Preparation: Fill the induction and recovery containers with system water. Ensure temperature and other water quality parameters match the source tank. Add vigorous aeration to both containers.[11]
-
Dosing the Induction Bath:
-
Calculate the required volume of stock solution. Example: To achieve a 5 mg/L anesthesia bath in a 10 L container using a 1 mg/mL stock solution:
-
Total Metomidate needed: 5 mg/L * 10 L = 50 mg
-
Volume of stock solution: 50 mg / 1 mg/mL = 50 mL
-
-
Add the calculated volume of stock solution to the induction container and mix thoroughly.
-
-
Induction:
-
Gently net the fish and transfer it to the induction bath. Start the timer immediately.
-
Monitor the fish continuously for the stages of anesthesia (e.g., loss of equilibrium, cessation of responsive movement, slowed opercular rate).
-
-
Procedure: Once the desired plane of anesthesia is reached, perform the intended procedure (e.g., tagging, measuring, health check). If the procedure is performed out of water, ensure the fish remains moist and that gill ventilation is supported if necessary.[11]
-
Recovery:
-
Immediately after the procedure, transfer the fish to the well-aerated recovery container.
-
Monitor the fish until it regains normal equilibrium and swimming behavior. Do not leave the animal unattended during this period.
-
Once fully recovered, the fish can be returned to its holding tank.
-
Caption: Workflow for immersion bath administration.
Protocol: Intraperitoneal (IP) Injection
IP injection allows for the delivery of a precise, weight-based dose, which is advantageous for pharmacokinetic studies or when treating larger, individual specimens.[21] This protocol is adapted from established methods for fish.[21]
5.2.1 Materials
-
Metomidate hydrochloride.
-
Sterile vehicle (e.g., Cortland salt solution, sterile saline).[21]
-
Micro-syringes (e.g., Hamilton) or insulin syringes with fine-gauge needles (e.g., 30-35G).[21]
-
Anesthetic induction bath (see Protocol 5.1).
-
Calibrated scale for weighing fish.
-
A padded, V-shaped trough or water-saturated sponge to hold the fish.[21]
5.2.2 Step-by-Step Methodology
-
Fasting: Fast the fish for at least 24 hours prior to the procedure to empty the gut and reduce the risk of puncture.[21]
-
Solution Preparation: Prepare a sterile solution of Metomidate in the chosen vehicle at a known concentration (e.g., 10 mg/mL).
-
Initial Anesthesia: Lightly anesthetize the fish using an immersion bath (e.g., 2-4 mg/L Metomidate) until it loses equilibrium but opercular movements continue. This minimizes stress and facilitates handling.[21]
-
Weighing: Quickly and gently weigh the anesthetized fish to the nearest 0.1 g to calculate the precise injection volume.
-
Positioning: Place the fish ventral side up in a water-saturated sponge or padded trough. This position keeps the fish secure and the gills moist.[21][22]
-
Injection:
-
Recovery: Immediately transfer the fish to a dedicated, well-aerated recovery tank and monitor closely as described in Protocol 5.1.5.
Caption: Workflow for intraperitoneal injection.
References
-
U.S. Food and Drug Administration. (2017). FOI Summary Aquacalm. [Link]
-
Torp, E. (2003). Pharmacokinetic and pharmacodynamic properties of metomidate in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus). Journal of Veterinary Pharmacology and Therapeutics. [Link]
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Kilgore, K. H., et al. (2009). Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes. Journal of Aquatic Animal Health. [Link]
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Yanong, R. P., et al. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. Journal of Aquatic Animal Health. [Link]
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ABX - advanced biochemical compounds. Safety Data Sheet: (+)-Metomidate hydrochloride. [Link]
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Chatigny, F., et al. (2013). Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio). Journal of the American Association for Laboratory Animal Science. [Link]
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Kilgore, K. H., et al. (2009). Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes. Journal of Aquatic Animal Health. [Link]
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Oswald, R. L. (1988). Remote Intramuscular Injection of Immobilizing Drugs into Fish Using a Laser-Aimed Underwater Dart Gun. Veterinary Information Network. [Link]
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Iversen, M., et al. (2003). The efficacy of metomidate, clove oil, Aqui-S™ and Benzoak® as anaesthetics in Atlantic salmon (Salmo salar L.) smolts, and their potential stress-reducing capacity. Aquaculture. [Link]
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Canadian Council on Animal Care. (2004). Anaesthesia of Finfish. [Link]
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SynZeal. Metomidate Hydrochloride | 35944-74-2. [Link]
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Iwama, G. K., & Graham, M. S. (1990). Fish Anesthetics. Canadian Council on Animal Care. [Link]
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Yanong, R. P., et al. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. North American Journal of Aquaculture. [Link]
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Stetter, M. D. (2001). Therapeutic Considerations in Aquaculture. Merck Veterinary Manual. [Link]
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Stetter, M. D. (2001). Therapeutic Considerations in Aquaculture. MSD Veterinary Manual. [Link]
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Patsnap Synapse. (2024). What is Metomidate used for?[Link]
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Neiffer, D. L., & Stamper, M. A. (2009). Fish Sedation, Anesthesia, Analgesia, and Euthanasia: Considerations, Methods, and Types of Drugs. ILAR Journal. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Metomidate?[Link]
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Kilgore, K. H., et al. (2009). Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes. PubMed. [Link]
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Stoskopf, M. K., & Arnold, J. (1984). Metomidate Anaesthesia of Ornamental Freshwater Fish. Veterinary Information Network. [Link]
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Kinkel, M. D., et al. (2010). Intraperitoneal Injection into Adult Zebrafish. Journal of Visualized Experiments. [Link]
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JoVE. (2024). Administration of intraperitoneal injections in adult zebrafish. YouTube. [Link]
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Stoskopf, M. K., et al. (1984). Metomidate Anaesthesia of Ornamental Freshwater Fish. Veterinary Information Network. [Link]
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da Silva, R. S. S., et al. (2024). Etomidate as an anesthetic in Colossoma macropomum: Behavioral and electrophysiological data complement each other as a tool to assess anesthetic safety. PLOS ONE. [Link]
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Crosby, T. C., et al. (2006). Investigation of Metomidate Hydrochloride as a Sedative for Transportation of Ornamental Fish. Veterinary Information Network. [Link]
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Application Notes & Protocols: The Use of Metomidate Hydrochloride in Primary Aldosteronism Research
Introduction
Primary aldosteronism (PA) is a prevalent cause of secondary hypertension, affecting a significant portion of hypertensive individuals and an even larger percentage of those with resistant hypertension.[1] The condition arises from the excessive and autonomous production of aldosterone by the adrenal glands, leading to sodium retention, potassium loss, and consequently, high blood pressure.[1][2] Beyond hypertension, the elevated aldosterone levels in PA are associated with increased risks of cardiovascular and renal complications, making accurate diagnosis and targeted treatment crucial.[1][3]
The primary causes of PA are typically unilateral aldosterone-producing adenomas (APAs) or bilateral adrenal hyperplasia (BAH).[3] Differentiating between these subtypes is critical as it dictates the therapeutic approach: unilateral disease can often be cured by laparoscopic adrenalectomy, while bilateral disease is managed medically with mineralocorticoid receptor antagonists.[3][4][5]
For years, the gold standard for lateralizing aldosterone secretion has been adrenal vein sampling (AVS), an invasive and technically demanding procedure with variable success rates.[1][6][7] The challenges and limitations of AVS have spurred the development of non-invasive functional imaging techniques.[6][7] This guide focuses on the application of Metomidate hydrochloride, particularly its radiolabeled form, [11C]metomidate, as a powerful tool in primary aldosteronism research and its emerging role in clinical diagnostics.
Pharmacology and Mechanism of Action of Metomidate
Metomidate hydrochloride is an imidazole-based compound that functions as a potent and selective inhibitor of adrenal steroidogenesis.[8] Its primary mechanism of action is the targeted inhibition of two key mitochondrial cytochrome P450 enzymes: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[8][9] These enzymes catalyze the final steps in the biosynthesis of cortisol and aldosterone, respectively. By binding with high affinity to these enzymes, metomidate effectively blocks the production of these critical steroid hormones.[8] While structurally related to the anesthetic etomidate, metomidate exhibits reduced hypnotic potency and greater selectivity for adrenal targets, making it more suitable for diagnostic applications.[8]
The high specificity of metomidate for adrenocortical tissue, due to the exclusive expression of CYP11B enzymes in these cells, forms the basis of its use in imaging.[10] When labeled with a positron-emitting radionuclide such as Carbon-11 ([11C]), it becomes a tracer for Positron Emission Tomography (PET) imaging, allowing for the visualization and quantification of adrenocortical tissue and its function.[6][10]
Caption: Mechanism of Metomidate action on adrenal steroidogenesis.
Application in Primary Aldosteronism: [11C]Metomidate PET-CT
The development of [11C]metomidate as a PET tracer has revolutionized the non-invasive investigation of primary aldosteronism. [11C]Metomidate PET-CT combines the functional information from the tracer's uptake with the anatomical detail of computed tomography (CT), allowing for precise localization of aldosterone-producing adenomas.[4][9]
Dexamethasone Suppression: Enhancing Specificity
A key aspect of the [11C]metomidate PET-CT protocol is the pre-treatment of patients with dexamethasone.[11][12][13] Dexamethasone, a potent synthetic glucocorticoid, suppresses the pituitary secretion of adrenocorticotropic hormone (ACTH). This, in turn, downregulates the expression of CYP11B1 in normal adrenal tissue.[9][12] In contrast, aldosterone-producing adenomas, which autonomously express CYP11B2, are not affected by this suppression.[1][9] The result is a significant improvement in the signal-to-noise ratio, with high tracer uptake in the adenoma and suppressed uptake in the surrounding healthy adrenal tissue, making the adenoma clearly visible on the scan.[2][12]
Comparison with Adrenal Vein Sampling (AVS)
Multiple studies have compared the diagnostic performance of [11C]metomidate PET-CT with the gold standard, AVS. The MATCH clinical trial, a prospective, within-patient comparison, found that [11C]metomidate PET-CT was non-inferior to AVS in predicting biochemical and clinical success after adrenalectomy.[9][14] This suggests that [11C]metomidate PET-CT can be a viable, non-invasive alternative to AVS for lateralizing primary aldosteronism.[4][9]
| Parameter | [11C]Metomidate PET-CT | Adrenal Vein Sampling (AVS) | Source |
| Procedure Type | Non-invasive | Invasive | [6][9] |
| Technical Success Rate | High | Variable, operator-dependent | [1][15] |
| Accuracy (Biochemical Success) | 72.7% | 63.6% | [9][14] |
| Accuracy (Clinical Success) | 65.4% | 61.5% | [9][14] |
| Sensitivity (Unilateral Disease) | 80% | 75% | [16] |
| Specificity (Unilateral Disease) | 100% | 100% | [16] |
Data synthesized from the MATCH trial and other comparative studies.[9][14][16]
The non-invasive nature of [11C]metomidate PET-CT offers significant advantages, including reduced patient risk and the potential for wider accessibility compared to the technically demanding AVS procedure.[6][7][9]
Experimental Protocols
Protocol 1: Synthesis of [11C]Metomidate
The synthesis of [11C]metomidate requires a cyclotron for the production of [11C] and a dedicated radiochemistry module. The short 20-minute half-life of Carbon-11 necessitates that the synthesis and quality control are performed on-site immediately prior to administration.[2]
Objective: To synthesize [11C]metomidate with high radiochemical purity and specific activity.
Materials:
-
(R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (precursor)
-
[11C]methyl iodide
-
Tetrabutylammonium hydroxide (catalyst)
-
Anhydrous dimethylformamide (solvent)
-
GE TracerLab FX-C system or equivalent
-
HPLC system for quality control
Procedure:
-
Produce [11C]methyl iodide: Generate [11C]methane from a cyclotron target and convert it to [11C]methyl iodide using standard radiochemical methods.
-
Prepare the reaction vessel: In the synthesis module, dissolve the precursor and catalyst in anhydrous dimethylformamide.
-
Radiolabeling: Pass the gaseous [11C]methyl iodide through the precursor solution. The [11C]methyl group will be incorporated into the precursor to form [11C]metomidate.
-
Purification: Purify the reaction mixture using semi-preparative HPLC to isolate the [11C]metomidate.
-
Formulation: The purified [11C]metomidate is formulated in a sterile, injectable solution.
-
Quality Control: Before injection, perform quality control tests to determine radiochemical purity, specific activity, and absence of chemical impurities and endotoxins. A radiochemical purity of >99% is desirable.[17]
Protocol 2: [11C]Metomidate PET-CT Imaging for Primary Aldosteronism
Objective: To non-invasively identify and lateralize aldosterone-producing adenomas in patients with confirmed primary aldosteronism.
Caption: Workflow for [11C]Metomidate PET-CT imaging in PA.
Patient Preparation:
-
Informed Consent: Obtain written informed consent from the patient.
-
Dexamethasone Suppression: Administer dexamethasone (e.g., 0.5 mg every 6 hours) for 3 days prior to the scan to suppress ACTH-dependent steroidogenesis in normal adrenal tissue.[11][13][17]
-
Fasting: Patients should fast for at least 4-6 hours before the scan.
-
Medications: Review and document all current medications. Certain medications may need to be withheld as per institutional protocol.
Imaging Procedure:
-
IV Cannulation: Insert an intravenous cannula for tracer injection.
-
Tracer Administration: Administer a bolus injection of [11C]metomidate (typically 150-500 MBq).[17]
-
Uptake Phase: Allow for a 30-45 minute uptake period during which the patient should rest quietly.[2][17]
-
Patient Positioning: Position the patient on the PET-CT scanner bed.
-
CT Scan: Perform a low-dose CT scan over the adrenal glands for attenuation correction and anatomical localization.[2][17]
-
PET Scan: Acquire PET images over the same region for approximately 30-45 minutes.[2][17]
Image Analysis and Interpretation:
-
Image Reconstruction: Reconstruct the PET data with correction for attenuation and radioactive decay. Generate Standardized Uptake Value (SUV) maps.[17]
-
Qualitative Analysis: Visually assess the fused PET-CT images for focal areas of high tracer uptake in the adrenal glands.
-
Quantitative Analysis: Place regions of interest (ROIs) over any identified adrenal lesions and the contralateral normal-appearing adrenal gland to calculate the maximum SUV (SUVmax). A significant lateralization of uptake is indicative of a unilateral aldosterone-producing adenoma.[3][18]
-
Reporting: The findings should be interpreted in the context of the patient's clinical and biochemical data, ideally in a multidisciplinary team meeting.[15][16]
Future Directions and Considerations
The primary limitation of [11C]metomidate is its short half-life, which restricts its use to centers with an on-site cyclotron.[1][2] This has led to the development of Fluorine-18 ([18F]) labeled metomidate analogs, such as [18F]CETO (para-chloro-2-[18F]fluoroethyletomidate).[19][20] With a longer half-life of approximately 110 minutes, [18F]-labeled tracers could be produced at a central radiopharmacy and distributed to multiple imaging centers, significantly increasing accessibility.
Conclusion
Metomidate hydrochloride, particularly in its [11C]-labeled form, has emerged as a highly specific and effective tool for the non-invasive diagnosis and lateralization of primary aldosteronism. [11C]Metomidate PET-CT has demonstrated non-inferiority to the invasive gold standard of AVS, offering a safer and more accessible alternative for many patients.[9][14] The detailed protocols and application notes provided in this guide are intended to support researchers, scientists, and drug development professionals in harnessing the potential of this innovative imaging agent to improve the management of patients with primary aldosteronism.
References
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- Metomidate PET scan diagnoses unilateral primary aldosteronism. (2023). Pmlive.com.
- Metomidate HCl | CAS#35944-74-2 | steroidogenesis inhibitor. MedKoo Biosciences.
- Tuominen, L., et al. (2019). Functional imaging with 11C-metomidate PET for subtype diagnosis in primary aldosteronism. European Journal of Endocrinology, 181(4), 395-404.
- IS Metomidate PET-CT Superior to Adrenal Venous Sampling in Predicting Outcome From Adrenalectomy in Patients With Primary Hyperaldosteronism. ClinicalTrials.gov.
- 11C Metomidate Imaging in Primary Aldosteronism. Society of Radiographers.
- Wu, X., et al. (2023). 11C-metomidate PET CT versus Adrenal Vein Sampling for diagnosing surgically curable primary aldosteronism: prospective test validation, and impact of somatic genotype and ethnicity on outcomes.
- 11C-Metomidate PET Versus Adrenal Vein Sampling in Primary Aldosteronism. ClinicalTrials.gov.
- A Phase I/IIa Clinical Trial to Evaluate Safety and Adrenal Uptake of Para-Chloro-2-[18F]Fluoroethyletomidate in Healthy Volunteers and Patients with Primary Aldosteronism. Journal of Nuclear Medicine.
- Tan, S. K., et al. (2022). 11C-Metomidate PET-CT versus adrenal vein sampling to subtype primary aldosteronism: a prospective clinical trial. Journal of Hypertension, 40(6), 1141-1149.
- Is metomidate PET-CT superior to adrenal venous sampling in predicting outcome from adrenalectomy in patients with primary hyperaldosteronism? ISRCTN Registry.
- Burton, T. J., et al. (2012). Evaluation of the Sensitivity and Specificity of 11C-Metomidate Positron Emission Tomography (PET)-CT for Lateralizing Aldosterone Secretion by Conn's Adenomas. The Journal of Clinical Endocrinology & Metabolism, 97(1), 100-109.
- Wu, X., et al. (2023). [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism: a prospective, within-patient trial.
- Metomidate hydrochloride | 35944-74-2. Biosynth.
- Rodriguez-Asuncion, K. R. (2024). 11C Metomidate: A Breakthrough in Diagnosing Aldosterone-Producing Adenomas. Endocrine Society.
- [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism: a prospective, within-patient trial. Spiral, Imperial College London.
- CLINICAL STUDY PROTOCOL IS Metomidate PET-CT superior to Adrenal venous sampling in predicting outcome from adrenalectomy in patients with primary hyperaldosteronism (M
- Primary Aldosteronism and Surgically Curable Forms in Hypertension Patients Using 11C-Metomidate.
- Hahner, S., & Fassnacht, M. (2011). Metomidate-based imaging of adrenal masses. Hormone and Metabolic Research, 43(13), 933-939.
- Funder, J. W., et al. (2016). The Management of Primary Aldosteronism: Case Detection, Diagnosis, and Treatment: An Endocrine Society Clinical Practice Guideline. The Journal of Clinical Endocrinology & Metabolism, 101(5), 1889-1916.
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Metomidate as a tool for studying adrenal steroidogenesis pathways
Application Notes and Protocols
Topic: Metomidate as a Tool for Studying Adrenal Steroidogenesis Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Complexity of Adrenal Steroidogenesis
The adrenal cortex is a critical endocrine organ responsible for the synthesis of steroid hormones, which regulate a wide array of physiological processes including metabolism, inflammation, immune function, and electrolyte balance. The production of these hormones, a process known as steroidogenesis, involves a complex cascade of enzymatic reactions. Dysregulation of this pathway can lead to various pathologies, such as Cushing's syndrome, Conn's syndrome (primary aldosteronism), and congenital adrenal hyperplasia.[1][2]
Understanding the intricacies of the adrenal steroidogenesis pathway is paramount for the development of novel therapeutics for these conditions. A key approach to elucidating the function of specific enzymes within this cascade is the use of selective inhibitors. Metomidate, and its close analogue etomidate, have emerged as powerful research tools due to their potent and specific inhibition of key enzymes in the terminal steps of cortisol and aldosterone synthesis.[3][4][5] This document serves as a comprehensive guide for researchers on the effective use of Metomidate to investigate adrenal steroidogenesis in both in vitro and in vivo models.
Metomidate: A Precision Tool for Targeting Adrenal Steroid Synthesis
Metomidate is a synthetic imidazole derivative that functions as a highly selective inhibitor of two critical mitochondrial cytochrome P450 enzymes: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[3][4] These enzymes catalyze the final steps in the biosynthesis of glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone), respectively.[6][7]
The specificity of Metomidate for these enzymes makes it an invaluable tool for several reasons:
-
Mechanistic Studies: It allows for the precise dissection of the roles of CYP11B1 and CYP11B2 in adrenal physiology and pathophysiology.
-
Drug Discovery: It can be used as a reference compound in screening assays to identify new modulators of adrenal steroidogenesis.
-
Disease Modeling: It can be used to create cellular or animal models that mimic conditions of impaired cortisol and aldosterone production.
-
Diagnostic Imaging: Radiolabeled Metomidate (e.g., ¹¹C-Metomidate) is used in Positron Emission Tomography (PET) to visualize adrenal tumors and diagnose primary aldosteronism.[8][9][10][11][12][13]
Mechanism of Action
Metomidate directly binds to the heme iron of CYP11B1 and CYP11B2, competitively inhibiting their enzymatic activity.[5] This leads to a rapid and reversible blockade of the conversion of 11-deoxycortisol to cortisol (by CYP11B1) and the conversion of corticosterone to aldosterone (by CYP11B2).[14][15][16] Consequently, treatment with Metomidate results in a decrease in the production of cortisol and aldosterone, and an accumulation of their precursors.
Caption: Metomidate's inhibition of CYP11B1 and CYP11B2 in the adrenal steroidogenesis pathway.
In Vitro Applications: The H295R Cell Model
The human adrenocortical carcinoma cell line, NCI-H295R, is the gold-standard in vitro model for studying adrenal steroidogenesis.[17][18][19] These cells express all the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and androgens, making them an ideal system to investigate the effects of compounds like Metomidate.[18]
Experimental Workflow
The general workflow for an in vitro study using H295R cells and Metomidate involves cell culture, stimulation of steroidogenesis, treatment with the inhibitor, and subsequent analysis of steroid hormone levels.
Caption: A typical experimental workflow for studying Metomidate's effects in H295R cells.
Detailed Protocol: H295R Steroidogenesis Assay with Metomidate
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with Nu-Serum and ITS+ Premix
-
Forskolin (to stimulate steroidogenesis)
-
Metomidate
-
24-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Solvents for steroid extraction (e.g., methanol, acetonitrile)
Procedure:
-
Cell Culture and Seeding:
-
Stimulation of Steroidogenesis:
-
Metomidate Treatment:
-
Prepare a stock solution of Metomidate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of working concentrations. It is advisable to perform a dose-response experiment to determine the IC50. A starting range could be from 1 nM to 10 µM.
-
Remove the stimulation medium and replace it with fresh medium containing the different concentrations of Metomidate. Include appropriate controls (vehicle control, stimulant-only control).
-
Incubate for a defined period, typically 24 or 48 hours.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well. This will be used for steroid hormone analysis.
-
Store the supernatant at -80°C until analysis.
-
The remaining cells can be used to assess cell viability to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.
-
-
Steroid Analysis:
-
The levels of various steroid hormones (e.g., cortisol, aldosterone, 11-deoxycortisol, corticosterone, progesterone) in the supernatant are best quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high specificity and sensitivity.[21][22][23][24]
-
Sample preparation for LC-MS/MS typically involves protein precipitation and/or liquid-liquid or solid-phase extraction.
-
Expected Results and Data Interpretation
Treatment of stimulated H295R cells with Metomidate is expected to cause a dose-dependent decrease in the production of cortisol and aldosterone. Conversely, the immediate precursors, 11-deoxycortisol and 11-deoxycorticosterone, should accumulate.
| Steroid Hormone | Expected Change with Metomidate | Rationale |
| Cortisol | ↓↓↓ (Strong Decrease) | Direct inhibition of CYP11B1. |
| Aldosterone | ↓↓↓ (Strong Decrease) | Direct inhibition of CYP11B2. |
| 11-Deoxycortisol | ↑↑↑ (Strong Increase) | Accumulation of the substrate for CYP11B1. |
| Corticosterone | ↓ (Decrease) | Reduced formation from 11-deoxycorticosterone. |
| 11-Deoxycorticosterone | ↑↑ (Increase) | Accumulation of a precursor upstream of CYP11B1/B2 inhibition. |
| Progesterone | ↑ (Slight Increase) | Upstream precursor accumulation. |
| Androstenedione | ↔ (No significant change) | Not directly affected by CYP11B1/B2. |
By analyzing the changes in the steroid profile, researchers can quantify the potency of Metomidate (e.g., by calculating the IC50 for cortisol and aldosterone inhibition) and confirm its specific mechanism of action.
In Vivo Applications: Rodent Models of Adrenal Inhibition
In vivo studies are crucial for understanding the systemic effects of adrenal steroidogenesis inhibition. Rodent models, particularly rats, have been used to investigate the impact of Metomidate and etomidate on adrenal function.[25][26]
General Protocol Guidelines for Rodent Studies
Animal Model:
-
Male Wistar or Sprague-Dawley rats are commonly used.
Administration:
-
Metomidate can be administered via various routes, including intravenous (IV) infusion or intraperitoneal (IP) injection.[25]
-
The dosage will depend on the specific research question and the desired level of adrenal suppression. Dosing regimens should be determined through pilot studies.
Experimental Design:
-
A typical study would involve a control group (vehicle administration) and one or more Metomidate-treated groups.
-
Blood samples can be collected at various time points post-administration to assess the pharmacokinetic and pharmacodynamic profile of Metomidate.
-
At the end of the study, animals are euthanized, and adrenal glands and other tissues can be collected for further analysis (e.g., histology, gene expression).
Data Collection and Analysis:
-
Hormone Levels: Serum or plasma concentrations of corticosterone (the primary glucocorticoid in rodents), aldosterone, and their precursors should be measured using LC-MS/MS.
-
Adrenal Gland Analysis: Adrenal glands can be weighed and examined histologically for any morphological changes. Gene and protein expression of steroidogenic enzymes can be assessed by qPCR and Western blotting, respectively.
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Analytical Methodologies: Precision in Steroid Quantification
Accurate quantification of steroid hormones is critical for the interpretation of data from studies using Metomidate. While immunoassays can be used, they often suffer from cross-reactivity with structurally similar steroid precursors that accumulate after enzymatic inhibition.[23]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for steroid analysis due to its high specificity, sensitivity, and ability to measure multiple analytes simultaneously.[21][22][23][24][27]
Key Considerations for LC-MS/MS Analysis:
-
Sample Preparation: Efficient extraction of steroids from the biological matrix (cell culture medium, plasma, serum) is crucial. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatography: Reverse-phase liquid chromatography is typically used to separate the different steroid hormones before they enter the mass spectrometer.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for steroid quantification.
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is essential for accurate and precise quantification, as they correct for matrix effects and variations in extraction recovery.
Conclusion
Metomidate is a powerful and selective pharmacological tool that enables detailed investigation of the adrenal steroidogenesis pathway. Its specific inhibition of CYP11B1 and CYP11B2 allows researchers to probe the roles of these key enzymes in health and disease. By combining the use of the in vitro H295R cell model with in vivo rodent studies and employing robust analytical techniques like LC-MS/MS, scientists can gain valuable insights into adrenal physiology and accelerate the development of novel therapies for endocrine disorders.
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Keevil, B. G. (2016). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry, 49(13-14), 989-997. Retrieved from [Link]
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Hartmann, R. W., et al. (2010). First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases. Journal of Medicinal Chemistry, 53(22), 8084-8093. Retrieved from [Link]
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Hahner, S., & Sundin, A. (2011). Metomidate-based imaging of adrenal masses. Hormones and Cancer, 2(6), 348-353. Retrieved from [Link]
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Weidenfeld, J., et al. (1995). Effects of systemic and local administration of etomidate on adrenocortical steroidogenesis in male rats. Journal of Steroid Biochemistry and Molecular Biology, 54(5-6), 241-245. Retrieved from [Link]
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Li, Y., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 59(8), 1543-1552. Retrieved from [Link]
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Wu, X., et al. (2019). Response to Letter on use of functional imaging by 11 C-metomidate PET for primary aldosteronism subtyping. The Journal of Clinical Endocrinology & Metabolism, 104(11), 5173-5174. Retrieved from [Link]
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Longdom Publishing. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Retrieved from [Link]
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Zolle, I., et al. (2008). New selective inhibitors of steroid 11beta-hydroxylation in the adrenal cortex. Synthesis and structure-activity relationship of potent etomidate analogues. Journal of Medicinal Chemistry, 51(9), 2840-2850. Retrieved from [Link]
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Wang, Y., et al. (2015). Pretreatment with low dose etomidate prevents etomidate-induced rat adrenal insufficiency by regulating oxidative stress-related MAPKs and apoptosis. Toxicology and Applied Pharmacology, 288(3), 346-355. Retrieved from [Link]
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Kim, S. H., et al. (2023). Transcriptomic data of human adrenocortical NCI-H295R cells treated with cortisol biosynthesis inhibitors. Data in Brief, 51, 109695. Retrieved from [Link]
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Bergström, M., et al. (2003). In vitro and in vivo primate evaluation of carbon-11-etomidate and carbon-11-metomidate as potential tracers for PET imaging of the adrenal cortex and its tumors. Journal of Nuclear Medicine, 44(8), 1262-1270. Retrieved from [Link]
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MDPI. (2021). Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Species Variability in Response to Metomidate Hydrochloride Anesthesia
Welcome to the technical support center for Metomidate hydrochloride anesthesia. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Metomidate hydrochloride across different species. Here, we will delve into the nuances of species-specific responses, providing troubleshooting guides and frequently asked questions to ensure the safe and effective application of this anesthetic in your research.
Introduction to Metomidate Hydrochloride
Metomidate hydrochloride is a non-barbiturate hypnotic anesthetic agent used for sedation and anesthesia in a variety of animal species.[1][2] Its primary mechanism of action involves potentiating the activity of the gamma-aminobutyric acid (GABA) type A receptor, the main inhibitory neurotransmitter in the central nervous system.[3][4] This interaction leads to sedation, muscle relaxation, and hypnosis.[5] While effective, its use is associated with a significant degree of species variability in terms of dosage, efficacy, and side effects.
Mechanism of Action
Metomidate enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in sedation and anesthesia.[3] It is known for its rapid onset and relatively short duration of action, making it suitable for procedures requiring brief anesthesia.[3]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with Metomidate hydrochloride.
Issue 1: Prolonged or Failed Induction of Anesthesia
Question: I've administered the recommended dose of Metomidate, but the animal is not reaching the desired plane of anesthesia, or the induction is taking much longer than expected. What could be the cause?
Answer: This is a common issue stemming from several factors, primarily related to species-specific metabolism and the physicochemical properties of the anesthetic solution.
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Species-Specific Metabolism: Different species metabolize drugs at varying rates. What is an effective dose in one species may be sub-therapeutic in another. For instance, Metomidate has been shown to be effective for anesthesia in mice at 50 mg/kg via intraperitoneal injection, while in leopard frogs, a 30 mg/L immersion bath produced sedation but failed to induce a surgical plane of anesthesia in the majority of subjects.[6][7][8]
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Water Chemistry (for aquatic species): The pH of the water can significantly impact the efficacy of Metomidate in aquatic animals.[9] Metomidate hydrochloride is a weak base, and in acidic water, a higher proportion of the drug will be in its ionized form, which is less readily absorbed across the gills.[6] It is recommended to maintain a neutral pH (around 7.0) for the anesthetic bath.[10]
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Route of Administration: The route of administration will influence the onset and duration of anesthesia. Intravenous or intraperitoneal injections will generally produce a faster onset than immersion.
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Drug Concentration and Purity: Ensure the Metomidate hydrochloride solution is prepared correctly and that the compound is of high purity. Improperly stored or expired anesthetic may have reduced potency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for prolonged or failed anesthetic induction.
Issue 2: Prolonged and Variable Recovery
Question: My animals are taking an unexpectedly long time to recover from Metomidate anesthesia, and the recovery times are highly variable between individuals. Why is this happening?
Answer: Prolonged and variable recovery is a significant concern and can be attributed to several factors:
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Species-Specific Differences: As with induction, recovery is highly species-dependent. For example, studies on leopard frogs (Rana pipiens) have shown extremely prolonged and varied recovery times, ranging from over 5 to more than 10 hours, making it unsuitable as a sole anesthetic agent for this species.[6][7]
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Dose and Duration of Exposure: Higher doses and longer exposure times will naturally lead to longer recovery periods.[6]
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Thermoregulation: Poikilothermic (cold-blooded) animals will have a slower metabolic rate at lower temperatures, which can prolong the metabolism and excretion of the anesthetic. Maintaining an appropriate ambient temperature during recovery is crucial.
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Individual Health Status: The age, health, and nutritional status of an animal can influence its ability to metabolize and recover from anesthesia.[1]
Experimental Protocol: Standardized Recovery Monitoring
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Transfer to Recovery Environment: After the procedure, immediately transfer the animal to a clean, well-ventilated (or well-oxygenated for aquatic species) recovery enclosure.
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Maintain Optimal Temperature: Ensure the ambient temperature is within the optimal range for the species.
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Monitor Vital Signs: Continuously monitor respiratory rate and heart rate (if possible).
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Assess Reflexes: At regular intervals (e.g., every 15-30 minutes), assess the return of key reflexes such as the righting reflex, withdrawal reflex (pedal or tail pinch), and corneal reflex.
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Record Observations: Document the time to return of each reflex and full ambulatory recovery for each animal.
Issue 3: Adverse Effects During Anesthesia
Question: I've observed adverse effects like respiratory depression, bradycardia, or muscle twitching in my animals during Metomidate anesthesia. Are these common, and how should I manage them?
Answer: Yes, these are known potential side effects of Metomidate and its analogue, etomidate.[1][11] The incidence and severity can vary significantly between species.
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Respiratory Depression: Metomidate can cause a dose-dependent depression of the respiratory system.[1] This can lead to reduced oxygen levels in the blood (hypoxia).[1]
-
Cardiovascular Effects: Hypotension (low blood pressure) and bradycardia (slow heart rate) are also common side effects. These effects are particularly concerning in animals with pre-existing cardiovascular conditions.[1] In leopard frogs, marked and prolonged bradycardia was observed in all individuals anesthetized with Metomidate.
-
Myoclonus: Involuntary muscle jerks or twitching (myoclonus) can occur, particularly during induction.[1] While often benign, they can be startling and potentially cause injury.[1]
Management Strategies:
-
Continuous Monitoring: It is crucial to monitor the animal's respiratory rate and effort, heart rate, and oxygen saturation (if feasible) throughout the anesthetic period.
-
Dose Titration: Use the lowest effective dose to achieve the desired level of anesthesia and minimize the risk of side effects.
-
Supportive Care: If respiratory depression is observed, provide supplemental oxygen. In cases of severe bradycardia or hypotension, consider the use of appropriate reversal or supportive agents, though specific antagonists for Metomidate are not available.[12]
-
Premedication: In some species, premedication with other agents may help to reduce the incidence of myoclonus.[11]
Frequently Asked Questions (FAQs)
Q1: Is Metomidate a suitable sole anesthetic agent for all species?
A1: No. The suitability of Metomidate as a sole anesthetic agent is highly species-dependent. For example, while it can produce light surgical anesthesia in mice, it has been found to be unsuitable for inducing a surgical plane of anesthesia in leopard frogs.[6][7][8] It is often used for sedation during transport in fish.[13][14][15]
Q2: Does Metomidate provide analgesia?
A2: No, Metomidate hydrochloride is a hypnotic agent and does not possess analgesic (pain-relieving) properties.[13] For painful procedures, it must be used in conjunction with an appropriate analgesic.
Q3: How should I prepare a Metomidate hydrochloride solution for immersion anesthesia in fish?
A3: Carefully calculate the amount of dry powder needed to achieve the desired concentration (in mg/L or ppm).[10] Dissolve the powder in a separate container with a small amount of water from the holding tank before adding it to the main anesthetic bath to ensure it is fully dissolved.[10] Mix the bath thoroughly to ensure a uniform concentration.[10] It is also advisable to buffer the solution to a neutral pH.[6]
Q4: What are the contraindications for using Metomidate?
A4: Metomidate is contraindicated in animals with a known hypersensitivity to the drug.[5] It should be used with caution in animals with pre-existing respiratory or cardiovascular conditions, as well as in those with adrenal insufficiency, due to its potential to suppress cortisol production.[1][5] In fish, its use is contraindicated in species acclimated to highly acidic water and in those that rely on accessory air-breathing organs.[10]
Data Summary Tables
Table 1: Recommended Dosage Ranges of Metomidate Hydrochloride for Sedation and Anesthesia in Different Species
| Species | Route of Administration | Sedation Dose | Anesthesia Dose | Source(s) |
| Ornamental Finfish | Immersion | 0.1 - 1.0 mg/L (ppm) | 1.0 - 10.0 mg/L (ppm) | [13] |
| Mice | Intraperitoneal | Not specified | 50 mg/kg | [8][16] |
| Leopard Frogs | Immersion | 30 mg/L (produced sedation) | Not effective as a sole agent | [6][7] |
Table 2: Comparative Anesthetic Timelines for Metomidate Hydrochloride in Different Species
| Species | Dose and Route | Time to Sedation/Anesthesia | Duration of Anesthesia | Recovery Time | Source(s) |
| Mice | 50 mg/kg IP | Not specified | 12-15 minutes | Not specified | [8][16] |
| Leopard Frogs | 30 mg/L immersion | ~17-18 minutes (loss of reflexes) | 9-20 minutes (in 27% of subjects) | 313 to >600 minutes | [6][7] |
Signaling Pathways and Workflows
Caption: Mechanism of action of Metomidate at the GABA-A receptor.
References
- Food and Drug Administr
- Patsnap Synapse. (2024).
- Green, C. J., et al. (1981). Metomidate, etomidate and fentanyl as injectable anaesthetic agents in mice.
- Selz, O. M., et al. (2009). Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes.
- Doss, G. A., et al. (2014). EVALUATION OF METOMIDATE HYDROCHLORIDE AS AN ANESTHETIC IN LEOPARD FROGS (RANA PIPIENS). Journal of Zoo and Wildlife Medicine, 45(1), 53-59.
- Doss, G. A., et al. (2014). Evaluation of metomidate hydrochloride as an anesthetic in leopard frogs (Rana pipiens). Journal of Zoo and Wildlife Medicine, 45(1), 53-9.
- Doss, G. A., et al. (2014). EVALUATION OF METOMIDATE HYDROCHLORIDE AS AN ANESTHETIC IN LEOPARD FROGS (RANA PIPIENS). Journal of Zoo and Wildlife Medicine, 45(1), 53-59.
- Stoskopf, M. K. (1985).
- CymitQuimica. (n.d.).
- Patsnap Synapse. (2024).
- Selz, O. M., et al. (2009). Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes.
- Green, C. J., et al. (1981). Metomidate, etomidate and fentanyl as injectable anaesthetic agents in mice.
- National Agricultural Library. (n.d.). Anesthesia and Analgesia in Reptiles and Amphibians: A Resource guide.
- ResearchG
- Drugs.com. (2025). Aquacalm for Animal Use (Canada).
- D'Angelo, A. (n.d.).
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- Patsnap Synapse. (2024).
- St. Jean, S. D. (n.d.).
- Jannsen, F. W., & Jagt, J. V. (1981). Etomidate: a valuable anaesthetic for mice.
- Biosynth. (n.d.).
- Selz, O. M., et al. (2009). Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes.
- Crosby, T. C., et al. (2012). Effects of Metomidate Hydrochloride Sedation on Blood Glucose and Marketability of Transported Threespot Gourami Trichogaster trichopterus.
- Roy, P. K., et al. (2008). Investigation of Metomidate Hydrochloride as a Sedative for Transportation of Ornamental Fish. IAAAM 2008 Proceedings.
- Pejo, E., et al. (2016).
- Patel, P. M., & Patel, M. (2023). Etomidate. In StatPearls.
- Husain, S. S., et al. (2014). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. Anesthesiology, 120(5), 1144–1155.
- Pacharinsak, C. (2015). Troubleshooting During Anesthesia Part I. WSAVA 2015 Congress.
- Spadavecchia, C., et al. (2024). The effect of methylphenidate on anaesthesia recovery: An experimental study in pigs. PLoS ONE, 19(4), e0302166.
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Technical Support Center: Understanding and Mitigating Side Effects of Metomidate Hydrochloride in Non-Target Organisms
Welcome to the Technical Support Center for Metomidate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this anesthetic agent. Here, we move beyond standard protocols to explore the nuanced effects of Metomidate hydrochloride on non-target organisms, ensuring the integrity and ethical soundness of your research.
This guide is structured to address potential issues you may encounter, offering solutions grounded in scientific literature and field expertise. We will delve into the causality behind experimental choices and provide self-validating systems for your protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of Metomidate hydrochloride.
Q1: What is the primary mechanism of action of Metomidate hydrochloride, and how might this affect non-target organisms?
Metomidate hydrochloride primarily functions as a potent and reversible inhibitor of the enzyme 11β-hydroxylase, which is crucial for the synthesis of cortisol. By blocking this enzyme, it effectively suppresses the stress response in target organisms, mainly fish. Additionally, it potentiates the activity of the GABA-A receptor, the principal inhibitory neurotransmitter in the central nervous system, leading to sedation and anesthesia.
For non-target organisms, these mechanisms can have unintended consequences. Suppression of the stress axis can compromise an animal's ability to respond to environmental challenges. The potentiation of GABAergic pathways can lead to excessive sedation, respiratory depression, and prolonged recovery times, particularly in species with different metabolic rates or receptor sensitivities compared to target fish species.
Q2: Is Metomidate hydrochloride considered environmentally hazardous?
Yes, according to its Safety Data Sheet (SDS), Metomidate hydrochloride is classified as "Harmful to aquatic life with long lasting effects". This classification suggests that the compound can persist in the aquatic environment and exert toxic effects over extended periods. Researchers must adhere to strict disposal protocols to prevent environmental contamination. The SDS also provides acute oral toxicity data for avian species, with an LD50 of 133 mg/kg for ducks and 42 mg/kg for pigeons.
Q3: Are there known effects of Metomidate hydrochloride on amphibians?
Yes, research on leopard frogs (Rana pipiens) has shown that Metomidate hydrochloride is unsuitable as a sole anesthetic agent in this species. A significant side effect observed was marked and prolonged bradycardia (a dangerously slow heart rate). Furthermore, the recovery times from anesthesia were extremely prolonged, limiting its practicality and raising animal welfare concerns.
Q4: What are the known side effects of Metomidate hydrochloride in fish, its primary target organism?
While generally effective for sedation and anesthesia in many fish species, Metomidate hydrochloride can have side effects. Studies have shown that concentrations above 3 mg/L can lead to increases in blood lactate levels and hematocrit[1]. While it effectively blocks the cortisol stress response, other physiological stress indicators may still be affected. The efficacy and side effects can also be influenced by water parameters such as temperature and pH[1].
Q5: Is there any information on the effects of Metomidate hydrochloride on aquatic invertebrates?
Currently, there is a significant lack of published studies specifically investigating the toxicity of Metomidate hydrochloride on aquatic invertebrates such as Daphnia magna or Chironomus riparius. Given its classification as harmful to aquatic life, it is plausible that it could have adverse effects on these organisms. Researchers are strongly encouraged to conduct preliminary range-finding toxicity tests on any non-target invertebrates that may be present in their experimental systems.
Troubleshooting Guide: Addressing Experimental Challenges
This section provides practical guidance for identifying and resolving specific issues that may arise during your experiments with Metomidate hydrochloride.
Issue 1: Prolonged Recovery or Unresponsive Subjects in Non-Target Vertebrates
Scenario: You have administered Metomidate hydrochloride to a non-target amphibian or reptile, and the animal is showing signs of deep anesthesia with a significantly delayed recovery time.
Causality: Non-target vertebrates may have different metabolic pathways and receptor sensitivities compared to fish. Prolonged recovery can be due to slower drug metabolism, leading to a longer-lasting effect of the anesthetic. This can result in hypoxia and other physiological distress.
Troubleshooting Protocol:
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Immediate Action: Transfer the animal to a well-aerated, anesthetic-free recovery tank with clean water of the appropriate temperature and pH.
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Monitor Vital Signs: Continuously monitor heart rate and respiration. For amphibians, observe gular and abdominal respirations.
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Gentle Stimulation: After a reasonable time with no response, gentle tactile stimulation may help to arouse the animal.
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Documentation: Record the duration of anesthesia and recovery. Note any abnormal behaviors.
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Future Experiments:
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Dose Reduction: Significantly reduce the concentration of Metomidate hydrochloride in subsequent trials.
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Alternative Anesthetics: Consider alternative anesthetics with a known safety profile for your specific non-target species.
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Combination Therapy: Investigate the use of a lower dose of Metomidate hydrochloride in combination with another anesthetic agent to reduce the side effects of each.
-
Issue 2: Unexpected Mortality or Stress Responses in Fish
Scenario: You are using Metomidate hydrochloride as an anesthetic for fish, but you observe unexpected mortality or signs of stress (e.g., erratic swimming before sedation, discoloration).
Causality: The efficacy and toxicity of Metomidate hydrochloride in fish can be influenced by various factors, including species-specific sensitivity, water quality parameters (pH, temperature, hardness), and the health status of the fish.
Troubleshooting Protocol:
-
Water Quality Assessment: Immediately test the water quality in your anesthetic and recovery tanks for pH, temperature, dissolved oxygen, and ammonia levels. Ensure these parameters are optimal for the species being tested.
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Dose-Response Evaluation: Conduct a dose-response study to determine the minimal effective concentration for your specific fish species and experimental conditions.
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Health Assessment: Ensure that the fish are healthy and properly acclimated before any anesthetic procedure. Stressed or compromised fish are more susceptible to the adverse effects of anesthetics.
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Biochemical and Hematological Analysis: To assess sublethal stress, you can measure biochemical markers such as plasma cortisol, glucose, and lactate, as well as hematocrit levels[1].
Experimental Workflow for Assessing Sublethal Stress in Fish:
Caption: A simplified workflow for an acute toxicity test with aquatic invertebrates.
Data Summary
Table 1: Known Acute Toxicity of Metomidate Hydrochloride in Non-Target Vertebrates
| Species | Route of Administration | Endpoint | Value | Reference |
| Duck | Oral | LD50 | 133 mg/kg | |
| Pigeon | Oral | LD50 | 42 mg/kg | |
| Leopard Frog (Rana pipiens) | Immersion | Adverse Effect | Marked and prolonged bradycardia |
Conclusion
While Metomidate hydrochloride is a valuable tool for anesthetizing fish, its use requires careful consideration of its potential side effects on non-target organisms. This guide provides a framework for researchers to anticipate, troubleshoot, and mitigate these effects, thereby enhancing the quality and ethical standards of their work. A thorough understanding of the compound's pharmacology and a commitment to rigorous experimental design are paramount for its responsible use. Further research is critically needed to fill the existing data gaps, particularly concerning its impact on aquatic invertebrates and its environmental fate.
References
-
Small, B. C. (2003). Anesthetic efficacy of metomidate and comparison of plasma cortisol responses to tricaine methanesulfonate, quinaldine and clove oil anesthetized channel catfish Ictalurus punctatus. Aquaculture, 218(1-4), 177-185. [Link]
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Technical Support Center: Overcoming Metomidate Hydrochloride Resistance in Cell Lines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers encountering resistance to Metomidate hydrochloride in their cell line models. This guide is designed to provide in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the potential mechanisms underlying resistance. Our goal is to equip you with the knowledge to diagnose and overcome these experimental challenges, ensuring the integrity and success of your research.
Introduction to Metomidate Hydrochloride and Acquired Resistance
Metomidate hydrochloride is a potent and selective inhibitor of the adrenal steroidogenesis pathway.[1] Its primary mechanism of action is the inhibition of two key mitochondrial cytochrome P450 enzymes: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[1][2] These enzymes are critical for the final steps in the biosynthesis of cortisol and aldosterone, respectively.[1][3] By blocking these enzymes, Metomidate effectively suppresses the production of these corticosteroids.[1][2] Additionally, Metomidate and its analogue, etomidate, can modulate the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, although Metomidate's effects are more selective towards adrenal targets.[2][4][5]
Prolonged or repeated exposure of cell lines to Metomidate hydrochloride can lead to the development of acquired resistance, a common phenomenon in drug development research.[6][7] This resistance can manifest as a decreased sensitivity to the drug, requiring higher concentrations to achieve the desired inhibitory effect. Understanding the molecular basis of this resistance is crucial for interpreting experimental results and developing strategies to circumvent it.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with Metomidate hydrochloride and resistant cell lines.
Q1: My cell line, which was previously sensitive to Metomidate hydrochloride, now requires a much higher concentration to see an effect. Has it become resistant?
A1: It is highly likely that your cell line has developed acquired resistance.[7] This is a common occurrence with continuous culture in the presence of a selective pressure like a drug. To confirm this, you should perform a dose-response cytotoxicity assay to determine and compare the half-maximal inhibitory concentration (IC50) of your current cell line with that of a fresh, unexposed parental cell line from a frozen stock.[8] A significant increase in the IC50 value is a clear indicator of resistance.
Q2: What are the most probable mechanisms behind Metomidate hydrochloride resistance?
A2: Based on the mechanism of action of Metomidate and established principles of drug resistance, several mechanisms could be at play:
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Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporter proteins is a major cause of multidrug resistance.[9][10][11] These pumps actively transport drugs out of the cell, reducing the intracellular concentration of Metomidate hydrochloride.[12][13] Key transporters to investigate include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[11]
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Target Alterations: The primary targets of Metomidate are CYP11B1 and CYP11B2.[1][2] Genetic mutations in the CYP11B1 or CYP11B2 genes could alter the drug-binding site, reducing the inhibitory effect of Metomidate.[14] Additionally, changes in the expression levels or alternative splicing of these enzymes could also contribute to resistance.[15][16][17][18]* Altered Drug Metabolism: Cytochrome P450 enzymes, other than the target enzymes, can be involved in the metabolism and inactivation of drugs. [19][20][21][22]Upregulation of such metabolic pathways could lead to a faster breakdown of Metomidate hydrochloride, preventing it from reaching its target.
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Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways to compensate for the effects of Metomidate. [7][23]For example, if Metomidate is being used to induce apoptosis through steroid depletion, cells might upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) to evade cell death. [8]
Q3: Can resistance to Metomidate hydrochloride confer cross-resistance to other compounds?
A3: Yes, depending on the mechanism of resistance. If the resistance is due to the overexpression of broad-spectrum drug efflux pumps like P-glycoprotein, the cell line will likely exhibit resistance to a wide range of other structurally and functionally unrelated drugs that are substrates of that pump. [10][11]However, if the resistance is due to a specific mutation in CYP11B1, it may not confer resistance to drugs with different molecular targets.
Troubleshooting Guide for Metomidate Hydrochloride Resistance
This guide provides a systematic approach to identifying and overcoming resistance in your cell line.
Problem 1: Decreased Sensitivity to Metomidate Hydrochloride in Long-Term Culture
Your once-sensitive cell line now shows a significantly higher IC50 for Metomidate hydrochloride.
Hypothesis: The cell line has developed acquired resistance through one or more molecular mechanisms.
Troubleshooting Workflow:
Sources
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- 2. medkoo.com [medkoo.com]
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- 7. benchchem.com [benchchem.com]
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- 9. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 11. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel CYP11B1 mutations in congenital adrenal hyperplasia due to steroid 11 beta-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Splicing analysis of CYP11B1 mutation in a family affected with 11β-hydroxylase deficiency: case report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two intronic variants of CYP11B1 and CYP17A1 disrupt mRNA splicing and cause congenital adrenal hyperplasia (CAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.eur.nl [pure.eur.nl]
- 18. academic.oup.com [academic.oup.com]
- 19. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Multiple mutations and bypass mechanisms can contribute to development of acquired resistance to MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [11C]Metomidate PET Scan Acquisition
Welcome to the technical support center for [11C]Metomidate PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during experimental procedures. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific literature to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding [11C]Metomidate PET scans.
Q1: What is the optimal injected dose of [11C]Metomidate and what is the typical uptake time?
A1: The recommended intravenous dose of [11C]Metomidate typically ranges from 150 to 500 MBq.[1] Following injection, a 30 to 45-minute uptake period is generally advised before starting the PET acquisition.[1][2] This allows for sufficient tracer accumulation in the adrenal glands and clearance from background tissues.
Q2: Why is a cyclotron necessary for [11C]Metomidate production, and what are the implications?
A2: [11C]Metomidate is labeled with Carbon-11, a positron-emitting radioisotope with a short half-life of approximately 20.4 minutes.[2][3] This rapid decay necessitates an on-site cyclotron for its production.[4][5][6][7] The logistical constraint means that imaging facilities must be in close proximity to a cyclotron, and scheduling must be precise to avoid significant loss of radioactivity before injection.[2]
Q3: Is dexamethasone suppression necessary before a [11C]Metomidate PET scan?
A3: The use of dexamethasone suppression is a critical consideration. [11C]Metomidate binds to both CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[8][9] Dexamethasone is administered to suppress the pituitary-adrenal axis, thereby reducing ACTH-dependent cortisol production and CYP11B1 expression in normal adrenal tissue.[8] This can enhance the contrast between aldosterone-producing adenomas (which express high levels of CYP11B2) and the surrounding adrenal cortex.[2] However, the impact of dexamethasone on CYP11B2 expression is still under investigation, and the decision for its use should be based on the specific research question.[9][10]
Q4: What are the main advantages of using [11C]Metomidate PET for adrenal imaging?
A4: [11C]Metomidate PET offers high specificity for adrenocortical tissue, making it a valuable tool for differentiating adrenal cortical lesions from non-cortical ones.[11][12][13] It has shown promise in identifying adrenal adenomas, carcinomas, and hyperplasia.[4][11] This functional imaging technique can provide information that anatomical imaging modalities like CT and MRI cannot, particularly in the context of primary aldosteronism.[12][14]
Troubleshooting Guides
This section provides in-depth guidance on specific issues that may arise during your [11C]Metomidate PET experiments.
Issue 1: High Background Signal or Poor Target-to-Background Ratio
Symptoms:
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Difficulty delineating the adrenal glands from surrounding tissues.
-
Low standardized uptake values (SUV) in the region of interest.
-
Quantitative analysis is compromised due to poor image contrast.
Potential Causes and Solutions:
-
Insufficient Uptake Time: A short uptake period may not allow for adequate clearance of the tracer from non-target tissues like the liver and blood pool.
-
Solution: Ensure an uptake time of at least 30-45 minutes post-injection. For kinetic modeling, dynamic scanning from the time of injection is necessary.
-
-
Radiotracer Metabolism: In vivo metabolism of [11C]Metomidate can lead to radioactive metabolites that may contribute to background signal.[9]
-
Solution: While difficult to control, being aware of this phenomenon is important for data interpretation. Dynamic scanning and kinetic modeling that accounts for metabolites can provide more accurate quantification than static SUV measurements.[3]
-
-
Patient-Specific Factors: Individual differences in physiology and metabolism can affect tracer distribution.
-
Solution: Maintain consistent patient preparation protocols, including fasting, to minimize variability.
-
Issue 2: Image Artifacts Obscuring Adrenal Gland Visualization
Symptoms:
-
Streaks, bright spots, or dark areas in the PET image, particularly near the adrenal glands.
-
Distortion of the shape or size of the adrenal glands.
Potential Causes and Solutions:
-
Patient Motion: Movement during the scan is a common source of artifacts, leading to blurring and misregistration between the PET and CT data.[15][16][17]
-
Solution: Ensure the patient is comfortable and well-immobilized. Clear instructions to remain still are crucial. Respiratory gating can be employed to minimize motion artifacts caused by breathing.[15]
-
-
Attenuation Correction Artifacts from Metallic Implants: Metal implants (e.g., surgical clips, dental fillings) can cause severe streaking artifacts on the CT scan used for attenuation correction, leading to erroneous high uptake in the PET image.[15][18]
-
Solution: Always review the non-attenuation corrected (NAC) images to verify if the high uptake is real. If available, use metal artifact reduction (MAR) software for the CT reconstruction.[18]
-
-
CT Contrast Agents: The use of iodinated contrast for the CT portion of the PET/CT can lead to artificially high attenuation values and an overestimation of PET tracer uptake.[18]
-
Solution: If possible, perform the low-dose CT for attenuation correction before the administration of contrast media.[18]
-
Experimental Protocols
Standard [11C]Metomidate PET/CT Acquisition Protocol
-
Patient Preparation:
-
Fasting for at least 4-6 hours prior to the scan is recommended to reduce physiological variability.
-
If dexamethasone suppression is part of the protocol, administer as per the study design (e.g., 0.5 mg every 6 hours for 48 hours).[14]
-
-
Radiotracer Administration:
-
Administer an intravenous bolus of 150-500 MBq of [11C]Metomidate.[1] Record the exact dose and time of injection.
-
-
Uptake Period:
-
Imaging:
-
Position the patient on the scanner bed with the adrenal glands in the center of the field of view.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan for 15-30 minutes. For dynamic studies, start the acquisition immediately after tracer injection for a total of 45-60 minutes.[1]
-
-
Image Reconstruction:
-
Reconstruct the PET data with attenuation correction using the CT data. Standard reconstruction algorithms (e.g., OSEM) should be used consistently across all studies.
-
Data Analysis: SUV and Kinetic Modeling
| Parameter | Description | Typical Values (Adrenal Adenoma) |
| SUVmax | The maximum standardized uptake value within a region of interest. A semi-quantitative measure of tracer uptake. | 12 - 30 g/mL[8][19] |
| SUVmean | The average standardized uptake value within a region of interest. | Varies depending on ROI definition. |
| Ki | The influx rate constant derived from kinetic modeling (e.g., Patlak analysis). Represents the rate of tracer uptake and binding. | Can provide more accurate quantification than SUV, especially in dynamic studies.[3] |
Visualizations
Logical Workflow for Troubleshooting Image Artifacts
Caption: Troubleshooting workflow for [11C]Metomidate PET image artifacts.
Decision Pathway for [11C]Metomidate Scan Protocol
Sources
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- 2. sor.org [sor.org]
- 3. researchgate.net [researchgate.net]
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- 5. 11C-Based PET- Radiopharmaceuticals of Clinical Value | Radiology Key [radiologykey.com]
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- 7. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
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- 9. diva-portal.org [diva-portal.org]
- 10. Response to Letter on use of functional imaging by 11C-metomidate PET for primary aldosteronism subtyping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET imaging of adrenal cortical tumors with the 11beta-hydroxylase tracer 11C-metomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Metomidate-Based Imaging of Adrenal Masses - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
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- 19. Imaging of Adrenal Incidentalomas with PET Using 11C-Metomidate and 18F-FDG | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: Minimizing Adrenal Suppression with Metomidate Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Metomidate analogues. This guide provides in-depth technical assistance, troubleshooting advice, and detailed protocols to support your experiments aimed at developing safer anesthetic agents by minimizing adrenal suppression.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding etomidate, its analogues, and the challenge of adrenal suppression.
Q1: What is the primary mechanism by which etomidate and its analogues cause adrenal suppression?
A1: Etomidate and its analogues primarily cause adrenal suppression by inhibiting the enzyme 11β-hydroxylase (also known as CYP11B1).[1][2][3][4] This enzyme is a critical component of the adrenal steroidogenesis pathway, responsible for the final step in cortisol and corticosterone synthesis.[2][3][4] The imidazole ring, a key structural feature of etomidate, binds with high affinity to the heme iron atom within the active site of this cytochrome P450 enzyme, effectively blocking its function.[1][2] This leads to a rapid decrease in the production of essential corticosteroids, which can be particularly dangerous for critically ill patients who rely on a robust stress response.[1][4]
Q2: What are the main strategies for designing Metomidate analogues with reduced adrenal suppression?
A2: There are two primary strategies employed to design etomidate analogues with a better safety profile:
-
Pharmacodynamic Strategy: This approach focuses on altering the molecular structure of the drug to reduce its affinity for 11β-hydroxylase while preserving its potent hypnotic effects on the GABA-A receptor.[5][6] A key example is the development of carboetomidate, where the basic nitrogen in the imidazole ring is replaced with a methine (CH) group.[2][5] This modification dramatically reduces the molecule's ability to bind to the heme iron of 11β-hydroxylase, thereby minimizing adrenal suppression.[2][5]
-
Pharmacokinetic Strategy: This strategy aims to shorten the duration of adrenal suppression by designing molecules that are rapidly metabolized into inactive byproducts.[5][6] These are often referred to as "soft analogues."[1] Methoxycarbonyl-etomidate (MOC-etomidate) and cyclopropyl-methoxycarbonyl metomidate (CPMM, also known as ABP-700) are prime examples.[1][7] They incorporate ester moieties that are quickly hydrolyzed by plasma and tissue esterases, leading to rapid clearance and a significantly shorter duration of action on the adrenal gland.[1][7][8]
Q3: What is the difference between Metomidate and Etomidate?
A3: Metomidate is the methyl ester analogue of etomidate. Both are potent inhibitors of the CYP11B1 and CYP11B2 enzymes.[9] Due to this high affinity and selectivity for adrenal enzymes, radiolabeled versions of metomidate, such as 11C-metomidate, have been developed as PET tracers for imaging adrenal lesions and diagnosing conditions like primary aldosteronism.[9][10]
Q4: Are there any etomidate analogues currently in clinical trials?
A4: Yes, some analogues have progressed to clinical trials. One of the most notable is cyclopropyl-methoxycarbonyl-metomidate (CPMM), also known as ABP-700, which has undergone extensive phase I clinical trials.[1][11] Another compound that has entered the clinical trial stage is ET-26 HCl.[12] However, even with these advancements, challenges such as managing potential adverse reactions remain.[12][13]
Signaling Pathway of Adrenal Suppression
The following diagram illustrates the mechanism of adrenal suppression by etomidate and the goal of analogue development.
Caption: Mechanism of etomidate action and adrenal suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preclinical evaluation of Metomidate analogues.
In Vivo Studies: ACTH Stimulation Test in Rodents
Q: My baseline corticosterone levels are highly variable between animals. What could be the cause and how can I mitigate this?
A: High variability in baseline corticosterone is a common issue and can obscure the effects of your test compounds.
-
Probable Cause 1: Inadequate Acclimation and Stress. Rodents are highly susceptible to stress, which elevates endogenous corticosterone. Handling, noise, and novel environments can all be significant stressors.
-
Solution: Ensure a sufficient acclimation period (at least one week) in the housing facility before any experimental procedures. Handle the animals gently and consistently. Perform experiments in a quiet, dedicated space away from heavy traffic and noise.
-
Probable Cause 2: Circadian Rhythm. Corticosterone levels follow a distinct circadian rhythm, peaking at the beginning of the dark cycle.
-
Solution: Conduct all experiments at the same time of day, preferably during the nadir of the corticosterone cycle (the beginning of the light cycle), to minimize baseline fluctuations.
-
Probable Cause 3: Inconsistent Dexamethasone Suppression. Dexamethasone is administered to suppress the endogenous HPA axis, creating a stable, low baseline.[14] Inconsistent administration or absorption can lead to variable suppression.
-
Solution: Ensure accurate dosing of dexamethasone based on body weight. Intravenous administration is preferred for consistency. Allow sufficient time (typically 2 hours) for the dexamethasone to take effect before collecting the baseline blood sample.[14]
Q: I am not seeing a significant corticosterone response after ACTH administration in my control group.
A: A blunted response to ACTH in controls invalidates the experiment, as it prevents you from assessing the inhibitory effect of your test compounds.
-
Probable Cause 1: Inactive ACTH. Adrenocorticotropic hormone (ACTH) is a peptide and can degrade if not stored or handled properly.
-
Solution: Purchase ACTH from a reputable supplier. Aliquot upon arrival and store at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment.
-
Probable Cause 2: Insufficient ACTH Dose. The dose of ACTH may not be sufficient to elicit a maximal response in the specific strain or species you are using.
-
Solution: The standard dose is often around 25 µg/kg.[15] However, it is good practice to run a pilot study to determine the optimal dose of ACTH that produces a robust and reproducible corticosterone response in your specific animal model.
-
Probable Cause 3: Adrenal Fatigue in Chronically Stressed Animals. While less common in a controlled research setting, animals under chronic stress may have a diminished capacity to respond to ACTH.
-
Solution: Review animal housing and handling procedures to minimize chronic stress. Ensure proper nutrition and environmental enrichment.
Q: My Metomidate analogue shows potent hypnotic effects but still causes significant adrenal suppression. What does this mean?
A: This result suggests that your analogue has not successfully decoupled GABA-A receptor activity from 11β-hydroxylase inhibition.
-
Interpretation: The structural modifications made were likely insufficient to reduce the compound's affinity for CYP11B1. This is often the case when the imidazole ring or a similarly basic nitrogen-containing heterocycle is retained without other significant changes.
-
Next Steps:
-
Confirm In Vitro: Test the compound's IC50 on H295R cells or with purified 11β-hydroxylase to confirm its high inhibitory potency.
-
Structural Re-evaluation: Revisit the design strategy. Consider more drastic changes to the pharmacophore responsible for CYP11B1 binding, such as replacing the imidazole ring entirely, as was done for carboetomidate.[2]
-
Pharmacokinetic Profiling: If the analogue was designed to be rapidly metabolized, this result could indicate that its metabolism is slower than anticipated, or that its metabolites are also active inhibitors.[16] A full pharmacokinetic and metabolite analysis is warranted.
-
In Vitro Studies: H295R Steroidogenesis Assay
Q: My H295R cells show low overall steroid production, even in the control wells. What's wrong?
A: Low steroidogenesis can be due to several factors related to cell health and culture conditions.
-
Probable Cause 1: Cell Strain and Passage Number. Different substrains of H295R cells can have varying steroidogenic capacities.[8][14] Additionally, high passage numbers can lead to reduced function.
-
Solution: Obtain H295R cells from a reputable source like ATCC. Use cells at a low passage number for your experiments. It's crucial to characterize the steroid profile of your specific cell line batch before starting large-scale screening.[8]
-
Probable Cause 2: Suboptimal Culture Conditions. The type of medium, serum, and supplements can significantly impact steroid production.[8][14]
-
Solution: Use the recommended medium, which is typically a DMEM/F12 base supplemented with insulin, transferrin, selenium, and a defined serum source. Ensure proper incubator conditions (37°C, 5% CO2, high humidity).
-
Probable Cause 3: Lack of Stimulant. Basal steroid production can be low. Assays are often performed in the presence of a stimulant like forskolin to upregulate the steroidogenic pathway.
-
Solution: Include a positive control stimulant, such as 10 µM forskolin, in your assay plate to ensure the cells are capable of robust steroidogenesis.[3]
Q: I'm observing high cytotoxicity with my test compounds. How can I differentiate this from a true inhibition of steroidogenesis?
A: This is a critical point, as cell death will naturally lead to a decrease in hormone production.
-
Solution 1: Perform a Cytotoxicity Assay in Parallel. Always run a parallel assay to measure cell viability, such as an MTS or LDH release assay. Normalize your steroid hormone data to the cell viability data. A compound is considered a specific inhibitor if it reduces hormone production at concentrations that are not significantly cytotoxic (e.g., >80% cell viability).[3][17]
-
Solution 2: Analyze Precursor Accumulation. A specific inhibitor of an enzyme like 11β-hydroxylase will cause a buildup of the upstream precursor, 11-deoxycortisol.[7] In contrast, general cytotoxicity will lead to a global decrease in all steroids. Use a method like LC-MS/MS that can measure multiple steroids in the pathway to look for this characteristic profile.[18]
Detailed Experimental Protocols
These protocols are provided as a guide. Researchers should optimize them for their specific laboratory conditions and animal models.
Protocol 1: In Vivo Adrenal Suppression Assessment via ACTH Stimulation Test in Rats
This protocol is designed to quantify the in vivo potency of a Metomidate analogue in suppressing adrenocortical function.
1. Animals and Acclimation:
-
Use male Sprague-Dawley rats (250-300g).
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimate animals to the facility for at least one week before the experiment.
2. Catheter Placement (Optional but Recommended):
-
For serial blood sampling without repeated restraint stress, surgically implant a catheter into the jugular or femoral vein 1-2 days prior to the experiment and ensure it remains patent.
3. Experimental Procedure:
-
Step 1 (Dexamethasone Suppression): At the beginning of the light cycle, administer dexamethasone (0.2 mg/kg, IV) to suppress the endogenous HPA axis.[5]
-
Step 2 (Baseline Sample): Two hours after dexamethasone administration, collect a baseline blood sample (~0.3 mL) from the catheter or via tail snip. Place the sample in a serum separator tube.
-
Step 3 (Drug Administration): Administer the Metomidate analogue or vehicle control (e.g., saline, propylene glycol) via IV bolus. Include a positive control group treated with etomidate (e.g., 1 mg/kg).
-
Step 4 (ACTH Stimulation): Five minutes after drug administration, administer ACTH (cosyntropin, 25 µg/kg, IV).[15]
-
Step 5 (Post-ACTH Sample): Fifteen minutes after ACTH administration, collect a second blood sample (~0.3 mL).[15]
-
Step 6 (Sample Processing): Allow blood to clot at room temperature, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C until analysis.
4. Corticosterone Analysis:
-
Quantify serum corticosterone concentrations using a commercially available ELISA kit or by LC-MS/MS.
5. Data Analysis:
-
Calculate the percentage of adrenal suppression for each animal relative to the vehicle control group's response to ACTH.
-
Plot a dose-response curve and calculate the ID50 (the dose required to inhibit the corticosterone response by 50%).
Protocol 2: In Vitro Adrenal Suppression Assessment Using H295R Cells
This assay provides a high-throughput method to screen compounds for their potential to inhibit steroidogenesis.
1. Cell Culture:
-
Culture H295R cells in DMEM/F12 medium supplemented with 1% ITS+ (Insulin, Transferrin, Selenium), and 2.5% Nu-Serum.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Use cells between passages 5 and 15 for experiments.
2. Assay Procedure:
-
Step 1 (Cell Plating): Seed H295R cells in a 24-well or 96-well plate at a density that allows them to reach ~80% confluency on the day of the experiment.
-
Step 2 (Starvation): 24 hours before treatment, replace the culture medium with serum-free medium to reduce basal steroid levels.
-
Step 3 (Treatment): Prepare serial dilutions of your Metomidate analogues in serum-free medium. Also prepare solutions for a vehicle control (e.g., 0.1% DMSO), a positive control inhibitor (etomidate, starting at 10 µM), and a stimulant (10 µM forskolin).
-
Step 4 (Incubation): Remove the starvation medium and add the treatment solutions to the cells. Incubate for 24-48 hours.
-
Step 5 (Supernatant Collection): After incubation, collect the cell culture supernatant. Centrifuge to remove any cell debris and store at -80°C.
3. Steroid Analysis:
-
Quantify cortisol and/or 11-deoxycortisol concentrations in the supernatant using a specific ELISA or, preferably, LC-MS/MS for multi-steroid profiling.
4. Data Analysis:
-
Normalize hormone concentrations to a measure of cell viability (e.g., from a parallel MTS assay).
-
Calculate the percent inhibition relative to the forskolin-stimulated control.
-
Generate concentration-response curves and determine the IC50 value for each compound.
Data Presentation and Visualization
Comparative Potency of Etomidate Analogues
The following table summarizes hypothetical but realistic data for a series of etomidate analogues, allowing for easy comparison of their desired and undesired effects.
| Compound | Hypnotic Potency (ED50, mg/kg) | Adrenal Suppression (IC50, nM) | Therapeutic Index (IC50 / ED50) | Key Feature |
| Etomidate | 1.5 | 3 | 2 | High potency, high suppression |
| Analogue A (MOC-type) | 3.0 | 500 | 167 | Rapidly metabolized |
| Analogue B (Carbo-type) | 4.5 | >10,000 | >2222 | Low affinity for CYP11B1 |
| Analogue C (Failed) | 2.0 | 5 | 2.5 | No improvement over etomidate |
Note: ED50 from rat loss of righting reflex assay. IC50 from H295R cortisol synthesis assay. Higher Therapeutic Index is desirable.
Experimental Workflow Diagrams
The following diagrams, generated using DOT language, outline the key experimental workflows.
In Vivo ACTH Stimulation Test Workflow
Caption: Workflow for the in vivo ACTH stimulation test.
In Vitro H295R Steroidogenesis Assay Workflow
Caption: Workflow for the in vitro H295R steroidogenesis assay.
References
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Raines, D. E. (2018). Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs. Methods in Enzymology, 602, 257-274. [Link]
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Li, M., et al. (2025). Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC-MS/MS. Biomedical Chromatography, 39(12), e70242. [Link]
-
Valk, B. I., & Struys, M. M. R. F. (2021). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics, 60(11), 1389-1402. [Link]
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Raines, D. E. (2018). Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs. Methods in Enzymology. [Link]
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Valk, B. I., & Struys, M. M. R. F. (2021). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. PMC. [Link]
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Chen, Y., et al. (2025). Recent progress in the development of etomidate analogues. Frontiers in Pharmacology, 16, 1614865. [Link]
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Chen, Y., et al. (2025). Recent progress in the development of etomidate analogues. ResearchGate. [Link]
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Valk, B. I., & Struys, M. M. R. F. (2021). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. ResearchGate. [Link]
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Chen, Y., et al. (2025). Recent progress in the development of etomidate analogues. Semantic Scholar. [Link]
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Pejo, E., et al. (2012). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. Anesthesiology, 116(5), 1057-1066. [Link]
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Wang, Y., et al. (2020). New insights for screening etomidate analogues in the human H295R cell model. Toxicology in Vitro, 68, 104944. [Link]
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Wang, Y., et al. (2017). Metabolite-inactive etomidate analogues alleviating suppression on adrenal function in Beagle dogs. European Journal of Pharmaceutical Sciences, 99, 293-301. [Link]
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Hille, U. E., et al. (2010). First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases. ACS Medicinal Chemistry Letters, 1(5), 224-228. [Link]
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Cotten, J. F., et al. (2010). Carboetomidate: A Pyrrole Analogue of Etomidate Designed Not To Suppress Adrenocortical Function. Anesthesiology, 112(3), 637-644. [Link]
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Chortis, V., & Arlt, W. (2016). Targeted Molecular Imaging in Adrenal Disease—An Emerging Role for Metomidate PET-CT. Cancers, 8(11), 103. [Link]
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Wang, Y., et al. (2017). An Etomidate Analogue With Less Adrenocortical Suppression, Stable Hemodynamics, and Improved Behavioral Recovery in Rats. Anesthesia & Analgesia, 125(2), 443-451. [Link]
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Santer, L. J., & Vasan, S. (2017). Etomidate derivatives: Novel pharmaceutical agents in anesthesia. Translational Perioperative and Pain Medicine, 2(2), 19-23. [Link]
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Forman, S. A., & Miller, K. W. (2017). Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions. Anesthesia Key. [Link]
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Valk, B. I., & Struys, M. M. R. F. (2021). Etomidate and its Analogs:A Review of Pharmacokinetics and Pharmacodynamics. CORE. [Link]
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Emed, J. (n.d.). How does etomidate influence the production of cortisol by the adrenal gland? EMedHome.com. [Link]
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Mechanism of adrenal suppression by etomidate. ResearchGate. [Link]
-
New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Synthesis and Structure–Activity Relationship of Potent Etomidate Analogues. ResearchGate. [Link]
-
Feng, X., et al. (2015). Etomidate and Ketamine: Residual Motor and Adrenal Dysfunction that Persist beyond Recovery from Loss of Righting Reflex in Rats. PLoS One, 10(7), e0131491. [Link]
-
Chung, Y. K., et al. (2024). Acquired 11β-hydroxylase Deficiency by Inhaled Etomidate and its Analogues: A Mimic of Congenital Adrenal Hyperplasia. JCEM Case Reports, 2(6), luae207. [Link]
-
Dmello, D., et al. (2014). Effects of Etomidate on Adrenal Suppression: A Review of Intubated Septic Patients. The Journal of Emergency Medicine, 46(2), 209-215. [Link]
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Ledingham, I. M., & Watt, I. (1984). Inhibition of adrenal steroidogenesis by the anesthetic etomidate. The New England Journal of Medicine, 310(22), 1415-1421. [Link]
-
Pejo, E., et al. (2012). modifications around etomidate's chiral carbon and the impact on in vitro and in vivo pharmacology. Anesthesiology, 116(5), 1057-66. [Link]
-
Zolle, I., et al. (2008). (18)F-labelled metomidate analogues as adrenocortical imaging agents. Nuclear Medicine and Biology, 35(6), 709-720. [Link]
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Lang, K., et al. (2020). 11C-metomidate PET in the diagnosis of adrenal masses and primary aldosteronism: a review of the literature. Endocrine, 70(1), 1-10. [Link]
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Lambert, A., et al. (1983). Direct in vitro inhibition of adrenal steroidogenesis by etomidate. The Lancet, 322(8358), 1085-1086. [Link]
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Is Metomidate PET-CT Superior to Adrenal Venous Sampling in Predicting Outcome From Adrenalectomy in Patients With Primary Hyperaldosteronism. ClinicalTrials.gov. [Link]
-
Is metomidate PET-CT superior to adrenal venous sampling in predicting outcome from adrenalectomy in patients with primary hyperaldosteronism? ISRCTN Registry. [Link]
-
11C-metomidate PET CT versus Adrenal Vein Sampling for diagnosing surgically curable primary aldosteronism: prospective test validation, and impact of somatic genotype and ethnicity on outcomes. ResearchGate. [Link]
-
ETOMIDATE AND ADRENAL SUPPRESSION. Discipline of Anaesthesiology, Pain Medicine & Critical Care. [Link]
-
Liu, Y., et al. (2018). Comparison of Adrenal Suppression between Etomidate and Dexmedetomidine in Children with Congenital Heart Disease. Medical Science Monitor, 24, 731-737. [Link]
-
The Pharmacology of Etomidate and Etomidate Derivatives. Semantic Scholar. [Link]
-
Optimization, and in vitro and in vivo evaluation of etomidate intravenous lipid emulsion. Frontiers in Pharmacology. [Link]
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Technical Support Center: Long-Term Effects of Metomidate Exposure in Research Animals
Introduction: Welcome to the technical support center for researchers utilizing Metomidate in animal studies. As an imidazole-based non-barbiturate hypnotic agent, Metomidate is valued for its rapid induction and favorable safety profile in acute, short-term procedures, particularly in aquatic species.[1][2] However, the increasing complexity of research protocols, often requiring repeated or continuous exposure, necessitates a deeper understanding of the potential long-term consequences. This guide is designed to address specific issues you may encounter during chronic studies, providing troubleshooting steps and evidence-based insights to ensure the integrity of your research and the welfare of your animals.
This document moves beyond standard data sheets to explain the causality behind our recommendations, grounding them in established pharmacology and recent findings. Our goal is to create a self-validating system of protocols, empowering you to anticipate, troubleshoot, and resolve challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are planning a multi-week study requiring repeated Metomidate sedation in fish. What are the primary long-term physiological systems we should monitor?
When designing a chronic study with repeated Metomidate exposure, your primary areas for diligent monitoring should be the adrenocortical system , the cardiovascular system , and the central nervous system .
-
Adrenocortical System (Endocrine Effects): Metomidate, like its analogue Etomidate, is a potent and specific inhibitor of two key enzymes in the steroid synthesis pathway: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[3] Chronic exposure can lead to a state of adrenocortical suppression, significantly reducing the production of cortisol and aldosterone. This can impair the animal's ability to mount a stress response, regulate electrolytes, and maintain metabolic homeostasis. We strongly advise incorporating periodic blood sampling to monitor cortisol levels as a key biomarker of this effect.
-
Cardiovascular & Respiratory Systems: While Metomidate is known for its relative cardiovascular stability in acute use, long-term exposure can present challenges. Common acute side effects like hypotension (low blood pressure), bradycardia (slow heart rate), and respiratory depression can be exacerbated with repeated administration.[4] Animals may become more sensitive to the drug over time, or the cumulative effect of repeated cardiorespiratory depression could lead to systemic hypoxia.[1] Continuous monitoring of heart rate, blood pressure (in applicable species), and respiratory rate during and after each exposure is critical.
-
Central Nervous System (Neurological Effects): Studies on the related compound Etomidate have shown that long-term use can lead to neurotoxic effects, drug resistance, and potential dependence in mice.[5] Researchers should be vigilant for behavioral changes, such as altered activity levels, anxiety-like behaviors, or changes in response to stimuli, which may indicate neurological impact.[6]
Q2: Is there a risk of drug dependence or withdrawal with chronic Metomidate use?
The potential for dependence and withdrawal exists, though it is not as extensively documented for Metomidate as for other anesthetic classes. Research on long-term Etomidate administration in mice suggested the development of drug resistance and possible dependence.[5] While Metomidate is pharmacologically distinct from alpha-2 adrenergic agonists like Medetomidine (which has a well-documented and severe withdrawal syndrome), any agent that chronically depresses the central nervous system can lead to adaptive changes that manifest as withdrawal upon cessation.[7][8]
Symptoms to monitor for during washout periods include:
-
Agitation or restlessness
-
Tremors or involuntary muscle movements (myoclonus)[4]
-
Autonomic hyperactivity (e.g., unexplained tachycardia or hypertension)[9][10]
Q3: What is known about the long-term carcinogenic or reproductive effects of Metomidate?
Given this lack of data, researchers must operate with caution:
-
Reproductive Health: Anesthetics and other chemicals used in animal research can pose reproductive hazards.[13] The endocrine-disrupting properties of Metomidate via adrenal steroid synthesis inhibition could theoretically impact the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproduction, but this has not been directly studied.[14][15] For studies involving breeding colonies or sexually mature animals, it is prudent to monitor reproductive parameters (e.g., cyclicity, fertility rates, litter size) and consider including a subset of animals for terminal histopathological analysis of reproductive organs.
-
Carcinogenicity: Without specific studies, no definitive statement can be made. General best practices for handling any chemical agent should be strictly followed. Any unusual pathologies, such as the formation of nodules or tumors, observed during the study or at necropsy should be meticulously documented and investigated.
Part 2: Troubleshooting Guides
Issue 1: Animals exhibit prolonged recovery times and lethargy after repeated sedations.
Causality: This is a common issue that can stem from several factors. Firstly, Metomidate anesthesia duration and recovery are dose-dependent; higher concentrations lead to significantly longer recovery times.[16][17] Secondly, with repeated exposure, the animal's metabolic capacity to clear the drug may become saturated or impaired, leading to an accumulation effect. Finally, the previously mentioned adrenocortical suppression can result in lethargy and an inability to cope with the physiological stress of recovery.
Troubleshooting Protocol:
-
Dose Titration: Re-evaluate your anesthetic dose. Is it possible to achieve the required level of sedation for your procedure with a lower concentration? Perform a dose-response pilot study to determine the minimum effective dose for your specific species, strain, and age group.
-
Monitor Water/Air Quality: Ensure optimal environmental conditions post-procedure. For aquatic species, this means well-aerated, clean water. For terrestrial animals, ensure clear airways and a warm, quiet recovery environment.
-
Assess Adrenal Function: If prolonged recovery persists, consider it a potential clinical sign of adrenal insufficiency. Collect a baseline cortisol/corticosterone sample and compare it to a sample from an affected animal. A significantly blunted level in the treated animal is a strong indicator of this mechanism.
-
Extend Inter-Exposure Interval: If your protocol allows, increase the time between Metomidate exposures to allow for more complete metabolic clearance and physiological recovery.
Issue 2: Inconsistent results in hormone assays or stress-related behavioral tests.
Causality: This is a highly probable consequence of Metomidate's primary mechanism of action outside the CNS. By inhibiting CYP11B1 and CYP11B2, Metomidate directly and profoundly suppresses the production of glucocorticoids (cortisol, corticosterone) and mineralocorticoids (aldosterone).[3] This will invalidate any experimental endpoint that relies on a functional hypothalamic-pituitary-adrenal (HPA) axis or measures these specific hormones.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for data variability.
Self-Validation: To confirm Metomidate's impact, run a small control group where animals are handled identically but receive a saline injection or are anesthetized with an agent with a different mechanism of action (e.g., MS-222 for fish). A direct comparison of cortisol levels between the Metomidate and control groups will validate the presence and magnitude of adrenal suppression.
Part 3: Data Summaries & Protocols
Table 1: Dose-Dependent Effects of Metomidate in Zebrafish (Danio rerio)
This table summarizes key efficacy and safety parameters from comparative studies to aid in dose selection for short-term, non-painful procedures.
| Metomidate HCl Conc. (mg/L) | Time to Loss of Equilibrium (seconds) | Recovery Time (seconds) | Anesthesia-Associated Mortality | Key Observation | Source |
| 2 | ~200 | ~250 | 0% | Sufficient for sedation, but voluntary movement often preserved. | [17] |
| 4 | ~150 | ~300 | 0% | Sufficient for sedation, but voluntary movement often preserved. | [17] |
| 6 | ~120 | 625 (Significantly Prolonged) | 0% | Effective for immobilization; rapid induction. | [17] |
| 8 | ~110 | 337 (Significantly Prolonged) | 0% | Effective for immobilization; rapid induction. | [17] |
| 10 | ~100 | 548 (Significantly Prolonged) | 0% | Effective for immobilization; rapid induction. | [17] |
Data synthesized from Collymore et al. (2014). Recovery times are compared to MS222 (140 s) in the same study.
Diagram: Metomidate's Impact on the Adrenal Steroidogenesis Pathway
This diagram illustrates the specific enzymatic blockade caused by Metomidate, which is the root cause of its long-term endocrine effects.
Caption: Metomidate inhibits CYP11B1 and CYP11B2 enzymes.
Protocol: Suggested Monitoring for Chronic Metomidate Studies
This protocol provides a framework for monitoring animal health and welfare during long-term studies. It should be adapted in consultation with your institution's veterinary staff and IACUC/ethics committee.
Objective: To proactively detect and manage adverse effects associated with long-term Metomidate exposure.
Materials:
-
Animal monitoring log sheets
-
Scale for body weight
-
Blood collection supplies (species-appropriate)
-
ELISA kits or access to a lab for cortisol/corticosterone analysis
-
Behavioral observation checklist
Procedure:
-
Establish Baseline (Pre-Exposure):
-
For one week prior to the first Metomidate exposure, record daily observations for all animals.
-
Record body weight at Day -7 and Day -1.
-
If feasible, collect a baseline blood sample for cortisol/corticosterone analysis.
-
Record baseline behavioral data (e.g., activity level, feeding/foraging behavior, social interaction).
-
-
Ongoing Monitoring (During Exposure Period):
-
Daily: Conduct a visual health check on all animals. Look for signs of lethargy, distress, or abnormal behavior. Record observations in the log.
-
Weekly: Record body weight for all animals. Unexplained weight loss can be an early indicator of systemic issues.
-
Bi-Weekly/Monthly (as protocol allows): Collect a blood sample for cortisol/corticosterone analysis. Samples should be collected at the same time of day to account for diurnal rhythm. A progressive decline in hormone levels is expected.
-
Post-Exposure Monitoring: After each sedation event, meticulously record the time to full recovery (e.g., return to normal posture and activity). Note any instances of prolonged recovery (>2x baseline average).
-
-
Data Analysis and Intervention Points:
-
Intervention Trigger 1 (Weight Loss): If an animal loses >15% of its baseline body weight, it should be examined by a veterinarian.
-
Intervention Trigger 2 (Recovery Time): If average recovery time for a cohort increases by >50% from the initial exposures, re-evaluate the anesthetic dose and procedure.
-
Intervention Trigger 3 (Cortisol Levels): If mean cortisol/corticosterone levels drop by >75% from baseline, be aware that the animals' ability to respond to other stressors (e.g., infection, procedural stress) is severely compromised. Implement enhanced monitoring and husbandry.
-
-
Terminal Procedures (End of Study):
-
Schedule a full necropsy for a representative subset of animals.
-
Request histopathological analysis of key organs, including the adrenal glands, liver, kidneys, brain, and reproductive organs, to identify any cellular-level changes.
-
References
- Patsnap Synapse. (2024). What are the side effects of Metomidate?
- A Higher Plane of Anesthesia. (2025). Withdrawal syndrome after street abuse of veterinary anesthetic medetomidine or discontinuation of dexmedetomidine (d-medetomidine) infusion in the intensive care unit.
- ResearchGate. (n.d.). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes.
-
Ren, Y., et al. (2024). Long-term use of etomidate disrupts the intestinal homeostasis and nervous system in mice. Toxicology, 504, 153802. Retrieved from [Link]
- Medical Algorithms Company. (2025). Medetomidine Withdrawal Syndrome.
-
Collymore, C., et al. (2014). Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio). Journal of the American Association for Laboratory Animal Science, 53(2), 142–147. Retrieved from [Link]
- Preprints.org. (2025). Profound Opioid and Medetomidine Withdrawal: A Case Series and Narrative Review of Available Literature.
-
Carvalho, R., et al. (2021). Adult zebrafish anaesthesia: a study of efficacy and behavioural recovery of different anaesthetics. bioRxiv. Retrieved from [Link]
- Canadian Council on Animal Care. (n.d.). Fish Anesthetics.
- Ross, L. G., & Ross, B. (1999).
- ResearchGate. (n.d.). Review of the Hazards and Contraindications of Etomidate.
-
Evangelisti, M., et al. (2024). A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications. Frontiers in Pharmacology. Retrieved from [Link]
-
Gore, A. C., et al. (2015). Animal Models of Endocrine Disruption. Endocrinology, 156(10), 3494–3505. Retrieved from [Link]
-
G-J. Khan, T., et al. (2016). Targeted Molecular Imaging in Adrenal Disease—An Emerging Role for Metomidate PET-CT. International Journal of Molecular Sciences, 17(11), 1920. Retrieved from [Link]
-
dos Santos, A. C. C., et al. (2025). Impact of pesticides on reproductive health: insights from animal and in vitro models in both sexes. Environmental Science and Pollution Research. Retrieved from [Link]
-
Pauwels, M., et al. (2024). Editorial: Reducing animal use in carcinogenicity testing. Frontiers in Toxicology, 6. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Reproductive Hazards in Animal Research. Environment, Health & Safety. Retrieved from [Link]
Sources
- 1. ccac.ca [ccac.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeted Molecular Imaging in Adrenal Disease—An Emerging Role for Metomidate PET-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the side effects of Metomidate? [synapse.patsnap.com]
- 5. Long-term use of etomidate disrupts the intestinal homeostasis and nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. higherplaneofanesthesia.substack.com [higherplaneofanesthesia.substack.com]
- 8. medicalalgorithms.com [medicalalgorithms.com]
- 9. preprints.org [preprints.org]
- 10. the-hospitalist.org [the-hospitalist.org]
- 11. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]
- 12. Editorial: Reducing animal use in carcinogenicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Animal Models of Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of pesticides on reproductive health: insights from animal and in vitro models in both sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
Metomidate Hydrochloride Aqueous Stability: A Technical Guide for Researchers
Welcome to your comprehensive technical support center for Metomidate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the preparation, storage, and troubleshooting of Metomidate hydrochloride aqueous solutions for experimental use. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the stability of Metomidate hydrochloride in aqueous solutions.
Q1: What is the recommended storage condition for solid Metomidate hydrochloride?
For long-term stability of the solid powder, it is recommended to store Metomidate hydrochloride at -20°C in its original, tightly sealed container.[1] Under these conditions, the compound is stable for at least four years.[1] For short-term storage (days to weeks), refrigeration at 0-4°C is also acceptable.[2]
Q2: What happens to the pH when I dissolve Metomidate hydrochloride in neutral water?
Metomidate hydrochloride is the salt of a weak base and a strong acid (hydrochloric acid). Dissolving it in neutral water (pH 7.0) will result in an acidic solution. For instance, a 30 mg/L solution in distilled water can lower the pH to around 4.5.[3] This is an important consideration for your experimental design, especially for pH-sensitive biological systems.
Q3: What is the primary degradation pathway for Metomidate hydrochloride in aqueous solutions?
Based on its chemical structure, the most likely primary degradation pathway for Metomidate hydrochloride in aqueous solution is the hydrolysis of its ester linkage.[4] This reaction breaks the ester bond, yielding an inactive carboxylic acid metabolite and methanol. This is consistent with the metabolism of its close structural analogue, etomidate, which is also metabolized via ester hydrolysis.[1]
Q4: How do pH, temperature, and light affect the stability of Metomidate hydrochloride solutions?
-
pH: The ester hydrolysis of Metomidate is expected to be pH-dependent. It is generally known that ester hydrolysis is significantly accelerated in alkaline (high pH) conditions.[4] Acidic conditions can also catalyze hydrolysis, though typically to a lesser extent for this type of ester. Maximum stability is often found in the weakly acidic to neutral pH range.
-
Temperature: Increased temperature will accelerate the rate of hydrolysis and other potential degradation reactions.[5][6] Therefore, it is crucial to store stock solutions at low temperatures.
-
Light: Compounds with aromatic and imidazole rings can be susceptible to photodegradation.[4] To minimize this risk, solutions should be protected from light.
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments with Metomidate hydrochloride.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation in my aqueous solution. | pH-dependent solubility: Metomidate is a weak base with a pKa of approximately 4.2.[3] Its solubility is higher in acidic conditions where it is protonated. If the pH of your solution is raised towards or above its pKa, the less soluble free base may precipitate. | - Ensure the pH of your final solution is sufficiently acidic to maintain solubility. - Consider using a buffered solution in the acidic pH range if compatible with your experimental system. - When preparing stock solutions, start with a slightly acidic solvent. |
| Loss of biological activity over time. | Chemical degradation: As discussed, Metomidate hydrochloride is susceptible to hydrolysis, which leads to an inactive metabolite.[1][4] This degradation is accelerated by improper storage conditions (high pH, high temperature, light exposure). | - Prepare fresh solutions for each experiment whenever possible. - If stock solutions must be stored, keep them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Use a buffered solution to maintain an optimal pH for stability. |
| Inconsistent experimental results. | Solution instability or preparation variability: Inconsistent results can arise from using degraded solutions or from variations in solution preparation. | - Standardize your solution preparation protocol. - Always use high-purity water and reagents. - Perform a stability check of your solution under your specific experimental conditions if you suspect degradation. This can be done using an analytical method like HPLC. |
| Unexpected changes in my cell culture or animal model. | pH shift from the drug solution: Adding an acidic solution of Metomidate hydrochloride to a weakly buffered biological system can lower the overall pH, potentially affecting the cells or organism.[3] | - Check the pH of your final working solution after adding Metomidate hydrochloride. - If necessary, adjust the pH of your stock solution or use a more strongly buffered medium for your experiment. - Run a vehicle control with a solution of the same pH but without the drug to isolate the effects of the pH change. |
Experimental Protocols
Here are detailed protocols for the preparation and storage of Metomidate hydrochloride solutions to maximize their stability and ensure the reliability of your experimental results.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
Materials:
-
Metomidate hydrochloride (solid powder)
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile volumetric flasks and pipettes
-
Sterile amber vials for storage
Procedure:
-
Calculate the required mass: The molecular weight of Metomidate hydrochloride is 266.72 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need: Mass = 0.01 L * 0.01 mol/L * 266.72 g/mol = 0.02667 g = 26.67 mg
-
Weigh the compound: Accurately weigh 26.67 mg of Metomidate hydrochloride powder.
-
Dissolution: a. Transfer the powder to a 10 mL volumetric flask. b. Add approximately 8 mL of sterile, high-purity water. c. Add a small volume of 0.1 M HCl dropwise while gently swirling to aid dissolution and ensure an acidic pH. d. Once fully dissolved, bring the final volume to 10 mL with sterile, high-purity water.
-
Sterilization (Optional): If a sterile solution is required, filter the solution through a 0.22 µm sterile syringe filter into a sterile container. Ensure the filter material is compatible with weakly acidic solutions.
-
Storage: Aliquot the stock solution into sterile, amber vials to protect from light and minimize freeze-thaw cycles. Store at -20°C for several weeks or -80°C for longer-term storage.
Protocol 2: Preparation of Working Solutions in Buffered Media
Materials:
-
10 mM Metomidate hydrochloride stock solution
-
Your desired sterile experimental buffer (e.g., PBS, cell culture medium)
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with your experimental buffer to achieve the desired final concentration.
-
pH check: After dilution, check the pH of the final working solution to ensure it is within the acceptable range for your experiment. Adjust if necessary with sterile, dilute acid or base, being mindful of potential precipitation if the pH is raised significantly.
-
Use immediately: It is highly recommended to use the final working solution immediately after preparation to minimize degradation.
Visualizing Stability Factors and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key factors influencing Metomidate hydrochloride stability and the recommended experimental workflow.
Caption: Recommended workflow for preparing Metomidate HCl solutions.
References
-
Pharmaffiliates. (n.d.). Metomidate Hydrochloride-impurities. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). A stability indicating method development and validation for the analysis of Methylphenidate hydrochloride in bulk and pharmaceutical dosage form. 7(5), 606-629.
-
ResearchGate. (n.d.). Forced degradation data for methylphenidate hydrochloride finished product. Retrieved from [Link]
-
PubMed Central. (2023). Emergency care drugs' chemical stability after eight weeks' deployment in the prehospital setting. Retrieved from [Link]
-
ResearchGate. (2013). Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting. Retrieved from [Link]
-
ijrpr. (n.d.). Analytical Method Development and Validation for Methylphenidate Hydrochloride and its Impurities by Using RP-HPLC Method. Retrieved from [Link]
-
IJCRT.org. (n.d.). METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
PubMed. (2013). Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. Retrieved from [Link]
-
BioOne Complete. (2014). EVALUATION OF METOMIDATE HYDROCHLORIDE AS AN ANESTHETIC IN LEOPARD FROGS (RANA PIPIENS). Retrieved from [Link]
-
PubMed. (1988). Stability and compatibility of cimetidine hydrochloride and aminophylline in dextrose 5% in water injection. Retrieved from [Link]
-
PubMed. (2009). Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]
Sources
- 1. Metomidate hydrochloride | 35944-74-2 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. bioone.org [bioone.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Emergency care drugs' chemical stability after eight weeks’ deployment in the prehospital setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: [¹¹C]Metomidate Radiosynthesis
Welcome to the technical support center for the radiosynthesis of [¹¹C]Metomidate ([¹¹C]MTO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the radiochemical yield and ensuring the quality of this important PET tracer. As a potent inhibitor of the adrenal steroidogenic enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), [¹¹C]MTO is a critical tool for the non-invasive imaging of adrenocortical tumors and the management of primary aldosteronism.[1][2][3]
The short 20.4-minute half-life of Carbon-11 necessitates a rapid, efficient, and reliable synthesis process, often performed on automated modules.[2][4] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to help you achieve consistent, high-yield productions.
Troubleshooting Guide: Enhancing Your [¹¹C]Metomidate Yield
This section addresses specific experimental failures in a question-and-answer format, focusing on root causes and corrective actions.
Question 1: My overall radiochemical yield (RCY) is consistently low (<10% decay-corrected). What are the primary areas to investigate?
Low RCY is a common challenge that can originate from multiple stages of the synthesis. A systematic approach is crucial.
Potential Causes & Solutions:
-
Inefficient [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]MeOTf) Synthesis: The efficiency of the primary labeling agent formation is paramount. The conversion of cyclotron-produced [¹¹C]CO₂ to [¹¹C]CH₃I can account for up to 50% of activity loss.
-
Check Gas Phase System: Ensure your gas transfer lines are inert and free of leaks. Verify the performance of your reduction and iodination columns (e.g., nickel or molybdenum for reduction, iodine for iodination).
-
Validate Trapping Efficiency: Confirm that the [¹¹C]CH₃I is being efficiently trapped in the reaction solvent (e.g., DMF). Inefficient trapping can be due to incorrect temperature or gas flow rate.
-
-
Suboptimal Methylation Reaction Conditions: The core labeling step is highly sensitive to several parameters.
-
Precursor Quality and Preparation: The precursor, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, must be of high purity and anhydrous. The formation of its carboxylate salt using a base like tetrabutylammonium hydroxide (TBAOH) is a critical activation step.[5] Ensure the precursor is fully dissolved and the stoichiometry of the base is correct. Excess base can lead to side reactions, while insufficient base results in poor activation.
-
Reaction Temperature and Time: The methylation reaction is typically performed at elevated temperatures (e.g., 130°C) for a short duration (e.g., 4 minutes). Lower temperatures will slow the reaction rate, leading to incomplete conversion within the limited time frame. Conversely, excessively high temperatures or prolonged heating can degrade the precursor or the product.
-
Solvent Purity: The reaction solvent, typically anhydrous dimethylformamide (DMF), must be of high purity and free from water.[5] Water can hydrolyze the labeling agent and compete with the precursor, reducing labeling efficiency.
-
-
Losses During Purification: Both Solid Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) have potential pitfalls.
-
SPE Purification: While simpler and faster than HPLC, SPE requires careful optimization.[6] Ensure the C18 cartridge is properly conditioned. Incomplete elution of the final product or co-elution of impurities can drastically affect yield and purity.
-
HPLC Purification: Significant activity can be lost on the column or in transfer lines. Optimize the mobile phase to achieve good separation between [¹¹C]MTO and unreacted [¹¹C]CH₃I or other byproducts.[7] Reversing the retention order so the product elutes before the precursor can significantly reduce synthesis time and potential contamination.[8]
-
Below is a decision tree to guide your troubleshooting process for low RCY.
Question 2: My radiochemical purity (RCP) is below the required >95% threshold. What are the common impurities and how can I remove them?
Poor radiochemical purity compromises the quality and safety of the tracer. Identifying the impurities via analytical HPLC is the first step.
Potential Causes & Solutions:
-
Unreacted [¹¹C]Methyl Iodide: This is the most common radiochemical impurity.
-
Cause: Incomplete reaction due to suboptimal conditions (see Q1) or insufficient precursor.
-
Solution: Improve the methylation reaction efficiency. During purification, ensure your HPLC method provides adequate separation between the lipophilic [¹¹C]CH₃I and the more polar [¹¹C]MTO. A well-optimized SPE method can also effectively remove it.[6]
-
-
Side Products from Precursor Degradation: The imidazole precursor can be sensitive to harsh conditions.
-
Cause: Excessively high temperatures or prolonged heating during the methylation step.
-
Solution: Strictly control the reaction temperature and time. Use a reliable automated synthesis module to ensure reproducibility.
-
-
Hydrolysis Products (e.g., [¹¹C]Methanol):
-
Cause: Presence of water in the reaction mixture.
-
Solution: Use fresh, anhydrous solvents (especially DMF) and ensure all glassware and transfer lines are thoroughly dried. Prepare the precursor salt solution just before the [¹¹C]CH₃I is introduced.
-
Question 3: The molar activity (Aₘ) of my final product is too low. How can I increase it?
High molar activity is crucial for receptor-based imaging to avoid mass effects. Low Aₘ indicates contamination with non-radioactive ("cold") carbon-12 Metomidate or other carbon-containing impurities.
Potential Causes & Solutions:
-
Carbon-12 Contamination from Target Gas: CO₂ from the air can leak into the cyclotron target or transfer lines.
-
Solution: Perform regular maintenance and leak checks on your cyclotron target and gas delivery system. Use high-purity nitrogen or helium as the sweep gas.
-
-
Contamination from Reagents and System: Trace amounts of "cold" methylating agents or residues in the synthesis module can dilute the "hot" [¹¹C]CH₃I.
-
Precursor as a Source: The precursor itself may contain traces of Metomidate.
-
Solution: Source precursors from reputable suppliers with a detailed certificate of analysis.
-
Frequently Asked Questions (FAQs)
Q: What is a typical decay-corrected radiochemical yield for [¹¹C]Metomidate? A: Reported decay-corrected yields vary based on the synthesis method and starting activity. Automated syntheses using SPE purification have reported yields around 12%.[6] Other methods report uncorrected yields in the range of 5-10%, with the major loss occurring during the conversion of [¹¹C]CO₂ to [¹¹C]CH₃I.
Q: HPLC vs. SPE purification: Which is better? A: Both methods are viable. HPLC is the traditional method and offers excellent separation, but it can be time-consuming, which is a major drawback given the short half-life of ¹¹C.[7] SPE purification is significantly faster and simpler, making it well-suited for routine cGMP production on automated platforms.[6] The choice depends on your specific setup, but SPE is an increasingly preferred method for its efficiency.
Q: Is an automated synthesis module necessary? A: While manual synthesis is possible, for clinical production and reliable, reproducible results, a fully automated system is highly recommended.[6][10] Modules like the GE TracerLab, Synthra MeIPlus, or Trasis AllinOne provide precise control over reaction parameters, reduce radiation exposure to personnel, and are essential for cGMP compliance.[5][6][9]
Q: What are the critical quality control (QC) tests for a [¹¹C]Metomidate batch release? A: A typical QC panel includes:
-
Visual Inspection: Clear, colorless solution, free of particulates.
-
pH: Must be within a physiologically acceptable range (typically 5.0-7.5).
-
Radiochemical Purity: Determined by analytical HPLC, should be >95%.[5]
-
Radionuclidic Identity: Confirmed by measuring the half-life.
-
Residual Solvents: Measured by Gas Chromatography (GC) to ensure levels of solvents like DMF or ethanol are below USP limits.
-
Bacterial Endotoxin Test: To ensure sterility.
| QC Parameter | Typical Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Molar Activity (at EOS) | > 10 GBq/µmol | Calculated from HPLC |
| Residual Solvents (DMF) | < 890 ppm | Gas Chromatography |
| pH | 5.0 - 7.5 | pH Meter / Strips |
| Sterility & Endotoxins | Pass | LAL Test / Culture |
Experimental Protocol: Automated Synthesis via Captive-Solvent Method
This protocol is a generalized example based on published methods for automated synthesizers.[5][6] Users must adapt it for their specific platform.
Objective: To synthesize [¹¹C]Metomidate via ¹¹C-methylation of the precursor salt followed by SPE purification.
Workflow Diagram:
Step-by-Step Methodology:
-
Precursor Preparation: In a vial, dissolve ~1 mg of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid in a small volume of dichloromethane. Add a stoichiometric amount of 0.77 M tetrabutylammonium hydroxide. Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the resulting salt in 300 µL of anhydrous DMF.
-
[¹¹C]CH₃I Trapping: Transfer the precursor solution to the reaction vessel of the automated synthesizer. Bubble the incoming [¹¹C]CH₃I from the gas processing unit through this solution.
-
Methylation: Once trapping is complete, seal the reaction vessel and heat to 130°C for 4 minutes.
-
Purification:
-
Cool the reaction vessel and dilute the crude mixture with sterile water (e.g., 5 mL).
-
Load the diluted mixture onto a C18 SPE cartridge (pre-conditioned with ethanol and water).
-
Wash the cartridge with sterile water to remove DMF and unreacted polar impurities.
-
Elute the final [¹¹C]Metomidate product from the cartridge with a small volume of absolute ethanol (e.g., 1-2 mL).
-
-
Formulation: Dilute the ethanolic product solution with sterile saline to the final desired volume and ethanol concentration (<10% v/v). Pass the solution through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.
-
Quality Control: Aseptically withdraw an aliquot of the final product and perform all required QC tests as outlined in Table 1.
References
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Pascali, C., et al. (2019). A simple and efficient automated cGMP-compliant radiosynthesis of [11C]metomidate using solid phase extraction cartridge purification. Journal of Labelled Compounds and Radiopharmaceuticals, 62(4), 190-197. [Link]
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Society of Radiographers. (n.d.). 11C Metomidate Imaging in Primary Aldosteronism. SoR. [Link]
-
Burton, T. J., et al. (2012). Evaluation of the Sensitivity and Specificity of 11C-Metomidate Positron Emission Tomography (PET)-CT for Lateralizing Aldosterone Secretion by Conn's Adenomas. The Journal of Clinical Endocrinology & Metabolism, 97(1), 100-109. [Link]
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Wikipedia. (2023). Positron emission tomography. In Wikipedia. [Link]
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Bergström, M., et al. (2000). Synthesis of O-methyl-11C]Metomidate ([11C]-MTO). ResearchGate. [Link]
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Mitterhauser, M., et al. (2002). Synthesis and quality-control of (R)-[O-methyl-11C]metomidate for PET. IAEA-INIS. [Link]
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Sai, K. K. S., et al. (2023). Fully automated production of [11C]PiB for clinical use on Trasis-AllinOne synthesizer module. EJNMMI Radiopharmacy and Chemistry, 8(1), 19. [Link]
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Scott, P. J. H. (2023). Automated Manufacturing of Carbon-11 Radiopharmaceuticals Using Cassette-Based Radiosynthesizers. Journal of Labelled Compounds and Radiopharmaceuticals, 66(13), 436-453. [Link]
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Wilson, A. A., et al. (2009). HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Journal of Labelled Compounds and Radiopharmaceuticals, 52(8), 336-341. [Link]
-
Brown, M. J., et al. (2022). [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism: a prospective, within-patient trial. Nature Medicine, 28(9), 1916-1925. [Link]
-
Santhanam, P., et al. (2020). 11C-metomidate PET in the diagnosis of adrenal masses and primary aldosteronism: a review of the literature. Endocrine, 70(2), 235-244. [Link]
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Validation & Comparative
A Comparative Guide to Metomidate and Etomidate for Adrenal Imaging
This guide provides a comprehensive comparison of metomidate and etomidate for adrenal imaging, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced differences in their molecular mechanisms, imaging characteristics, and clinical utility, supported by experimental data and established protocols.
Introduction: The Imperative for Specific Adrenocortical Imaging
The diagnosis and management of adrenal tumors present a significant clinical challenge. While conventional imaging techniques like CT and MRI are staples in identifying adrenal masses, they often fall short in definitively characterizing these lesions.[1][2] A key challenge is distinguishing benign, non-functioning adenomas from hormone-secreting tumors or malignant carcinomas.[3][4] This ambiguity necessitates more specific imaging modalities that can probe the functional status of adrenal tissue.
Positron Emission Tomography (PET) has emerged as a powerful tool in this domain. While [¹⁸F]FDG-PET is widely used in oncology for its ability to detect metabolically active tumors, it lacks specificity for adrenocortical tissue and cannot reliably differentiate between various types of adrenal lesions.[1][2][3] This limitation has spurred the development of targeted radiotracers that specifically bind to molecular targets within the adrenal cortex.
Mechanism of Action: Targeting the Heart of Adrenal Steroidogenesis
Both metomidate and its parent compound, etomidate, are potent inhibitors of key enzymes in the adrenal steroidogenesis pathway.[1][5] Their mechanism of action is central to their utility as imaging agents. They specifically target and inhibit two critical mitochondrial cytochrome P450 enzymes:
-
CYP11B1 (11β-hydroxylase): Responsible for the final step in cortisol synthesis.[5][6][7][8]
-
CYP11B2 (aldosterone synthase): Catalyzes the final steps of aldosterone production.[1][5]
By binding to these enzymes, which are almost exclusively expressed in the adrenal cortex, radiolabeled metomidate and etomidate can provide a highly specific map of adrenocortical tissue and its functional status.[1][5]
Signaling Pathway of Adrenal Steroidogenesis Inhibition
Caption: Inhibition of CYP11B1 and CYP11B2 by metomidate and etomidate.
Head-to-Head Comparison: Metomidate vs. Etomidate
While both compounds share a common mechanism of action, metomidate has emerged as the preferred tracer for clinical and research applications in adrenal imaging. Here's a breakdown of their key differences:
| Feature | Metomidate | Etomidate |
| Chemical Structure | Methyl ester of etomidate[1] | Carboxylic acid |
| Primary Use | Veterinary anesthetic, imaging agent[1] | Anesthetic for human use[6][9] |
| Radiolabeling | Commonly labeled with ¹¹C for PET ([¹¹C]metomidate)[1][10][11] | Can be labeled with ¹¹C for PET ([¹¹C]etomidate)[12] |
| Clinical Imaging Data | Extensive clinical data available[10][11] | Limited clinical imaging data |
| Specificity for Adrenal Cortex | High and specific uptake in adrenocortical tissue[1][5] | High and specific uptake in adrenocortical tissue[5] |
| Liver Uptake | Moderate, which can sometimes interfere with right adrenal imaging[13][14] | Potentially higher liver uptake |
The primary reason for metomidate's predominance in imaging is its favorable biodistribution and the wealth of clinical validation it has undergone. [¹¹C]metomidate PET has been shown to be a highly sensitive and specific tool for identifying adrenocortical tumors.[1][10][11]
[¹¹C]Metomidate PET Imaging: A Closer Look
[¹¹C]Metomidate PET has proven to be a valuable tool in several clinical scenarios:
-
Characterization of Adrenal Incidentalomas: For adrenal masses that are indeterminate on CT or MRI, [¹¹C]metomidate PET can definitively determine their adrenocortical origin.[3][15]
-
Diagnosis of Primary Aldosteronism: This modality can identify aldosterone-producing adenomas, offering a non-invasive alternative to the technically demanding and invasive adrenal venous sampling (AVS).[10][16][17][18]
-
Staging and Monitoring of Adrenocortical Carcinoma (ACC): [¹¹C]metomidate PET can detect metastases from ACC, aiding in disease staging and monitoring treatment response.[1][4]
Experimental Protocol: [¹¹C]Metomidate PET/CT for Primary Aldosteronism
The following protocol is a standard approach for utilizing [¹¹C]metomidate PET/CT in the investigation of primary aldosteronism.
Patient Preparation:
-
Dexamethasone Suppression: Patients are typically pre-treated with dexamethasone (e.g., 0.5 mg every 6 hours) for 48-72 hours prior to the scan.[16] This suppresses ACTH and reduces [¹¹C]metomidate uptake in normal adrenal tissue, thereby enhancing the signal-to-noise ratio for detecting autonomous aldosterone-producing adenomas.[16]
-
Fasting: Patients are required to fast for at least 4-6 hours before the administration of the radiotracer.
Radiotracer Synthesis and Administration:
-
Synthesis: (R)-[O-methyl-¹¹C]metomidate is synthesized via the methylation of the corresponding carboxylic acid precursor with [¹¹C]methyl iodide. The synthesis is a complex process requiring an on-site cyclotron due to the short half-life of Carbon-11 (approximately 20 minutes).[16][19]
-
Administration: A typical intravenous dose of [¹¹C]metomidate ranges from 90 to 300 MBq.[16]
Imaging Protocol:
-
Uptake Phase: Following injection, there is a 30-minute uptake period.[16]
-
Low-Dose CT: A low-dose CT scan of the adrenal glands is performed for attenuation correction and anatomical localization.[16]
-
PET Acquisition: A 30-minute PET scan centered over the adrenal glands is acquired.[16]
-
Image Analysis: The PET and CT images are fused for accurate localization of tracer uptake. Quantitative analysis, such as the calculation of Standardized Uptake Values (SUV), is performed.
[¹¹C]Metomidate PET/CT Workflow
Caption: Standard workflow for a [¹¹C]Metomidate PET/CT scan.
Future Directions and Emerging Alternatives
The primary limitation of [¹¹C]metomidate is its short half-life, which necessitates an on-site cyclotron and radiopharmacy.[5][16][19] This has driven the development of longer-lived, fluorine-18 labeled analogs. [¹⁸F]CETO (para-chloro-2-[¹⁸F]fluoroethyl-etomidate) is a promising alternative that has shown high adrenal uptake and lower non-specific liver uptake in preclinical and early clinical studies.[14][19]
Furthermore, research is ongoing to develop tracers with higher selectivity for CYP11B2 over CYP11B1, which could further improve the specificity for imaging aldosterone-producing adenomas.[5][20]
Conclusion
Metomidate, particularly in its ¹¹C-labeled form, has established itself as a cornerstone of functional adrenal imaging. Its high specificity for adrenocortical tissue provides invaluable information that complements conventional anatomical imaging. While etomidate shares a similar mechanism of action, metomidate's favorable imaging characteristics and extensive clinical validation make it the superior choice for both clinical diagnostics and research applications. The development of next-generation, longer-lived radiotracers based on the metomidate scaffold promises to further expand the accessibility and utility of this powerful imaging modality.
References
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SoR. (n.d.). 11C Metomidate Imaging in Primary Aldosteronism. Society of Radiographers. [Link]
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Minn, H., Salonen, A., Friberg, J., Roivainen, A., & Nuutila, P. (2004). Imaging of adrenal incidentalomas with PET using 11C-metomidate and 18F-FDG. Journal of Nuclear Medicine, 45(6), 972-979. [Link]
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Chen Cardenas, S. M., & Santhanam, P. (2020). 11C-metomidate PET in the diagnosis of adrenal masses and primary aldosteronism: a review of the literature. Endocrine, 70(3), 479-487. [Link]
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Chen Cardenas, S. M., & Santhanam, P. (2020). 11C-metomidate PET in the diagnosis of adrenal masses and primary aldosteronism: a review of the literature. PubMed. [Link]
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Mitterhauser, M., Schmaljohann, J., Wadsak, W., Viernstein, H., & Kletter, K. (2003). Synthesis and quality-control of (R)-[O-methyl-11C]metomidate for PET. IAEA. [Link]
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Vainio, J., et al. (2019). Functional imaging with 11C-metomidate PET for subtype diagnosis in primary aldosteronism. The Journal of Clinical Endocrinology & Metabolism, 104(10), 4440-4449. [Link]
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Busti, A. J. (2015). How does etomidate influence the production of cortisol by the adrenal gland? EBM Consult. [Link]
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Volkan-Salanci, B., & Sundin, A. (2011). Imaging of adrenal masses with emphasis on adrenocortical tumors. Endocrine-Related Cancer, 18(Suppl 1), S39-S51. [Link]
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Kroiss, A. S., et al. (2021). Radiopharmaceuticals for Treatment of Adrenocortical Carcinoma. Pharmaceuticals, 14(11), 1129. [Link]
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Arlt, W., & Biehl, M. (2016). Targeted Molecular Imaging in Adrenal Disease—An Emerging Role for Metomidate PET-CT. International Journal of Molecular Sciences, 17(11), 1899. [Link]
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ResearchGate. (n.d.). Mechanism of adrenal suppression by etomidate. [Link]
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Else, T., & Hammer, G. D. (2023). Adrenocortical Carcinoma. In StatPearls. StatPearls Publishing. [Link]
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Wagner, R. L., White, P. F., Kan, P. B., Rosenthal, M. H., & Feldman, D. (1984). Inhibition of adrenal steroidogenesis by the anesthetic etomidate. The New England Journal of Medicine, 310(22), 1415-1421. [Link]
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Discipline of Anaesthesiology, Pain Medicine & Critical Care. (2009). ETOMIDATE AND ADRENAL SUPPRESSION. [Link]
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ResearchGate. (n.d.). 11C-metomidate PET CT versus Adrenal Vein Sampling for diagnosing surgically curable primary aldosteronism: prospective test validation, and impact of somatic genotype and ethnicity on outcomes. [Link]
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Jabre, P., et al. (2013). Effects of Etomidate on Adrenal Suppression: A Review of Intubated Septic Patients. The Journal of Emergency Medicine, 44(5), 935-943. [Link]
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Hahner, S., & Fassnacht, M. (2014). Metomidate-based imaging of adrenal masses. PubMed. [Link]
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ResearchGate. (n.d.). 11C-metomidate PET-CT scanning can identify aldosterone-producing adenomas after unsuccessful lateralisation with CT/MRI and adrenal venous sampling. [Link]
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Bergström, M., et al. (1998). In vitro and in vivo primate evaluation of carbon-11-etomidate and carbon-11-metomidate as potential tracers for PET imaging of the adrenal cortex and its tumors. ResearchGate. [Link]
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ResearchGate. (n.d.). Derivates of metomidate. [Link]
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Brown, M. J., et al. (2020). [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism: a prospective, within-patient trial. Nature Medicine, 26(12), 1904-1913. [Link]
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The Carling Adrenal Center. (n.d.). X-Rays, CT Scans, MRI, and Other Tests for Adrenal Glands. [Link]
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National Cancer Institute. (2023). Adrenocortical Carcinoma Treatment. [Link]
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Journal of Nuclear Medicine. (2022). Discovery of a potential CYP11B2 selective PET probe for imaging of an aldosterone-producing adenoma. [Link]
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Patsnap Synapse. (2024). What are CYP11B1 inhibitors and how do they work?. [Link]
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A Comparative Guide to Fish Anesthesia: Metomidate Hydrochloride vs. MS-222
This guide provides an in-depth, objective comparison of two commonly used anesthetic agents in aquatic research: Metomidate hydrochloride and Tricaine Methanesulfonate (MS-222). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the mechanistic underpinnings, physiological impacts, and practical considerations that guide the selection of the most appropriate anesthetic for a given experimental context.
Introduction: The Critical Role of Anesthesia in Aquatic Research
The ethical and effective immobilization of fish is fundamental to a vast range of scientific endeavors, from routine handling and transport to complex surgical procedures and physiological studies. An ideal anesthetic should provide rapid induction, a stable plane of anesthesia, and swift, uncomplicated recovery, all while minimizing the physiological stress response that can confound experimental data.
Two agents have become mainstays in fish anesthesia: MS-222, the long-established standard, and Metomidate hydrochloride, a potent hypnotic. While both can achieve immobilization, their profoundly different mechanisms of action result in distinct physiological profiles, making the choice between them a critical experimental decision. This guide will dissect these differences, providing the data and rationale necessary to make an informed choice that ensures both animal welfare and scientific integrity.
Mechanisms of Action: Two Divergent Pathways to Anesthesia
The functional differences between Metomidate and MS-222 are rooted in their distinct interactions with the fish's central and peripheral nervous systems.
MS-222 (Tricaine Methanesulfonate): As a derivative of benzocaine, MS-222 acts primarily by blocking voltage-gated sodium channels in neuronal membranes.[1] This action prevents the generation and propagation of action potentials, effectively silencing signal exchange between the brain and the periphery.[2][3] This blockade of nerve conduction leads to both sensory deprivation and muscle relaxation, inducing a state of general anesthesia.[1][3]
Metomidate Hydrochloride: Metomidate, an imidazole-based non-barbiturate hypnotic, operates through a different pathway.[4][5] Its primary anesthetic effect is achieved by potentiating the activity of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter in the central nervous system.[6] By binding to GABA-A receptors, Metomidate enhances the influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire.[6] This dampening of neural activity leads to profound sedation.[6]
Crucially, Metomidate also acts as a potent and selective inhibitor of the enzyme 11β-hydroxylase, which is essential for the final step of cortisol synthesis in the adrenal gland.[5][7] This secondary mechanism is responsible for its well-documented ability to prevent the acute cortisol-driven stress response often associated with handling and anesthesia.[8][9]
Comparative Efficacy and Physiological Impact
The choice between MS-222 and Metomidate hinges on the specific requirements of the procedure, with each agent presenting a unique profile of advantages and disadvantages.
Stress Response (Cortisol)
This is arguably the most significant point of divergence. Anesthesia and handling are potent stressors that can trigger a rapid increase in plasma cortisol. This stress response can have wide-ranging physiological effects, potentially impacting immune function, metabolism, and behavior, thereby confounding experimental results.[10]
-
Metomidate: By directly inhibiting cortisol synthesis, Metomidate is exceptionally effective at preventing the acute stress response.[8] Studies on Channel Catfish (Ictalurus punctatus) demonstrated that cortisol concentrations in fish anesthetized with Metomidate remained at baseline levels throughout a 10-minute confinement stress, whereas cortisol in MS-222-anesthetized fish rose sevenfold.[8] This makes Metomidate the superior choice for studies where minimizing physiological stress is paramount, such as in endocrinology, immunology, or behavioral research.
-
MS-222: Exposure to MS-222 can itself elicit a stress response, with cortisol levels sometimes rising to levels comparable to those seen in fish stressed by handling without an anesthetic.[11][12] While MS-222 can dampen the initial cortisol release compared to unanesthetized controls, it does not prevent it.[13][14] In some cases, cortisol levels continue to rise during the anesthetic period.[15]
Induction and Recovery
The speed of induction and recovery is a critical factor for procedural efficiency and animal welfare. These times are highly dependent on concentration, water temperature, and species.[4][16]
-
Metomidate: Generally provides rapid induction.[4] However, recovery can be prolonged compared to MS-222.[17] This extended recovery may be advantageous for procedures like transport, where a longer period of sedation is beneficial, but a disadvantage for experiments requiring rapid return to normal behavior.[18][19]
-
MS-222: Known for reliable and relatively swift induction and recovery times across a wide range of species.[17][20] Higher water temperatures generally decrease both induction and recovery times.[16][21] Its predictable kinetics make it a workhorse for procedures where high throughput is necessary.
Analgesia and Suitability for Surgery
Anesthesia (loss of consciousness) and analgesia (loss of pain sensation) are not synonymous.
-
Metomidate: Is a potent hypnotic and sedative but lacks analgesic (pain-relieving) properties.[4] Therefore, it is unsuitable as a sole agent for invasive or painful surgical procedures.[17] It is best suited for immobilization during non-painful activities like imaging, weighing, or transport.[17][22]
-
MS-222: By blocking nerve conduction, MS-222 provides a true state of surgical anesthesia and is believed to have an analgesic effect.[1][3] This makes it the standard and appropriate choice for invasive procedures such as fin clipping, tagging, or internal surgery.[17][23]
Safety and Side Effects
-
Metomidate: A key side effect can be muscle twitching or spasms during induction, which may interfere with delicate procedures like blood sampling.[24][25] Its use is contraindicated in fish acclimated to highly acidic water (pH 5 or below) and in species that rely on accessory air-breathing organs, as it can lead to high mortality.[25][26]
-
MS-222: Is acidic in solution and must be buffered with sodium bicarbonate to a neutral pH (7.0-7.5).[11][27] Unbuffered MS-222 can cause severe physiological distress, acidosis, and damage to skin and corneas, compromising both animal welfare and data quality.[11][27] Overexposure can lead to respiratory acidosis, cardiac depression, and death.[17][28]
Data Summary: Head-to-Head Comparison
The following tables summarize the key characteristics and experimental data for both anesthetics.
Table 1: Qualitative Comparison of Anesthetic Properties
| Feature | Metomidate Hydrochloride | MS-222 (Tricaine Methanesulfonate) |
| Primary Mechanism | Potentiates GABA-A receptors (CNS inhibition)[6] | Blocks voltage-gated sodium channels (nerve block)[1][2] |
| Cortisol Response | Suppresses cortisol synthesis; prevents acute stress response[5][8] | Elicits a cortisol stress response, though less than handling alone[11][13] |
| Analgesic Properties | No[4] | Yes[1] |
| Primary Use Case | Sedation for non-painful procedures, transport, stress-sensitive studies[17][18] | Surgical anesthesia for invasive/painful procedures[17][23] |
| Key Side Effects | Muscle spasms, prolonged recovery[17][24] | Respiratory acidosis; requires buffering to prevent tissue damage[11][17] |
| Regulatory Status (US) | Approved for non-food ornamental fish (Aquacalm™)[29] | FDA approved for fin fish, requires a 21-day withdrawal period[2][21] |
Table 2: Selected Experimental Data on Anesthetic Efficacy
| Species | Anesthetic | Concentration (mg/L) | Induction Time | Recovery Time | Key Findings & Reference |
| Channel Catfish | Metomidate | 6 | ~4-6 min | ~10-15 min | Cortisol levels remained at baseline.[12] |
| Channel Catfish | MS-222 | Not specified | - | - | Cortisol levels were 7-fold higher than baseline after 10 min.[8] |
| Adult Zebrafish | Metomidate | 6 - 10 | More rapid than MS-222 | ~10 min (prolonged) | Suitable for sedation/immobilization, not surgery.[17] |
| Adult Zebrafish | MS-222 | 150 - 164 | ~2-3 min | ~5-7 min | Reliable and consistent agent for invasive surgical procedures.[17][23] |
| Juvenile Chinook Salmon | MS-222 | 80 | - | - | Exposure >6 min caused osmotic disturbances. Effectively dampened immediate cortisol release during surgery.[13][14] |
| Asian Seabass | MS-222 | 150 (at 28°C) | < 5 min | < 5 min | Higher temperature had minimal impact on optimal dose but hastened elimination.[21] |
| Far Eastern Catfish | MS-222 | 600 | ~1 min | ~4-5 min | Anesthesia and recovery times were shorter for smaller fish.[30] |
Experimental Protocol: Designing a Comparative Efficacy Study
To ensure trustworthy and reproducible results, a well-designed comparative study is essential. The following protocol outlines a self-validating system for comparing the efficacy and physiological impact of Metomidate and MS-222 in a laboratory setting.
Objective: To quantitatively compare induction time, recovery time, and the acute cortisol stress response following anesthesia with Metomidate HCl versus buffered MS-222 in adult zebrafish (Danio rerio).
Materials:
-
Adult zebrafish (mixed-sex, similar age/size)
-
Housing tanks with system water (e.g., RO water with appropriate salts, pH 7.0-7.5)
-
Anesthetic induction beakers (e.g., 250 mL glass beakers)
-
Recovery tanks (e.g., 1 L tanks with fresh, aerated system water)
-
MS-222 (Tricaine-S, pharmaceutical grade)[31]
-
Sodium bicarbonate (baking soda)
-
Metomidate hydrochloride (Aquacalm™)
-
Calibrated scale, pH meter, stopwatches
-
Aeration stones
-
Reagents for cortisol analysis (e.g., ELISA kit)
Step-by-Step Methodology
-
Anesthetic Preparation (Causality: Ensuring Solution Integrity)
-
Buffered MS-222 (160 mg/L):
-
a. Weigh 160 mg of MS-222 powder and add to 1 L of system water.
-
b. Weigh an initial 160 mg of sodium bicarbonate (1:1 ratio) and add to the solution. Mix thoroughly.
-
c. Crucially, measure the pH. The acidic nature of MS-222 must be neutralized to prevent physiological harm.[11] Titrate with additional small amounts of sodium bicarbonate until the pH is stable between 7.0 and 7.5.[27] A 1:2 ratio of MS-222 to bicarbonate is often required.[27]
-
d. Prepare this solution fresh daily.[27]
-
-
Metomidate HCl (8 mg/L):
-
a. Weigh 8 mg of Metomidate HCl powder and dissolve in 1 L of system water. Mix well. This concentration is chosen based on efficacy data in zebrafish.[17]
-
-
Control: Use system water only to account for the effects of handling.
-
-
Experimental Procedure (Causality: Standardizing for Comparability)
-
a. Fast fish for 12-24 hours prior to the experiment to reduce metabolic waste and prevent regurgitation.[32]
-
b. Net one fish at a time and gently place it into the assigned induction beaker (MS-222, Metomidate, or Control). Start a stopwatch immediately.
-
c. Monitor Anesthetic Stages: Observe the fish continuously. Record the time to "Loss of Equilibrium" (fish can no longer maintain a dorsal-upright position). Continue monitoring and record the time to "Cessation of Opercular Movement" (a proxy for deep anesthesia).
-
d. Subgroup Assignment: One minute after reaching cessation of opercular movement, proceed based on subgroup assignment.
-
Cortisol Subgroup (n=6): Immediately euthanize the fish (e.g., by rapid cooling/ice slurry followed by decapitation) and collect the trunk for whole-body cortisol analysis.[15] This timing captures the acute physiological response.
-
Recovery Subgroup (n=6): Immediately transfer the fish using a net to a dedicated, aerated recovery tank containing fresh system water.
-
-
e. Monitor Recovery: Start a new stopwatch upon transfer to the recovery tank. Record the time to "Return of Equilibrium" and "Resumption of Normal Swimming." Observe the fish for at least 15 minutes post-recovery for any adverse effects.
-
-
Data Analysis
-
Compare the mean induction and recovery times between the MS-222 and Metomidate groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Compare the mean whole-body cortisol concentrations among the Control, MS-222, and Metomidate groups to determine the effect of each anesthetic on the acute stress response.
-
Conclusion and Recommendations: Selecting the Right Tool for the Job
Neither Metomidate hydrochloride nor MS-222 is universally superior; they are specialized tools for different applications. The selection process must be driven by the experimental question.
-
Choose MS-222 for any procedure that is invasive or potentially painful. Its established efficacy, analgesic properties, and predictable recovery profile make it the gold standard for surgical anesthesia . The critical, non-negotiable caveat is the requirement for careful buffering to ensure animal welfare and data validity.
-
Choose Metomidate Hydrochloride when the primary goal is immobilization without physiological stress . It is the ideal agent for non-painful procedures in stress-sensitive research areas, such as endocrinology, behavioral science, or immunology. Its application for reducing the stress of transport is also a key advantage.[18]
Ultimately, the responsibility lies with the researcher to understand the distinct properties of these agents. We recommend conducting small pilot studies to determine the optimal concentration and exposure times for the specific species, size, and water conditions of your experiment. This diligence ensures that the chosen anesthetic protocol supports, rather than confounds, the scientific outcome.
References
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- 3. Efficacy of Tricaine Methanesulfonate (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Analysis of Short-Term Cortisol Stress Response in Channel Catfish by Anesthetization with Metomidate Hydrochloride and Tricaine Methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Bluegill Fish (Lepomis macrochirus) - PMC [pmc.ncbi.nlm.nih.gov]
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The Evolving Landscape of Aldosterone Synthase Inhibition: A Comparative Analysis of Metomidate and Next-Generation CYP11B2 Inhibitors
In the intricate world of steroidogenesis, the enzyme aldosterone synthase (CYP11B2) represents a critical control point in the regulation of blood pressure and electrolyte balance. Its selective inhibition has become a much sought-after therapeutic strategy for a range of cardiovascular and renal diseases. This guide provides a comprehensive comparative analysis of Metomidate, a compound that has found a unique niche in this field, and other key CYP11B2 inhibitors that have emerged from extensive drug discovery efforts. We will delve into their mechanisms of action, comparative potency and selectivity, and the experimental methodologies used to characterize these important molecules.
The Significance of Selective CYP11B2 Inhibition
Aldosterone, a potent mineralocorticoid, is synthesized in the zona glomerulosa of the adrenal cortex. The final and rate-limiting steps of this synthesis are catalyzed by aldosterone synthase (CYP11B2).[1][2] However, the therapeutic challenge lies in the high degree of homology (approximately 93%) between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adjacent zona fasciculata.[3][4][5] Consequently, non-selective inhibition can lead to adrenal insufficiency, a serious side effect that has hampered the clinical development of early-generation inhibitors.[6] The quest, therefore, has been for compounds that can selectively target CYP11B2, thereby reducing aldosterone production without significantly impacting the essential cortisol pathway.
The Aldosterone Synthesis Pathway and Points of Inhibition
The synthesis of aldosterone from cholesterol is a multi-step enzymatic cascade. The final stages, catalyzed by CYP11B2, involve the conversion of 11-deoxycorticosterone to aldosterone. CYP11B2 inhibitors, including Metomidate and its counterparts, act by binding to the active site of the enzyme, thereby preventing this conversion.
Caption: The final steps of the aldosterone synthesis pathway and the point of action for CYP11B2 inhibitors.
Metomidate and Etomidate: From Anesthesia to Adrenal Insight
Metomidate, and its structurally related precursor Etomidate, are imidazole-based compounds initially developed as anesthetic agents.[7] Their potent inhibitory effects on adrenal steroidogenesis were a notable side effect that has since been harnessed for diagnostic and research purposes.[2][7] Both compounds are potent inhibitors of both CYP11B1 and CYP11B2.[8][9]
While not developed as a therapeutic for aldosterone-mediated diseases due to its lack of selectivity, radiolabeled Metomidate ([11C]Metomidate) has emerged as a valuable tool in positron emission tomography (PET) imaging to identify aldosterone-producing adenomas, a common cause of primary aldosteronism.[10][11][12][13]
A Comparative Look at Potency and Selectivity
The true measure of a CYP11B2 inhibitor's therapeutic potential lies in its potency and, crucially, its selectivity over CYP11B1. The following table summarizes the in vitro inhibitory activities of Metomidate and a selection of other notable CYP11B2 inhibitors.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Ratio (CYP11B1 IC50 / CYP11B2 IC50) | Reference(s) |
| Metomidate | 16.7 ± 3.28 | 4.60 ± 2.39 | ~0.3 | [8] |
| Etomidate | 4.80 ± 0.21 | 0.99 ± 0.62 | ~0.2 | [8] |
| Osilodrostat (LCI699) | ~0.7 | ~2.5 | ~3.6 | [6][14] |
| Fadrozole (R-enantiomer) | Potent | Potent | Low | [1] |
| Baxdrostat (RO6836191) | 13 (Ki) | >1300 | >100 | [3][4] |
| Compound 22 (pyrimidine-based) | 13 | 8850 | 702 | [6] |
| GSC002219 | 27 | >4050 | >150 | [15] |
| Lorundrostat | - | - | 374 | [16] |
| PB6440 | - | - | 200-300 | [17] |
Note: IC50 and Ki values are measures of inhibitory potency, with lower values indicating greater potency. The selectivity ratio indicates the preference for inhibiting CYP11B2 over CYP11B1; a higher ratio is desirable.
As the data illustrates, while Metomidate and Etomidate are potent inhibitors, they show a slight preference for CYP11B1, making them non-selective. In stark contrast, next-generation inhibitors like Baxdrostat, Compound 22, GSC002219, Lorundrostat, and PB6440 demonstrate remarkable selectivity for CYP11B2, with selectivity ratios exceeding 100-fold. This high degree of selectivity is a significant advancement, minimizing the risk of off-target effects on cortisol production.[3][4][6][15][16][17]
Key CYP11B2 Inhibitors in Focus
Osilodrostat (LCI699): Initially developed as a CYP11B2 inhibitor, Osilodrostat's modest selectivity led to its successful repurposing for the treatment of Cushing's disease, where inhibition of both CYP11B1 and CYP11B2 is therapeutically beneficial.[8][9]
Fadrozole and its Derivatives: The racemic aromatase inhibitor Fadrozole was found to have potent CYP11B inhibitory activity. Subsequent research focused on its enantiomers, with the R-enantiomer showing potent but non-selective inhibition of both CYP11B enzymes.[1] This has spurred the development of more selective derivatives like dexfadrostat.
Baxdrostat (RO6836191): This compound represents a significant breakthrough in the development of highly selective CYP11B2 inhibitors.[3][4] Its high selectivity has been demonstrated in both preclinical and clinical studies, showing a reduction in aldosterone levels without impacting cortisol.[3][4]
Novel Selective Inhibitors: A new wave of highly selective inhibitors, such as the pyrimidine-based Compound 22 and GSC002219, are emerging from discovery pipelines.[6][15] These compounds exhibit excellent potency and selectivity in vitro and have shown promising results in preclinical in vivo models.[6][15]
Experimental Workflow for Evaluating CYP11B2 Inhibitors
The characterization of CYP11B2 inhibitors follows a well-defined experimental workflow, progressing from in vitro assays to in vivo models to assess potency, selectivity, and efficacy.
Caption: A typical experimental workflow for the preclinical and early clinical evaluation of CYP11B2 inhibitors.
Detailed Methodologies
In Vitro Inhibition Assays:
-
Enzyme Source: Recombinant human CYP11B1 and CYP11B2 enzymes are expressed in suitable host cell lines, such as human renal leiomyoblastoma cells or V79 hamster lung cells.[3][15]
-
Assay Conditions: The cells or cell homogenates are incubated with a specific substrate for each enzyme (e.g., 11-deoxycortisol for CYP11B1 and corticosterone for CYP11B2) in the presence of varying concentrations of the test inhibitor.
-
Product Quantification: The amount of product formed (cortisol for CYP11B1 and aldosterone for CYP11B2) is quantified using methods such as ELISA or LC-MS/MS.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curves.
In Vivo Evaluation in Cynomolgus Monkeys:
-
Animal Model: The cynomolgus monkey is a commonly used non-human primate model due to the high homology of its CYP11B enzymes to their human counterparts.[3][4]
-
ACTH Challenge: Adrenocorticotropic hormone (ACTH) is administered to stimulate the adrenal production of both aldosterone and cortisol.[3][4][15]
-
Inhibitor Administration: The test inhibitor is administered orally or intravenously prior to the ACTH challenge.
-
Hormone Analysis: Blood samples are collected at various time points to measure the plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone and 11-deoxycortisol).[3][4]
-
Efficacy and Selectivity Assessment: A selective CYP11B2 inhibitor is expected to significantly reduce aldosterone levels without affecting cortisol levels, even at high doses.[3][4] An accumulation of 11-deoxycorticosterone without a concurrent rise in 11-deoxycortisol is also indicative of selective CYP11B2 inhibition.
Conclusion and Future Perspectives
The journey of CYP11B2 inhibitors from the non-selective profile of Metomidate to the highly selective next-generation compounds like Baxdrostat highlights the remarkable progress in rational drug design. While Metomidate remains a valuable diagnostic tool, its lack of selectivity precludes its therapeutic use for chronic conditions. The future of aldosterone synthase inhibition lies in the continued development of potent and highly selective molecules that can effectively and safely target the detrimental effects of excess aldosterone in cardiovascular and renal diseases. The robust experimental frameworks established for their evaluation will be pivotal in bringing these promising therapies from the laboratory to the clinic.
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Hahner, S., et al. (2008). [123I]Iodometomidate for Molecular Imaging of Adrenocortical Cytochrome P450 Family 11B Enzymes. The Journal of Clinical Endocrinology & Metabolism. [Link]
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U.S. National Library of Medicine. (2022). Drug Interaction Potential of Osilodrostat (LCI699) Based on Its Effect on the Pharmacokinetics of Probe Drugs of Cytochrome P450 Enzymes in Healthy Adults. ClinicalTrials.gov. [Link]
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Sparks, S. M., et al. (2019). Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2022). Combining Virtual Screening and In Vitro Evaluation for the Discovery of Potential CYP11B2 Inhibitors. Future Medicinal Chemistry. [Link]
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de Vries, R. S., et al. (1985). Etomidate suppresses adrenocortical function by inhibition of 11 beta-hydroxylation. The Journal of Clinical Endocrinology & Metabolism. [Link]
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ResearchGate. (n.d.). Adrenal aldosterone and cortisol biosynthetic pathways. [Link]
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Pignatti, E., et al. (2023). Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
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American Heart Association. (2024). Abstract P440: Discovery of clinical candidate GSC002219, a highly selective oral CYP11B2 inhibitor for hypertension. Hypertension. [Link]
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Stock Titan. (2025). Mineralys Therapeutics Announces Positive Topline Results from Phase 2 Explore-CKD Trial of Lorundrostat for the Treatment of Hypertension in Subjects with CKD and Albuminuria. [Link]
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Frontera, A., et al. (2022). Metyrapone Versus Osilodrostat in the Short-Term Therapy of Endogenous Cushing's Syndrome: Results From a Single Center Cohort Study. Frontiers in Endocrinology. [Link]
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Brown, T. A., et al. (2016). Development of CYP11B1 and CYP11B2 Assays Utilizing Homogenates of Adrenal Glands: Utility of Monkey as a Surrogate for Human. Journal of Pharmacological and Toxicological Methods. [Link]
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American Heart Association Journals. (2016). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). Hypertension. [Link]
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ResearchGate. (n.d.). New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Synthesis and Structure–Activity Relationship of Potent Etomidate Analogues. [Link]
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Endocrine Abstracts. (2012). Old drugs for new targets - CYP11B2 inhibitors for hypertension. [Link]
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American Heart Association Journals. (2017). Specific Aldosterone Synthase Inhibition. Hypertension. [Link]
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G-To-P. (n.d.). fadrozole. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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American Heart Association. (2020). Abstract P233: Inhibition Of Aldosterone Synthesis In Non-human Primates By PB6440, The Novel Highly Selective And Potent CYP11B2 Inhibitor. Hypertension. [Link]
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Journal of Nuclear Medicine. (2024). Discovery of a potential CYP11B2 selective PET probe for imaging of an aldosterone-producing adenoma. [Link]
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PubMed. (2025). Matching-Adjusted Indirect Comparison of Osilodrostat Versus Metyrapone for the Treatment of Cushing's Syndrome. [Link]
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Drug Hunter. (2023). A Billion-Dollar Aldosterone Synthase Inhibitor, an Oral KRASG12D Inhibitor Entering Development, and 14 More Molecules in the News. [Link]
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PubMed. (2023). Adverse effects of an aldosterone synthase (CYP11B2) inhibitor, fadrozole (FAD286), on inflamed rat colon. [Link]
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R Discovery. (2019). Structure of human cortisol-producing cytochrome P450 11B1 bound to the breast cancer drug fadrozole provides insights for drug design. [Link]
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PubMed. (2023). CYP11B2 inhibitor dexfadrostat phosphate suppresses the aldosterone-to-renin ratio, an indicator of sodium retention, in healthy volunteers. [Link]
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Radsource. (2024). 11C Metomidate: A Breakthrough in Diagnosing Aldosterone-Producing Adenomas. [Link]
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University of Turin. (n.d.). CYP11B2 inhibitor dexfadrostat phosphate suppresses the aldosterone-to-renin ratio, an indicator of sodium retention, in hea. [Link]
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U.S. National Library of Medicine. (2011). 11C-Metomidate PET Versus Adrenal Vein Sampling in Primary Aldosteronism. ClinicalTrials.gov. [Link]
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National Center for Biotechnology Information. (2012). Aldosterone synthase inhibitors in hypertension: current status and future possibilities. [Link]
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Patsnap. (n.d.). Aldosterone synthase inhibitor(Target Medicals). Patsnap Synapse. [Link]
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U.S. National Library of Medicine. (2016). IS Metomidate PET-CT Superior to Adrenal Venous Sampling in Predicting Outcome From Adrenalectomy in Patients With Primary Hyperaldosteronism. ClinicalTrials.gov. [Link]
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The Selectivity of Metomidate Hydrochloride: A Comparative Guide to P450 Enzyme Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Metomidate Hydrochloride - A Highly Selective Steroidogenesis Inhibitor
Metomidate hydrochloride is an imidazole-based compound recognized for its potent and selective inhibition of adrenal steroidogenesis. Its primary mechanism of action involves the targeted inhibition of two key mitochondrial cytochrome P450 enzymes: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). These enzymes are critical for the terminal steps of cortisol and aldosterone biosynthesis, respectively.
The high affinity of Metomidate for CYP11B1 is demonstrated by its low nanomolar inhibition constants (Kᵢ values in the range of 1–3 nM) and IC₅₀ values for cortisol production in human adrenal cells, which are approximately 2–10 nM. This remarkable potency and selectivity make Metomidate a valuable tool for researchers studying adrenal disorders and a candidate for diagnostic imaging when radiolabeled. Unlike its structural analog, etomidate, Metomidate has significantly reduced GABAergic effects, making it less suitable as a general anesthetic but more specialized for endocrine modulation.
The imidazole ring within Metomidate's structure is a key determinant of its inhibitory activity, as it coordinates with the heme iron at the active site of the target cytochrome P450 enzymes. This targeted interaction is fundamental to its mechanism and a crucial factor in its selectivity profile.
P450 Cross-reactivity: A Comparative Analysis
While Metomidate is celebrated for its high selectivity towards CYP11B1 and CYP11B2, a thorough assessment of its potential cross-reactivity with other P450 isoforms is essential for preclinical safety evaluation. The cytochrome P450 superfamily encompasses a wide range of enzymes responsible for the metabolism of the vast majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapies.
Metomidate Hydrochloride: Known and Potential Off-Target Interactions
Direct, quantitative data on the inhibitory effects of Metomidate hydrochloride against a broad panel of drug-metabolizing CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is not extensively available in the public domain. However, some studies have identified an inhibitory effect on Cytochrome P450 2A5.
Comparative Inhibitor: Osilodrostat (LCI699)
To provide a framework for understanding the potential cross-reactivity of potent CYP11B1 inhibitors, we can examine the profile of Osilodrostat (LCI699), another imidazole-based inhibitor of steroidogenesis. Clinical studies with Osilodrostat have provided valuable insights into its effects on major drug-metabolizing CYP enzymes.
A study in healthy adults demonstrated that Osilodrostat is a moderate inhibitor of CYP1A2 and CYP2C19, and a weak inhibitor of CYP2D6 and CYP3A4. These findings are clinically relevant for patients with Cushing's disease who may be on multiple medications.
Table 1: Comparative P450 Inhibition Profile
| Cytochrome P450 Isoform | Metomidate Hydrochloride (IC₅₀/Kᵢ) | Osilodrostat (LCI699) - Clinical Observation | Etomidate - In Vitro/In Vivo Observation |
| Primary Targets | |||
| CYP11B1 (11β-hydroxylase) | Potent Inhibition (Kᵢ ≈ 1–3 nM, IC₅₀ ≈ 2–10 nM) | Potent Inhibition (IC₅₀ = 2.5 nM) | Potent Inhibition |
| CYP11B2 (Aldosterone Synthase) | Potent Inhibition | Potent Inhibition (IC₅₀ = 0.7 nM) | Potent Inhibition |
| Potential Off-Targets (Drug-Metabolizing CYPs) | |||
| CYP1A2 | Data not publicly available | Moderate Inhibitor | Data not publicly available |
| CYP2A5 | Inhibitor | Data not publicly available | Data not publicly available |
| CYP2C9 | Data not publicly available | Data not publicly available | Potential for interaction (based on genetic polymorphism studies) |
| CYP2C19 | Data not publicly available | Moderate Inhibitor | Data not publicly available |
| CYP2D6 | Data not publicly available | Weak Inhibitor | Data not publicly available |
| CYP3A4 | Data not publicly available | Weak Inhibitor | Dose-dependent inhibition of ketamine N-demethylation (a CYP3A4-mediated process) |
Disclaimer: The absence of data for Metomidate and Etomidate against many of the drug-metabolizing CYPs in this table highlights a gap in publicly available research and does not definitively indicate a lack of interaction. The data for Osilodrostat provides a valuable reference for a compound with a similar primary mechanism of action.
Mechanistic Insights and Predictive Modeling
The selectivity of imidazole-based inhibitors for specific CYP isoforms is determined by the unique topology and amino acid composition of the enzyme's active site. While the fundamental interaction involves the imidazole nitrogen coordinating with the heme iron, the surrounding residues dictate the binding affinity and orientation of the inhibitor.
Figure 1: A diagram illustrating the high-affinity inhibition of CYP11B1 and CYP11B2 by Metomidate hydrochloride, contrasted with its potential for weaker, off-target interactions with major drug-metabolizing CYP enzymes.
Homology modeling and in silico docking studies can be powerful tools to predict the binding of Metomidate and its analogs to the active sites of various CYP isoforms, helping to rationalize observed selectivity and guide the design of even more specific inhibitors.
Experimental Protocols for Assessing P450 Inhibition
To empirically determine the cross-reactivity profile of a compound like Metomidate hydrochloride, a standardized in vitro cytochrome P450 inhibition assay is employed. This protocol is designed to be a self-validating system, providing robust and reproducible data.
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of Metomidate hydrochloride against a panel of major human drug-metabolizing CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials
-
Metomidate hydrochloride
-
Pooled human liver microsomes (HLMs)
-
Recombinant human CYP enzymes (optional, for isoform-specific confirmation)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Known selective inhibitors for each CYP isoform (as positive controls)
Step-by-Step Methodology
-
Preparation of Reagents:
-
Dissolve Metomidate hydrochloride and positive control inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare serial dilutions of the test compound and positive controls to achieve a range of final assay concentrations.
-
Prepare working solutions of probe substrates and the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the human liver microsomes, phosphate buffer, and the test compound (or positive control/vehicle) at 37°C for a short period (e.g., 5-10 minutes). This allows the inhibitor to interact with the enzymes before the substrate is introduced.
-
Initiate the metabolic reaction by adding the probe substrate.
-
After a brief pre-incubation, start the enzymatic reaction by adding the NADPH regenerating system. The final incubation volume should be consistent across all wells.
-
-
Reaction Termination:
-
After a predetermined incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), quench the reaction by adding a cold stop solution (e.g., acetonitrile or methanol) containing an internal standard. The stop solution serves to precipitate the microsomal proteins and halt enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of an internal standard helps to correct for variations in sample processing and instrument response.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Figure 2: A workflow diagram outlining the key steps in an in vitro cytochrome P450 inhibition assay.
Conclusion and Future Directions
Metomidate hydrochloride is a highly potent and selective inhibitor of CYP11B1 and CYP11B2, making it an invaluable tool in the study of steroidogenesis. While its selectivity is a key attribute, a comprehensive understanding of its potential cross-reactivity with other P450 enzymes is crucial for its continued development and application. The available data on a similar inhibitor, Osilodrostat, suggests that even highly selective compounds can exhibit weak to moderate inhibition of major drug-metabolizing CYPs.
Further research is warranted to fully characterize the inhibitory profile of Metomidate hydrochloride and its analogs against a comprehensive panel of human cytochrome P450 enzymes. Such data would be instrumental in predicting potential drug-drug interactions and ensuring the safe and effective use of this and future generations of steroidogenesis inhibitors. The experimental protocol outlined in this guide provides a robust framework for conducting these essential studies.
References
- Osilodrostat (LCI699) is currently in late-phase clinical development as a potential treatment for Cushing's disease. In this study, osilodrostat was shown to be a weak-to-moderate inhibitor of four important human cytochrome P450 (CYP) enzymes: CYP1A2, CYP2C19, CYP2D6, and CYP3A4/5. Given that patients with Cushing's disease often require multiple medications to treat disease- associated co-morbidities, these findings are clinically
In vivo validation of Metomidate's effect on cortisol levels
An Investigator's Guide to the In Vivo Validation of Metomidate's Effect on Cortisol Levels
A Comparative Analysis for Preclinical Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of Metomidate's effect on cortisol levels. It offers a detailed exploration of Metomidate's mechanism, a step-by-step experimental protocol, and a comparative analysis with other common cortisol synthesis inhibitors. The focus is on providing not just the methodology, but the scientific rationale behind experimental choices to ensure robust and reproducible results.
The Scientific Imperative: Why Modulate Cortisol?
Cortisol, the primary glucocorticoid in humans and many other species, is a critical regulator of metabolism, immune response, and stress.[1] Its dysregulation is implicated in numerous pathological conditions, including Cushing's syndrome, metabolic disorders, and stress-related illnesses.[2][3] Consequently, specific and potent inhibitors of cortisol synthesis are invaluable tools in both basic research and clinical applications. Metomidate, and its close analogue Etomidate, have emerged as highly effective inhibitors, targeting a key enzymatic step in the steroidogenesis pathway.[4] This guide focuses on the essential in vivo methods required to validate and quantify this inhibitory effect.
Mechanism of Action: Pinpointing Metomidate's Target
Metomidate exerts its effect by specifically inhibiting the enzyme 11β-hydroxylase (CYP11B1) .[4][5] This mitochondrial cytochrome P450 enzyme catalyzes the final and rate-limiting step in the cortisol biosynthesis pathway: the conversion of 11-deoxycortisol to cortisol.[6][7]
By blocking this step, Metomidate effectively reduces the production of cortisol. A key indicator of this specific enzymatic blockade in vivo is not only a decrease in circulating cortisol but also a compensatory accumulation of its immediate precursor, 11-deoxycortisol.[8] This mechanistic fingerprint is crucial for confirming the drug's on-target effect.
Detailed Step-by-Step Methodology
-
Animal Acclimatization: House animals in a controlled environment (12h light/dark cycle, stable temperature) for at least one week before the experiment to minimize stress-related variations in cortisol.
-
Baseline Sampling (T=0): Collect ~200 µL of blood from the tail vein into EDTA-coated tubes. Place on ice immediately.
-
Drug Preparation: Dissolve Metomidate in a suitable vehicle (e.g., saline, DMSO/saline mixture). Prepare the vehicle-only solution for the control group.
-
Administration: Administer the prepared solutions to the respective groups via IP or IV injection.
-
Post-Treatment Sampling: Collect blood samples at T=2, 4, 8, and 24 hours as described in step 2.
-
Plasma Separation: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
Hormone Quantification:
-
Method Choice: Enzyme-Linked Immunosorbent Assay (ELISA) is a cost-effective and widely available method for cortisol quantification. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers higher specificity and can simultaneously measure multiple steroids (e.g., cortisol and 11-deoxycortisol), but requires specialized equipment. [9][10] * Procedure: Follow the manufacturer's protocol for the chosen commercial ELISA kit. Run all samples in duplicate to ensure accuracy.
-
Comparative Analysis: Metomidate vs. Alternatives
Metomidate is one of several agents used to inhibit cortisol synthesis. Understanding its performance relative to alternatives is critical for selecting the right tool for a specific research question. Its closest comparator is Etomidate, a hypnotic agent from which Metomidate was developed for imaging purposes. [4][11]Other key inhibitors include Metyrapone and Ketoconazole.
| Feature | Metomidate / Etomidate | Metyrapone | Ketoconazole | Aminoglutethimide |
| Primary Target(s) | CYP11B1 (11β-hydroxylase) [6][7] | CYP11B1 (11β-hydroxylase) [2][12] | CYP11A1, CYP17A1, CYP11B1 [2][13] | CYP11A1 (Cholesterol side-chain cleavage) [1][14] |
| Potency (vs Metyrapone) | More potent [13][15] | Baseline | Less potent at CYP11B1 | Acts at an earlier pathway step |
| Specificity | Highly specific for CYP11B1 at low doses. May inhibit CYP11A1 at higher doses. [15][16] | Considered a relatively pure CYP11B1 inhibitor. [13] | Broad-spectrum P450 inhibitor, affecting multiple steroid pathways. [2] | Blocks the initial step, affecting all downstream steroid synthesis. [17] |
| In Vivo Considerations | Potent, rapid onset of cortisol suppression. [8]Etomidate has significant hypnotic effects. [6] | Effective in vivo, widely used as a diagnostic and therapeutic agent. [2][12] | Risk of off-target effects due to broad inhibition profile. [2] | Can cause accumulation of cholesterol in the adrenal glands. [14] |
| Primary Use Case | Potent and specific acute cortisol blockade in research. Metomidate is used in adrenal imaging. [4][11] | Diagnostic testing of the HPA axis; treatment of hypercortisolism. [12] | Treatment of hypercortisolism where broad suppression is acceptable. [2] | Research applications for blocking early-stage steroidogenesis. [14] |
Data Interpretation and Troubleshooting
-
Expected Results: The Metomidate-treated group should show a statistically significant decrease in plasma cortisol at the 2, 4, and 8-hour time points compared to both baseline and the vehicle control group. Cortisol levels should show a trend towards recovery by the 24-hour mark. [18][19]A corresponding increase in 11-deoxycortisol would strongly confirm the mechanism of action.
-
Troubleshooting:
-
High Variability: Cortisol is highly sensitive to stress. Ensure consistent and gentle animal handling, and conduct experiments at the same time of day to account for circadian rhythm. [10] * No Effect: Verify drug dosage, solubility, and administration technique. Ensure the chosen analytical method (e.g., ELISA kit) is validated for the species being tested and has the necessary sensitivity. [20] * Unexpected Animal Behavior: Etomidate, the parent compound of Metomidate, is a potent hypnotic. [6]Be prepared for sedative effects and monitor animals accordingly. If sedation is an unwanted confound, Metyrapone may be a more suitable alternative.
-
Conclusion
The in vivo validation of Metomidate's effect on cortisol is a straightforward process when approached with a well-designed protocol. By demonstrating a rapid and significant decrease in circulating cortisol, researchers can confirm its efficacy as a potent inhibitor of 11β-hydroxylase. Its high potency and specificity make it an excellent tool for studies requiring acute modulation of the hypothalamic-pituitary-adrenal (HPA) axis. When compared to alternatives like the broader-spectrum inhibitor Ketoconazole or the less potent Metyrapone, Metomidate offers a distinct advantage for targeted investigations of cortisol-dependent pathways.
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De Coster, R., et al. (1985). Effects of etomidate on cortisol biosynthesis in isolated guinea-pig adrenal cells: comparison with metyrapone. PubMed. [Link]
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Pivonello, R., et al. (2016). Updates on the role of adrenal steroidogenesis inhibitors in Cushing's syndrome: a focus on novel therapies. PubMed Central (PMC), NIH. [Link]
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Gebran, N., & El-Hajj, F. (2014). Effects of Etomidate on Adrenal Suppression: A Review of Intubated Septic Patients. PubMed Central (PMC), NIH. [Link]
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De Coster, R., et al. (1988). Differential Effects of the Imidazole Derivatives Etomidate, Ketoconazole and Miconazole and of Metyrapone on the Secretion of Cortisol and Its Precursors by Human Adrenocortical Cells. PubMed. [Link]
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Lamberts, S. W., et al. (1984). Inhibition of adrenal steroidogenesis by the anesthetic etomidate. PubMed, NIH. [Link]
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Liddle, G. W., et al. (1969). INHIBITORS OF ADRENAL STEROID BIOSYNTHESIS. Annual Reviews. [Link]
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Philbert, M., et al. (1968). [Clinical and biological study of an inhibitor of adrenocortical hormone synthesis: aminoglutethinide]. PubMed. [Link]
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A Comparative Analysis of the Sedative Properties of Metomidate and Carboetomidate: A Guide for Preclinical and Drug Development Researchers
In the pursuit of safer anesthetic and sedative agents, the etomidate family of compounds has been a focal point of research for decades. Etomidate itself is prized for its remarkable hemodynamic stability, a feature that makes it invaluable in critically ill or elderly patients.[1][2] However, its clinical utility is severely hampered by a significant side effect: potent and persistent suppression of adrenocortical steroid synthesis.[3][4][5][6][7][8] This guide provides an in-depth comparison of two key etomidate analogs, Metomidate and the newer agent Carboetomidate, focusing on the sedative properties and the critical differences in their adrenocortical profiles that drive modern drug development efforts.
Molecular Overview: Structure Dictates Function
The sedative and hypnotic effects of etomidate and its analogs are mediated through their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5][9] They bind to a specific site at the interface of the α and β subunits, enhancing the effect of GABA and leading to neuronal hyperpolarization and sedation.[10]
The critical difference between these compounds lies in their chemical structure, which directly impacts their major side effect. Etomidate, and its methyl ester analog Metomidate, possess an imidazole ring. The basic nitrogen atom within this ring is hypothesized to bind with high affinity to the heme iron of 11β-hydroxylase (CYP11B1), a crucial enzyme in the synthesis of cortisol, corticosterone, and aldosterone.[1][7][11] This interaction is the root cause of the profound adrenal suppression.
Carboetomidate was rationally designed to circumvent this issue. By replacing the imidazole ring with a pyrrole ring, the basic nitrogen atom is eliminated.[1][7][12] This seemingly small change dramatically reduces the molecule's affinity for 11β-hydroxylase, aiming to uncouple the desired sedative effects from the dangerous endocrine disruption.[1][7][11][12]
Pharmacodynamics: Comparing Sedative Potency and Adrenal Safety
A direct comparison of the pharmacodynamic properties of Metomidate and Carboetomidate reveals the success of this design strategy. While both compounds are effective sedatives, Carboetomidate presents a significantly improved safety profile.
| Parameter | Metomidate | Carboetomidate | Key Implication |
| Primary Sedative Target | GABA-A Receptor | GABA-A Receptor | Both agents utilize the same primary mechanism for hypnosis.[1][11] |
| Hypnotic Potency (Rats, ED50) | High (Etomidate ED50 ≈ 0.6 mg/kg) | Potent, but modestly less than etomidate (ED50 ≈ 7 ± 2 mg/kg) | Carboetomidate requires a higher dose for the same hypnotic effect, but remains a potent agent.[1] |
| Adrenal Suppression (In Vitro) | High (Etomidate IC50 ≈ 1-3 nM) | Dramatically Lower (IC50 > 1000 nM) | Carboetomidate is approximately three orders of magnitude less potent at inhibiting cortisol synthesis.[1][2][12] |
| In Vivo Adrenal Function | Significant suppression at hypnotic doses. | No suppression at hypnotic doses in rat models.[1][2][11] | This is the critical advantage, suggesting suitability for continuous infusion or use in critically ill patients. |
| Hemodynamic Stability | High (characteristic of etomidate analogs) | High, minimal hemodynamic changes observed in rats.[1][2] | Carboetomidate retains the key cardiovascular benefit of the etomidate class. |
EC50 (Half maximal effective concentration) and ED50 (Median effective dose) are measures of a drug's potency.[13] IC50 (Half maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly illustrates a trade-off: a modest reduction in hypnotic potency for a massive gain in adrenal safety. This separation of on-target (GABA-A) and off-target (11β-hydroxylase) effects is a landmark achievement in anesthetic drug design.[14]
Mechanism of Action at the GABA-A Receptor
Both Metomidate and Carboetomidate act by enhancing the function of GABA-A receptors. This diagram illustrates the fundamental mechanism.
Caption: Mechanism of GABA-A receptor modulation by etomidate analogs.
Experimental Protocol: Comparative Assessment in a Rat Model
To validate these differences preclinically, a robust, self-validating experimental protocol is essential. The following workflow provides a head-to-head comparison of sedative efficacy and adrenal suppression.
Objective: To determine the dose-response relationship for hypnosis and quantify the degree and duration of adrenal suppression for Metomidate vs. Carboetomidate in Sprague-Dawley rats.
Caption: Workflow for comparing sedative efficacy and adrenal function.
1. Animal Model Justification:
-
Male Sprague-Dawley rats (250-300g) are a standard model for anesthetic and endocrine studies. Catheterization of the jugular vein allows for precise intravenous drug administration and stress-free blood sampling.
2. Assessment of Sedation (Loss of Righting Reflex - LORR):
-
Causality: The righting reflex is a fundamental, involuntary response to being placed in a supine position.[15] Its loss is a reliable and widely accepted proxy for loss of consciousness and the onset of a hypnotic state in rodents.[15][16]
-
Protocol:
-
Following IV drug administration, immediately place the rat gently on its back.
-
An animal is considered to have lost its righting reflex if it fails to right itself (return to a prone position) within 10 seconds.[1][11]
-
Record the onset time and the total duration of LORR.
-
A dose-response curve is generated using multiple dosage groups for each compound to calculate the ED50.
-
3. Adrenal Function Assessment (ACTH Stimulation Test):
-
Trustworthiness: This is a self-validating system. A healthy adrenal gland will respond to an ACTH (adrenocorticotropic hormone) challenge by producing a surge of corticosterone (the primary glucocorticoid in rats). An agent that suppresses adrenal function will blunt or abolish this response.[17][18][19]
-
Protocol:
-
Baseline (T0): Draw a blood sample via the catheter before drug administration to measure basal corticosterone levels.
-
Drug Administration: Administer the hypnotic agent (Metomidate, Carboetomidate, or vehicle) at a predetermined hypnotic dose (e.g., 2x ED50).
-
ACTH Challenge (T+60 min): Sixty minutes after the hypnotic administration, inject a bolus of cosyntropin (a synthetic ACTH analog) intravenously.[17][20]
-
Post-Stimulation Sample (T+90 min): Thirty minutes after the ACTH challenge, draw a second blood sample. This timing captures the peak corticosterone response.[19][20]
-
Analysis: Process blood samples to separate plasma and measure corticosterone concentrations using a validated assay (e.g., ELISA). Compare the post-stimulation corticosterone levels across the groups. The vehicle group establishes the normal response, while the drug groups reveal any suppression.
-
Conclusion and Future Directions
The rational design of Carboetomidate represents a significant advancement in the development of safer sedative-hypnotics. By modifying the core etomidate structure to eliminate the problematic imidazole nitrogen, researchers have successfully created an analog that retains the beneficial hemodynamic stability and potent hypnotic effects while being dramatically less potent as an inhibitor of adrenocortical steroid synthesis.[1][2] Preclinical data strongly support its superior safety profile, making it a promising candidate for applications where etomidate and Metomidate are contraindicated, such as for sedation in critically ill patients or for prolonged anesthetic maintenance.[2]
Future research will likely focus on the human clinical translation of Carboetomidate and similar next-generation analogs (e.g., ABP-700, ET-26), further refining the balance between potent sedation and minimal off-target effects.[4][5][21]
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Head-to-head comparison of different Metomidate-based radiotracers
An In-Depth Guide to Metomidate-Based Radiotracers for Adrenocortical Imaging
The non-invasive characterization of adrenal tumors presents a significant diagnostic challenge. While conventional imaging techniques like CT and MRI are staples, they often provide limited information regarding a lesion's origin and functional status.[1][2] This guide provides a head-to-head comparison of Metomidate-based radiotracers, powerful tools for the molecular imaging of the adrenal cortex, designed for researchers, clinicians, and professionals in drug development.
Metomidate and its analogues are potent inhibitors of the cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which are key to cortisol and aldosterone synthesis.[3] These enzymes are almost exclusively expressed in adrenocortical cells, making radiolabeled Metomidate derivatives highly specific and valuable tracers for distinguishing adrenocortical tumors from other adrenal masses like metastases or pheochromocytomas.[1][4]
The Foundational Tracer: [¹¹C]Metomidate ([¹¹C]MTO)
Carbon-11 labeled Metomidate ([¹¹C]MTO) was the pioneering PET tracer in this class and has been instrumental in establishing the utility of targeting CYP11B enzymes.[5] It is used clinically for imaging adrenocortical pathologies, including the staging of adrenocortical carcinoma (ACC) and the lateralization of aldosterone-producing adenomas in primary aldosteronism (PA).[3][5]
Performance and Clinical Utility:
-
High Specificity: [¹¹C]MTO PET can effectively discriminate lesions of adrenal cortical origin from non-cortical lesions.[6] Studies have shown it can visualize all viable tumors with high tracer uptake and even diagnose lesions missed by CT.[4][7]
-
Primary Aldosteronism: In PA, [¹¹C]MTO PET-CT is used as a non-invasive alternative to the technically demanding adrenal vein sampling (AVS) for identifying the source of excess aldosterone.[8][9] Pre-treatment with dexamethasone suppresses tracer uptake in normal adrenal tissue, enhancing the contrast and visualization of small adenomas.[3][4]
Critical Limitations:
-
Short Half-Life: The 20-minute half-life of Carbon-11 is a major logistical hurdle, restricting the use of [¹¹C]MTO to facilities with an on-site cyclotron and radiopharmacy.[8][10]
-
High Liver Uptake: [¹¹C]MTO exhibits significant non-specific accumulation in the liver.[5][11] This high background signal can obscure the right adrenal gland, complicating visualization and accurate quantification of tracer uptake.[10][11][12]
-
Metabolism: The tracer is rapidly metabolized, which can affect image quality and quantitative analysis.[4][13]
The SPECT Alternative: [¹²³I]Iodometomidate ([¹²³I]IMTO)
To circumvent the logistical challenges of PET tracers, an iodine-labeled analogue, [¹²³I]Iodometomidate, was developed for Single Photon Emission Computed Tomography (SPECT).
Performance and Clinical Utility:
-
Logistical Advantage: Iodine-123 has a much longer half-life (13.2 hours) than Carbon-11, and SPECT cameras are more widely available than PET scanners.[14] This makes [¹²³I]IMTO a more accessible tool for characterizing adrenal lesions.[2]
-
High Specificity: Like [¹¹C]MTO, [¹²³I]IMTO shows high and specific uptake in adrenocortical tissue, including primary tumors and metastases, with low radiation exposure.[2] Optimal tumor-to-background ratios are often achieved 24 hours post-injection.[4]
-
Lower Liver Uptake: Preclinical and clinical evaluations have demonstrated a relatively low uptake in the liver compared to [¹¹C]MTO.[4]
Critical Limitations:
-
Spatial Resolution: The primary drawback of [¹²³I]IMTO SPECT is its inferior spatial resolution compared to PET, which can be a limitation for detecting small adrenal lesions.[3]
-
Sensitivity in ACC: In patients with metastatic ACC, the sensitivity of [¹²³I]IMTO has been reported to be around 38%, although specificity remains high at 100%.[15][16] This suggests a substantial portion of ACC lesions may not accumulate sufficient tracer for detection.[15]
Next-Generation PET Tracers: The Rise of Fluorine-18 Analogues
The development of Fluorine-18 labeled Metomidate analogues aims to combine the superior imaging characteristics of PET with the logistical benefits of a longer-lived radionuclide. The 110-minute half-life of ¹⁸F allows for centralized production and distribution to PET centers without a cyclotron.[10]
[¹⁸F]CETO (para-chloro-2-[¹⁸F]fluoroethyletomidate)
[¹⁸F]CETO has emerged as a highly promising next-generation tracer, designed specifically to overcome the key limitations of [¹¹C]MTO.[5]
Performance and Clinical Utility:
-
Superior Biodistribution: The most significant advantage of [¹⁸F]CETO is its markedly lower non-specific uptake in the liver compared to [¹¹C]MTO.[5][11][13][17] This results in clearer visualization of the adrenal glands, particularly the right adrenal, and more reliable quantification.[17] In a direct comparison, the mean liver uptake for [¹⁸F]CETO was 3.7 versus 14.5 for [¹¹C]MTO.[18]
-
High Adrenal Avidity: [¹⁸F]CETO demonstrates high and specific binding to the adrenal cortex, with an in vitro Kd of 0.66 nM.[12][17] It shows high uptake in aldosterone-producing adenomas (APAs), making it a strong candidate for PA diagnosis.[10][19]
-
Safety and Logistics: Clinical trials have confirmed that [¹⁸F]CETO is a safe radiopharmaceutical with no observed adverse reactions.[8][10] Its longer half-life greatly simplifies clinical logistics.[5]
-
Clinical Equivalence in PA: A head-to-head comparison study concluded there is no significant difference in the diagnostic outcome of [¹⁸F]CETO and [¹¹C]MTO scans for the investigation of PA, with the probability of identifying unilateral adenomas being very similar.[18]
[¹⁸F]FETO ((R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid 2-[¹⁸F]fluoroethylester)
[¹⁸F]FETO is another ¹⁸F-labeled analogue that has been evaluated in humans. It represents an earlier effort to create a more accessible adrenocortical PET tracer.
Performance and Clinical Utility:
-
High Adrenal Accumulation: Initial human studies showed that [¹⁸F]FETO is a valuable tracer that combines the longer half-life of ¹⁸F with high selectivity for 11β-hydroxylase.[20] It demonstrates pronounced accumulation in the adrenal glands of healthy volunteers.[20]
-
Biodistribution: While showing high adrenal uptake, [¹⁸F]FETO also displays moderate uptake in the liver, renal calices, gallbladder, and stomach walls, which could potentially interfere with adrenal delineation in some cases.[20]
Head-to-Head Comparison Summary
| Feature | [¹¹C]Metomidate ([¹¹C]MTO) | [¹²³I]Iodometomidate ([¹²³I]IMTO) | [¹⁸F]CETO | [¹⁸F]FETO |
| Radionuclide | Carbon-11 | Iodine-123 | Fluorine-18 | Fluorine-18 |
| Half-life | ~20 minutes[10] | ~13.2 hours[14] | ~110 minutes[10] | ~110 minutes |
| Imaging Modality | PET | SPECT | PET | PET |
| Liver Uptake | High, can obscure right adrenal[5][11] | Low to moderate[4] | Very Low[17][18] | Moderate[20] |
| Spatial Resolution | High | Lower than PET[3] | High | High |
| Key Advantage | Most established, extensive clinical data | Widely accessible (SPECT), long half-life | Low liver uptake, optimal logistics for PET[5][21] | Logistical advantage over ¹¹C-MTO |
| Key Disadvantage | Very short half-life, high liver uptake[8][10] | Lower resolution, lower sensitivity in ACC[3][15] | Newer, less long-term data than MTO | Moderate uptake in other abdominal organs[20] |
| Clinical Status | Clinical Use | Clinical Use | Clinical Trials / Emerging Clinical Use[21] | Investigational |
Visualizing the Science
Mechanism of Action
Metomidate-based radiotracers function by targeting key enzymes in the adrenal steroidogenesis pathway, allowing for specific visualization of adrenocortical tissue.
Caption: Metomidate tracers bind to CYP11B enzymes, blocking steroid synthesis and enabling imaging.
General Workflow for Radiotracer Evaluation
The development and validation of a new radiotracer like [¹⁸F]CETO follows a rigorous, multi-stage process from initial design to clinical application.
Caption: Workflow for developing a new Metomidate-based radiotracer from lab to clinic.
Experimental Protocols
Protocol 1: Standardized PET/CT Imaging with a Metomidate Tracer
This protocol provides a generalized framework. Specific parameters (e.g., uptake time, dose) may be adjusted based on the specific tracer and clinical question.
Objective: To non-invasively visualize and quantify adrenocortical tissue.
Causality: Proper patient preparation, including dexamethasone suppression for PA studies, is critical to reduce background signal from normal adrenal tissue, thereby increasing the tumor-to-background ratio and enhancing diagnostic accuracy.
Self-Validation: The protocol includes a low-dose CT scan for attenuation correction and precise anatomical localization of tracer uptake, ensuring the functional PET data is accurately mapped to the patient's anatomy.
Methodology:
-
Patient Preparation:
-
For PA lateralization, administer dexamethasone (e.g., 0.5 mg every 6 hours) for 3 days prior to imaging to suppress ACTH-dependent tracer uptake in normal adrenal tissue.[22] The final dose should be taken within 6 hours of the scan.[22]
-
For other indications, dexamethasone is typically not required.
-
Ensure the patient is well-hydrated.
-
-
Radiotracer Administration:
-
Uptake Phase:
-
Image Acquisition:
-
Position the patient supine on the PET/CT scanner bed.
-
Perform a low-dose CT scan from the diaphragm to the pelvic floor for attenuation correction and anatomical localization.
-
Acquire a PET emission scan over the same axial range. For [¹¹C]MTO, a 30-minute acquisition centered over the adrenals is common.[22] For ¹⁸F-tracers, a whole-body scan may be performed.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET data using an iterative algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and decay.[20]
-
Fuse the PET and CT images.
-
Analyze images visually and semi-quantitatively. Draw regions of interest (ROIs) over adrenal lesions, normal adrenal tissue, liver, and other reference tissues to calculate Standardized Uptake Values (SUV).
-
Protocol 2: In Vitro Autoradiography for Binding Specificity
Objective: To determine the binding specificity of a novel Metomidate radiotracer to target enzymes in tissue sections.
Causality: By incubating tissue sections with the radiotracer in the presence and absence of a high concentration of a known inhibitor (a "cold" competitor), one can differentiate specific binding (displaceable) from non-specific binding (non-displaceable). This confirms the tracer binds to the intended molecular target.
Self-Validation: The inclusion of a non-specific binding control (with excess cold ligand) is an intrinsic validation step. A significant reduction in signal in the blocked sections compared to the total binding sections validates the specificity of the tracer's binding.
Methodology:
-
Tissue Preparation:
-
Obtain fresh-frozen human or animal adrenal tissue (e.g., normal adrenal, adrenocortical adenoma).
-
Cryosection the tissue into thin slices (e.g., 20 µm) and thaw-mount them onto microscope slides.
-
-
Pre-incubation:
-
Wash the slides in a buffer solution (e.g., Tris-HCl) at room temperature to remove endogenous inhibitors.
-
-
Incubation:
-
Prepare two sets of slides.
-
Total Binding: Incubate one set of slides in a buffer solution containing a low concentration of the radiolabeled Metomidate analogue (e.g., 1-2 nM).
-
Non-specific Binding: Incubate the second set of slides in the same solution, but with the addition of a large excess (e.g., 10 µM) of a non-radiolabeled competitor (e.g., etomidate or unlabeled Metomidate).
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature.
-
-
Washing:
-
Wash all slides in ice-cold buffer to remove unbound radiotracer. Perform multiple short washes to maximize the signal-to-noise ratio.
-
Quickly rinse the slides in distilled water to remove buffer salts.
-
-
Imaging:
-
Dry the slides thoroughly.
-
Expose the slides to a phosphor imaging plate or digital autoradiography system for a duration determined by the radionuclide's activity (hours to days).
-
-
Analysis:
-
Scan the imaging plate and quantify the signal intensity in regions of interest corresponding to the adrenal cortex.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
-
Future Directions
The field continues to evolve, with a clear trajectory towards tracers like [¹⁸F]CETO that offer superior imaging characteristics and logistical feasibility.[21] Future research will likely focus on further clinical validation of these next-generation agents, potentially expanding their application and establishing them as the new standard of care for non-invasive diagnosis in primary aldosteronism and the characterization of indeterminate adrenal lesions.[21][23] The ultimate goal is to provide a widely accessible, highly accurate, and non-invasive diagnostic tool that can improve patient outcomes by enabling more precise and personalized treatment strategies.
References
- 1. Metomidate-based imaging of adrenal masses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [123 I]Iodometomidate for molecular imaging of adrenocortical cytochrome P450 family 11B enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metomidate-Based Imaging of Adrenal Masses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human evaluation of [18F]CETO: a novel tracer for adrenocortical tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET imaging of adrenal cortical tumors with the 11beta-hydroxylase tracer 11C-metomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11C-metomidate PET imaging of adrenocortical cancer. | Sigma-Aldrich [merckmillipore.com]
- 8. ISRCTN [isrctn.com]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I/IIa Clinical Trial to Evaluate Safety and Adrenal Uptake of Para-Chloro-2-[18F]Fluoroethyletomidate in Healthy Volunteers and Patients with Primary Aldosteronism | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. [¹²³I]Iodometomidate imaging in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FRI156 Novel Radiolabeled Ligand, Para-chloro-2-[18F]fluoroethyletomidate (CETO) Is Equivalent To [11C]metomidate-PET (MTO) For The Lateralisation Of Primary Aldosteronism (PA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. GtR [gtr.ukri.org]
- 22. sor.org [sor.org]
- 23. endocrine-abstracts.org [endocrine-abstracts.org]
Comparative Guide to Fish Anesthetics: Aversive Effects of Metomidate vs. Alternatives
Introduction: The Ethical Imperative in Aquatic Research
In the realms of aquaculture, biomedical research, and drug development, the use of fish models is increasingly prevalent. With this comes a critical responsibility to ensure the welfare of these animals. Anesthesia is fundamental to humane handling, whether for routine procedures like tagging and blood sampling, complex surgeries, or transport.[1][2] However, the ideal anesthetic does more than simply immobilize the animal; it should induce a loss of consciousness and sensation with minimal distress, pain, or lasting harm. A crucial, yet often overlooked, aspect of this is the concept of aversion—the inherent unpleasantness of the anesthetic agent itself, which can provoke a stress response even before the drug takes full effect.[3]
This guide provides an in-depth, objective comparison of the aversive effects of Metomidate, a hypnotic sedative, against other commonly used fish anesthetics, namely Tricaine Methanesulfonate (MS-222) and Eugenol/Isoeugenol. By synthesizing data from behavioral and physiological studies, we aim to provide researchers, scientists, and drug development professionals with the critical information needed to make informed, ethically-grounded decisions for their aquatic research protocols.
Mechanisms of Action: A Divergence in Pharmacological Pathways
The aversive or non-aversive nature of an anesthetic is intrinsically linked to its mechanism of action. The way a compound interacts with the fish's central nervous system dictates the animal's experience during induction.
-
Metomidate: A non-barbiturate hypnotic related to etomidate, Metomidate acts as a potent potentiator of the gamma-aminobutyric acid (GABA) neurotransmitter system.[4] GABA is the primary inhibitory neurotransmitter in the brain. Metomidate binds to GABA-A receptors, enhancing their affinity for GABA. This increases the influx of chloride ions into neurons, causing hyperpolarization and dampening neural activity, which leads to rapid sedation and hypnosis.[4] Crucially, Metomidate and its derivatives are also known to inhibit the enzyme 11β-hydroxylase, which is essential for the final step of cortisol synthesis.[5][6][7] This dual action of inducing sedation while simultaneously suppressing the primary stress hormone sets it apart from other anesthetics.
-
MS-222 (Tricaine Methanesulfonate): As the only anesthetic approved by the U.S. Food and Drug Administration (FDA) for use in fin fish intended for human consumption, MS-222 is arguably the most widely used anesthetic in aquatic research.[8][9] Its primary mechanism involves blocking voltage-gated sodium channels in neuronal membranes.[10][11][12] This action prevents the generation of action potentials, thereby inhibiting sensory and motor signal transmission between the brain and the body.[8][9] While effective at inducing immobilization, this mechanism does not inherently possess sedative or hypnotic properties, and a growing body of evidence suggests fish perceive it as an irritant.[3][12]
-
Eugenol and Isoeugenol: Eugenol is the active component of clove oil, a natural product widely used as a fish anesthetic due to its low cost and efficacy.[13][14] Isoeugenol (commercialized as AQUI-S®) is a related compound.[15] Recent studies suggest that isoeugenol's primary effect is as a local anesthetic that acts on peripheral sensory systems, preventing them from taking up environmental information.[16][17] For example, it can massively reduce vision at low doses, with higher doses required to affect hearing.[16][17] While it may also potentiate GABA-A receptor responses, its mechanism is distinct from the central nervous system depression seen with Metomidate.[18]
Defining and Measuring Aversion: The Experimental Framework
Aversion is a negative response to a stimulus, which can manifest behaviorally and physiologically. In fish, this can range from avoidance and erratic swimming to the release of stress hormones.[3] To objectively quantify aversion, researchers primarily employ two methodologies: behavioral choice assays and physiological stress profiling.
Causality of Experimental Design: The choice chamber is a powerful tool because it provides the fish with agency. The animal's decision to spend less time in or actively avoid a chemically treated area is a direct and quantifiable measure of aversion.[3] This contrasts with simple immersion, where an animal's thrashing could be interpreted as either aversion to the drug or stress from the loss of equilibrium.[3] Measuring physiological markers like cortisol and glucose provides a secondary, internal validation of the stress response, complementing the behavioral observations.
Comparative Analysis of Aversive Effects
Behavioral Evidence: The Choice is Clear
The most direct comparisons of anesthetic aversion come from studies using choice chambers, where fish can freely move between clean water and water containing a low concentration of an anesthetic.
A seminal study on zebrafish examined nine different anesthetics and found that seven, including the widely used MS-222 and isoeugenol , elicited strong behavioral aversion.[3][19][20] Fish spent significantly less time in the lanes containing these substances. In contrast, etomidate (a derivative of Metomidate) was one of only two compounds that showed no behavioral evidence of aversion.[3][20] Subsequent studies have corroborated that zebrafish may find tricaine (MS-222) more aversive than eugenol or metomidate.[21][22]
However, it is important to note that experimental paradigms can influence results. One study using a different behavioral test (light/dark box) found that etomidate produced an aversion profile similar to the known aversive substance hydrochloric acid, while MS-222 did not show a clear aversion profile.[5] This highlights the complexity of behavioral analysis, but the weight of evidence from choice-based assays points towards the non-aversive nature of Metomidate/etomidate.
Table 1: Summary of Behavioral Aversion Studies in Zebrafish
| Anesthetic Agent | Behavioral Response in Choice Chamber | Aversive Classification | Source(s) |
|---|---|---|---|
| Metomidate/Etomidate | No significant difference in time spent in treated vs. untreated water. | Non-Aversive | [3][19][20] |
| MS-222 (Tricaine) | Significant avoidance of treated water; increased erratic movement. | Aversive | [3][12][19][20][23] |
| Eugenol/Isoeugenol | Significant avoidance of treated water. | Aversive | [3] |
| Benzocaine | Significant avoidance of treated water. | Aversive |[3][19][20] |
Physiological Stress Response: The HPI Axis
The primary physiological stress response in fish is mediated by the Hypothalamic-Pituitary-Interrenal (HPI) axis, culminating in the release of cortisol. An ideal anesthetic should minimize the activation of this pathway.
-
Metomidate: Numerous studies have demonstrated that Metomidate actively inhibits cortisol production.[5][6] This unique property means that even if the fish experiences handling stress, the primary hormonal stress cascade is blunted. However, it's important to note that other stress indicators, like blood glucose, may not be inhibited and can sometimes be elevated post-transport even with Metomidate use.[6][24]
-
MS-222: Anesthesia with MS-222 is often associated with transient increases in plasma cortisol, glucose, and lactate, indicative of a classic stress response.[9][25][26] This physiological reaction aligns with the behavioral evidence that the drug itself is a stressor.
-
Eugenol: The effects of eugenol on stress markers are somewhat mixed. Some studies show that it can reduce cortisol and glucose levels compared to handling without anesthesia.[25][26] However, other research indicates it can modulate plasma cortisol levels, and like other anesthetics, can interfere with the fish's antioxidant status.[14][27]
Operational Considerations and Side Effects
Beyond aversion, practical considerations are vital for selecting the appropriate anesthetic.
Table 2: Comparison of Operational Characteristics
| Feature | Metomidate | MS-222 (Tricaine) | Eugenol / Isoeugenol |
|---|---|---|---|
| Induction Time | Rapid[28] | Rapid[10][29] | Very Rapid[30][31] |
| Recovery Time | Can be prolonged; potential for hyperexcitability[7] | Generally short[32] | Can be longer than MS-222[13][29][31] |
| Analgesia | Poor; not recommended for surgery alone[21][22] | May have some analgesic effect[10] | Primarily a local anesthetic[16][17] |
| Regulatory Status | Not FDA-approved for food fish | FDA-approved for food fish (21-day withdrawal)[9] | Not FDA-approved for food fish (carcinogenicity concerns)[15][33] |
| Water Quality Impact | Can require buffering at high doses[28] | Lowers pH; requires buffering[11] | Insoluble in water; requires ethanol or emulsifier[14][34] |
| Safety Margin | Generally safe | Good safety margin | Low therapeutic index reported in some cases[13] |
Conclusion and Recommendations
Based on the current body of scientific evidence, Metomidate stands out as the least aversive anesthetic agent for fish among the common alternatives. Its unique mechanism of potentiating GABA-A receptors appears to induce sedation without causing the distress and avoidance behavior seen with agents like MS-222 and isoeugenol.[3][20] Furthermore, its ability to directly inhibit cortisol synthesis provides a physiological advantage by blunting the primary stress response.[5][6]
However, no anesthetic is perfect for all applications.
-
For non-invasive procedures, transport, or humane euthanasia, Metomidate is the superior choice for minimizing aversion and stress. Its non-aversive nature and cortisol-blocking effects make it ideal for situations where animal welfare is the paramount concern.
-
For painful or surgical procedures, Metomidate's lack of analgesic properties makes it unsuitable as a sole agent. [21][22] In these cases, a buffered MS-222 protocol may be necessary, or a combination of agents could be explored to provide both hypnosis and analgesia.
-
For research involving food fish that will be released or consumed, MS-222 remains the only approved option in the United States. [9] Researchers must adhere to the mandated 21-day withdrawal period and take steps to mitigate its aversive effects, such as using a rapid induction protocol and buffering the solution.
The ethical responsibility of a scientist is to refine, reduce, and replace animal use where possible. When anesthesia is necessary, selecting the compound that causes the least distress is a critical step in refining our methods. The evidence strongly suggests that for many common procedures, Metomidate offers a more humane alternative to traditional fish anesthetics.
Appendix: Experimental Protocol
Protocol: Aversive Behavior Assessment in Zebrafish Using a Chemotaxic Choice Chamber
This protocol is a representative methodology based on principles described in the literature for quantifying anesthetic aversion.[3]
1. Apparatus:
-
A flow-through, two-lane chemotaxic choice chamber.
-
Each lane is supplied by a separate inflow (one for control water, one for treated water) and a shared outflow.
-
An overhead camera connected to video tracking software (e.g., EthoVision XT, Noldus) is used to record and analyze fish movement.
2. Animal Preparation:
-
Use adult, mixed-sex zebrafish (Danio rerio).
-
Acclimate fish individually to the choice chamber for a significant period (e.g., 24-48 hours) with clean system water flowing through both lanes to reduce novelty-induced stress.[5]
3. Experimental Procedure:
-
Baseline Recording (Pre-Exposure): For 10 minutes, record the fish's swimming behavior with clean water flowing through both lanes. This establishes a baseline for lane preference and activity level.
-
Anesthetic Exposure:
-
Prepare the anesthetic stock solution. For example, a 50% effective dose of the target anesthetic (e.g., MS-222 at 84 mg/L, Etomidate at 2 mg/L).[3] Ensure MS-222 solutions are buffered to a neutral pH.
-
Using a peristaltic pump, introduce the anesthetic solution into one of the lanes (randomly assigned). The other lane continues to receive clean water.
-
Record the fish's behavior for a 10-minute exposure period. Key parameters to measure include:
-
Time spent in the treated vs. untreated lane.
-
Latency to first enter the treated lane.
-
Number of transitions between lanes.
-
Average swimming speed and total distance traveled.
-
-
-
Post-Exposure Recovery:
-
Flush the system with clean water in both lanes.
-
Record behavior for a final 10-minute period to assess initial recovery.
-
4. Data Analysis:
-
Use the tracking software to quantify the behavioral parameters for each phase (pre-exposure, exposure, post-exposure).
-
Perform statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) to compare the time spent in the subsequently-treated lane during the baseline phase versus the exposure phase.
-
A statistically significant decrease in time spent in the treated lane during the exposure phase is indicative of an aversive response.
References
- Kamble, A. D., Saini, V. P., & Ojha, M. L. (2014). Clove Oil, a promising anaesthetic for fish handling in aquaculture. Journal of Aquaculture, 5, 1-6. [Source is not directly from a clickable URL in the provided results, but the information is synthesized from multiple snippets referencing this topic, e.g., 1, 5]
-
Grush, J., Noakes, D. L., & Moccia, R. D. (2004). The efficacy of clove oil as an anesthetic for the zebrafish, Danio rerio (Hamilton). Zebrafish, 1(1), 46–53. [Link][31]
-
FDA/CVM. (2007). Guidance for Industry 150: Status of Clove Oil and Eugenol for Anesthesia of Fish. U.S. Food and Drug Administration. [Link][15]
-
Ohnesorge, B., et al. (2024). Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae. Frontiers in Neuroscience. [Link][10]
-
Barman, D. (2014). Clove oil, eugenol effective anesthetics for silver catfish. Responsible Seafood Advocate. [Link][29]
-
Grush, J., Noakes, D. L., & Moccia, R. D. (2004). The efficacy of clove oil as an anesthetic for the zebrafish, Danio rerio (Hamilton). PubMed. [Link][31]
-
Collymore, C., et al. (2015). Effect of MS222 on Hemostasis in Zebrafish. Journal of the American Association for Laboratory Animal Science. [Link][11]
-
Hrubec, T. C., et al. (2017). Efficacy and Physiological Response to Chemical Anesthesia in Wild Hickory Shad during Spawning Season. Marine and Coastal Fisheries, 9(1), 276-288. [Link][25][26]
-
Readman, G. D., et al. (2013). Do Fish Perceive Anaesthetics as Aversive? PLoS ONE, 8(9), e73773. [Link][3]
-
Lin, Y. H., et al. (2023). The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures. Animals, 13(17), 2732. [Link][9]
-
Hrubec, T. C., et al. (2017). Efficacy and Physiological Response to Chemical Anesthesia in Wild Hickory Shad during Spawning Season. Taylor & Francis Online. [Link][26]
-
Ribas, L., et al. (2021). Tricaine Methanesulfonate (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish. Frontiers in Behavioral Neuroscience. [Link][12]
-
Rather, I. A., et al. (2021). Efficacy of Anesthetics for Reducing Stress in Fish During Aquaculture Practices - A Review. Journal of World Aquaculture Society, 52(4), 735-753. [Link][1]
-
Petty, B. D., et al. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. Journal of the American Association for Laboratory Animal Science. [Link][35]
-
Valenzuela, A., et al. (2022). Physiological Response of Atlantic Salmon (Salmo salar) to Long-Term Exposure to an Anesthetic Obtained from Heterosigma akashiwo. Antioxidants, 11(8), 1622. [Link][27]
-
Readman, G. D., et al. (2013). Do Fish Perceive Anaesthetics as Aversive? ResearchGate. [Link][19]
-
Valentim, A. M., et al. (2022). Behavioural Aversion and Cortisol Level Assessment When Adult Zebrafish Are Exposed to Different Anaesthetics. Animals, 12(19), 2623. [Link][5]
-
Global Seafood Alliance. (2023). Study investigates the effect of the anesthetic isoeugenol on fish. Global Seafood Alliance. [Link][16]
-
Valentim, A. M., et al. (2022). Behavioural Aversion and Cortisol Level Assessment When Adult Zebrafish Are Exposed to Different Anaesthetics. MDPI. [Link][23]
-
Synapse. (2024). What is the mechanism of Metomidate? Patsnap Synapse. [Link][4]
-
Carter, K. M., et al. (2005). Evaluation of isoeugenol for anesthesia in koi carp (Cyprinus carpio). Journal of the American Veterinary Medical Association, 226(6), 969-974. [Link][36]
-
Faunalytics. (2014). Do Fish Perceive Anaesthetics as Aversive? Faunalytics. [Link][20]
-
Lewbart, G. A. (2001). Evaluation Of The Anesthetic Effects Of Eugenol With Varying Ratios Of Eugenol To Ethanol In Killifish (Fundulus Heteroclitus). Journal of the American Veterinary Medical Association, 218(12), 1954-1957. [Link][34]
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Ayala-Soldado, N., et al. (2024). Evaluation of the Effectiveness of Eugenol and MS-222 as Anesthetics in Zebrafish in Repeated Exposures and Post-Anesthesia Behaviour. Animals, 14(17), 2419. [Link][14]
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Global Seafood Alliance. (2023). Study investigates the effect of the anesthetic isoeugenol on fish. Global Seafood Alliance. [Link][17]
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Carter, K. M., et al. (2005). Evaluation of isoeugenol for anesthesia in koi carp (Cyprinus carpio). PubMed. [Link][37]
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Iffland, C. A., et al. (2025). Tricaine, eugenol and etomidate for repetitive procedural anesthesia in adult zebrafish, Danio rerio: effect on stress and behavior. Frontiers in Veterinary Science. [Link][21]
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Antunes, A. S. (2015). Anaesthetic aversion in Zebrafish (Danio rerio). CORE. [Link][2]
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Iffland, C. A., et al. (2025). Tricaine, eugenol and etomidate for repetitive procedural anesthesia in adult zebrafish, Danio rerio: effect on stress and behavior. PMC. [Link][22]
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Lewbart, G. A., et al. (2006). Evaluation of Intramuscular Use of Medetomidine (Alpha-2 Adrenergic Agonist) as an Alternative to Tricaine Methanesulfonate (MS-222, Finquel®) for Sedation and Anesthesia in Teleosts and Elasmobranchs. VIN. [Link][38]
-
Kunz, C., & Zupanc, G. K. (2023). The effect of eugenol anesthesia on the electric organ discharge of the weakly electric fish Apteronotus leptorhynchus. Journal of Comparative Physiology A, 209(6), 725-736. [Link][18]
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de Souza, A. S., et al. (2023). Anesthetic Effects of Clove Basil Essential Oil (Ocimum gratissimum) Microemulsion on Asian Redtail Catfish (Hemibagrus wyckioides) and Its Biochemical Stress Indicators. Fishes, 8(11), 534. [Link][39]
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U.S. Fish and Wildlife Service. (2017). Effectiveness of AQUI-S®20E (10% eugenol) to Lightly Sedate Rainbow Trout, Cutthroat Trout, and Chinook Salmon. DRIB. [Link][40]
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Petty, B. D., et al. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. Journal of the American Association for Laboratory Animal Science, 60(4), 431-438. [Link][28]
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Trushenski, J. T., et al. (2012). Effects of Metomidate Hydrochloride Sedation on Blood Glucose and Marketability of Transported Threespot Gourami Trichogaster trichopterus. Journal of Aquatic Animal Health, 24(2), 115-123. [Link][24]
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Yanong, R. P. (2003). Investigation of Metomidate Hydrochloride as a Sedative for Transportation of Ornamental Fish. VIN. [Link][6]
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Hoseini, S. M., et al. (2021). Short-Term Anesthesia with Clove Oil and Propofol: Physiological Responses in Persian Sturgeon (Acipenser persicus). Animals, 11(10), 2974. [Link][33]
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Stetter, M. D. (2001). Metomidate Anaesthesia of Ornamental Freshwater Fish. VIN. [Link][7]
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Baker, L., & Polto, K. (2021). A Comparison of Buffered Tricaine Methanesulfonate (MS-222) and Isoeugenol Anesthesia for Caudal Fin Clipping in Zebrafish (Danio rerio). Journal of the American Association for Laboratory Animal Science, 60(5), 557-563. [Link][32]
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Guénette, S. A., et al. (2007). Effectiveness of the anesthetic AQUI-S® 20E in marine finfish and elasmobranchs. ResearchGate. [Link][41]
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Yanong, R. P., & Erlacher-Reid, C. (2012). Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes. Journal of fish diseases, 35(9), 681-687. [Link][42]
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A Comparative Guide to Validating Metomidate as a Stress-Reducing Agent in Fish Transport
For Researchers, Scientists, and Drug Development Professionals
The transportation of live fish is an indispensable component of aquaculture, fisheries research, and the ornamental fish trade. However, the process invariably induces a significant stress response, leading to compromised immune function, physical injury, and increased mortality. The selection of an appropriate anesthetic agent is therefore critical to mitigate these adverse effects. This guide provides an in-depth comparison of Metomidate with other commonly used anesthetics, offering the experimental framework necessary to validate its efficacy in reducing transport-induced stress.
The Cornerstone of Fish Stress: The Hypothalamic-Pituitary-Interrenal (HPI) Axis
To understand how anesthetics mitigate stress, it is crucial to first comprehend the primary physiological stress pathway in fish: the Hypothalamic-Pituitary-Interrenal (HPI) axis.[1][2][3] When a fish perceives a stressor, such as handling or confinement, its central nervous system initiates a hormonal cascade.[4] The hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[2][5] ACTH then travels through the bloodstream to the interrenal cells located in the head kidney, triggering the synthesis and release of cortisol, the principal stress hormone in teleost fish.[1][4][6]
Elevated cortisol levels mobilize energy reserves by increasing blood glucose and lactate, preparing the fish for a "fight-or-flight" response.[4][7] While beneficial for short-term survival, prolonged activation of the HPI axis during transport can lead to immunosuppression, metabolic exhaustion, and ultimately, mortality.[2] Therefore, an ideal transport sedative would not only induce calmness but also directly suppress the activation of this pathway.
Caption: The Hypothalamic-Pituitary-Interrenal (HPI) axis cascade in fish.
Comparative Analysis of Anesthetic Agents
The choice of anesthetic is a critical decision, balancing efficacy with safety for both the fish and the handler.[8] Several agents are commonly employed in aquaculture, each with a distinct mechanism of action and physiological impact.[9][10]
| Anesthetic Agent | Mechanism of Action | Key Advantages | Key Disadvantages |
| Metomidate | A non-barbiturate hypnotic that acts as a potent inhibitor of the 11β-hydroxylase enzyme, directly blocking cortisol synthesis.[11][12][13] | Directly suppresses the primary stress hormone, cortisol.[14][15][16] Effective at low concentrations for sedation.[11] | Not approved for use in food fish in many regions, including the U.S.[17] Lacks analgesic (pain-relieving) properties.[18] |
| MS-222 (Tricaine) | Blocks voltage-gated sodium channels in neurons, preventing nerve impulse transmission. | FDA-approved for use in certain food fish families (with a withdrawal period).[19] Rapid induction and recovery.[19] | Can cause a significant spike in plasma cortisol levels during induction.[15][20][21] Acidic nature requires buffering to prevent water pH drop. |
| Clove Oil (Eugenol) | Believed to act on the central nervous system, though the exact mechanism is not fully elucidated. It is a natural product.[8] | Widely available, inexpensive, and considered a natural alternative.[7][8] Effective at reducing stress responses.[8][22] | Not FDA-approved for food fish.[8] Recovery times can be longer compared to MS-222.[8] Efficacy can vary depending on the product's eugenol concentration. |
| 2-Phenoxyethanol | Thought to inhibit neural activity in the higher central nervous system.[19] | Wide margin of safety and effective for prolonged sedation during transport.[10] | Potential hazard to aquaculture workers, limiting its use in edible fish.[9] Can induce increases in cortisol and glucose levels.[23] |
Metomidate's unique ability to directly inhibit cortisol synthesis sets it apart as a prime candidate for stress reduction during transport.[11][15] While other anesthetics induce a state of sedation, they do not necessarily prevent the activation of the HPI axis; in fact, some, like MS-222, can exacerbate it.[20][21]
Experimental Validation Protocol: A Comparative Efficacy Study
To validate the superiority of Metomidate in a research or drug development setting, a controlled, comparative experiment is essential. This protocol outlines a robust methodology for comparing the effects of Metomidate, MS-222, and Clove Oil on key stress indicators during a simulated transport event.
Objective
To quantitatively compare the efficacy of Metomidate, MS-222, and Clove Oil in mitigating the primary and secondary stress responses in a model fish species during simulated transport.
Experimental Design
Caption: Workflow for the comparative anesthetic efficacy study.
Step-by-Step Methodology
-
Animal Acclimation:
-
Acclimate a statistically significant number of fish (e.g., n=40, 10 per group) of a single species (e.g., Channel Catfish, Ictalurus punctatus) to laboratory conditions for a minimum of 14 days. Maintain stable water quality, temperature, and photoperiod.
-
-
Preparation of Anesthetic Stock Solutions:
-
Metomidate: Prepare a stock solution based on the desired final concentration (e.g., 1.0 mg/L).[24]
-
MS-222: Prepare a stock solution (e.g., 100 mg/L) and buffer it with sodium bicarbonate to maintain a neutral pH.[15]
-
Clove Oil: Create an emulsion by mixing clove oil with ethanol (1:10 ratio) to ensure dispersion in water, targeting a final concentration of 30 mg/L.[25]
-
-
Baseline Sampling (T=0):
-
Net and anesthetize a subset of fish from the acclimation tank using a standard induction dose of MS-222 (e.g., 150 mg/L) for rapid immobilization.
-
Collect a blood sample via caudal venipuncture within 3 minutes to establish baseline cortisol, glucose, and lactate levels.[20]
-
Place blood samples in heparinized tubes, centrifuge to separate plasma, and store at -80°C until analysis.
-
-
Simulated Transport:
-
Prepare individual transport bags (e.g., 3L polyethylene bags) with 1L of system water.[26]
-
Add the appropriate anesthetic to achieve the target concentration for each treatment group. The control group will receive no anesthetic.
-
Place one fish per bag, inflate the remaining space with pure oxygen, and seal the bag.[27]
-
Place the bags in insulated containers and agitate them gently every 20-30 minutes for 6 hours to simulate transport conditions.[26][28]
-
-
Post-Transport Sampling (T=6 hours):
-
Immediately upon completion of the 6-hour period, collect a water sample from each bag for quality analysis (ammonia, pH, dissolved oxygen).
-
Quickly net each fish and collect a terminal blood sample as described in Step 3.
-
For anesthetized groups, transfer the fish to a separate, aerated recovery tank with clean water and record the time to regain equilibrium and normal swimming behavior.
-
-
Biochemical Analysis:
Data Presentation and Interpretation
The collected data should be organized to facilitate clear comparisons between the treatment groups.
Table 1: Primary and Secondary Stress Indicators (Mean ± SD)
| Treatment Group | Baseline Cortisol (ng/mL) | Post-Transport Cortisol (ng/mL) | Post-Transport Glucose (mg/dL) | Post-Transport Lactate (mmol/L) |
| Control | 15.2 ± 4.5 | 250.8 ± 35.1 | 180.5 ± 22.4 | 12.3 ± 2.1 |
| Metomidate (1.0 mg/L) | 14.8 ± 5.1 | 20.5 ± 7.8 | 75.2 ± 10.3 | 4.1 ± 1.5 |
| MS-222 (100 mg/L) | 15.5 ± 4.8 | 195.3 ± 28.9 | 155.7 ± 19.8 | 9.8 ± 1.9 |
| Clove Oil (30 mg/L) | 14.9 ± 5.3 | 90.6 ± 15.2 | 110.4 ± 14.5 | 7.5 ± 1.7 |
Table 2: Behavioral and Water Quality Parameters (Mean ± SD)
| Treatment Group | Recovery Time (seconds) | Final Ammonia (mg/L) | Final pH |
| Control | N/A | 0.85 ± 0.15 | 6.8 ± 0.2 |
| Metomidate (1.0 mg/L) | 185 ± 30 | 0.31 ± 0.08 | 7.4 ± 0.1 |
| MS-222 (100 mg/L) | 120 ± 25 | 0.65 ± 0.12 | 7.1 ± 0.2 |
| Clove Oil (30 mg/L) | 250 ± 45 | 0.48 ± 0.10 | 7.3 ± 0.1 |
Note: The data presented in these tables are hypothetical but reflect expected outcomes based on published literature.
Interpretation of Expected Results:
-
Cortisol: The Metomidate group is expected to show post-transport cortisol levels that are not significantly different from baseline, demonstrating the direct inhibition of the HPI axis.[15][16] In contrast, the Control and MS-222 groups will likely exhibit a dramatic increase in cortisol, confirming a significant stress response.[4][20] Clove oil may partially mitigate the cortisol increase but is unlikely to be as effective as Metomidate.[15]
-
Glucose and Lactate: As secondary stress indicators, glucose and lactate levels are expected to mirror the cortisol results.[7] The Metomidate group should maintain the lowest levels, indicating reduced metabolic activity and stress.
-
Water Quality: Lower ammonia levels in the anesthetic groups, particularly Metomidate, reflect a reduced metabolic rate and excretion, a key benefit during transport in a closed system.
Conclusion and Authoritative Recommendations
The experimental evidence strongly supports the validation of Metomidate as a superior stress-reducing agent for fish transport compared to traditional alternatives like MS-222 and natural options like clove oil. Its unique mechanism of directly inhibiting cortisol synthesis provides a targeted and effective means of preventing the primary stress response at its source.[11][21]
For researchers and drug development professionals, Metomidate serves as a powerful tool for ensuring animal welfare and maintaining physiological homeostasis during experimental transport. While its use in food fish is currently restricted in many jurisdictions, its application in ornamental fish transport and research settings is invaluable for improving survival and post-transport condition.[17][24][31] When designing transport protocols where the primary goal is the minimization of physiological stress, Metomidate is the scientifically validated agent of choice.
References
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Fishery Anesthetics in Aquaculture Products: Safety Concerns and Analytical Methods. Preprints.org[Link]
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A Review of Three Commonly Used Fish Anesthetics. Taylor & Francis Online[Link]
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EFFICACY OF ANESTHETICS FOR REDUCING STRESS IN FISH DURING AQUACULTURE PRACTICES- A REVIEW. ResearchGate[Link]
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The stimulation of BSC axis and HPI axis in response to stress in fish. ResearchGate[Link]
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Stress in Fish: Neuroendocrine and Neurotransmitter Responses. MDPI[Link]
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The stress response in fish. PubMed[Link]
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Anesthetic Effects of Clove Basil Essential Oil (Ocimum gratissimum) Microemulsion on Asian Redtail Catfish (Hemibagrus wyckioides) and Its Biochemical Stress Indicators. MDPI[Link]
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Anaesthesia of laboratory, aquaculture and ornamental fish: Proceedings of the first LASA-FVS Symposium. PubMed Central[Link]
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Effectiveness of 2-Phenoxyethanol for Anesthetizing Striped Mullet (Mugil cephalus) (Linnaeus, 1758) for Transportation. Aquaculture Research[Link]
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Clove oil, eugenol effective anesthetics for silver catfish. Global Seafood Alliance[Link]
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Activity of the hypothalamus-pituitary-interrenal axis (HPI axis) and immune response in carp lines with different susceptibility to disease. PubMed[Link]
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Cortisol as a Stress Indicator in Fish: Sampling Methods, Analytical Techniques, and Organic Pollutant Exposure Assessments. PubMed Central[Link]
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FOI Summary Aquacalm. FDA[Link]
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Cortisol and Glucose: Reliable indicators of fish stress? Pan-American Journal of Aquatic Sciences[Link]
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Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes. PubMed[Link]
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Investigation of Metomidate Hydrochloride as a Sedative for Transportation of Ornamental Fish. VIN[Link]
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The hypothalamic-pituitary-interrenal axis and the control of food intake in teleost fish. General and Comparative Endocrinology[Link]
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Analysis of Short-Term Cortisol Stress Response in Channel Catfish by Anesthetization with Metomidate Hydrochloride and Tricaine Methanesulfonate. PubMed[Link]
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How does etomidate influence the production of cortisol by the adrenal gland? EMedHome.com[Link]
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Anesthetic efficacy of metomidate and comparison of plasma cortisol responses to tricaine methanesulfonate, quinaldine and clove oil anesthetized channel catfish Ictalurus punctatus. ResearchGate[Link]
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Analysis of Short‐Term Cortisol Stress Response in Channel Catfish by Anesthetization with Metomidate Hydrochloride and Tricaine Methanesulfonate. Journal of Aquatic Animal Health[Link]
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Effect of etomidate on cortisol biosynthesis: site of action after induction of anaesthesia. British Journal of Anaesthesia[Link]
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Anesthetic efficacy of tricaine methanesulfonate, metomidate and eugenol: Effects on plasma cortisol concentration and neutrophi. Iowa State University Digital Repository[Link]
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Can portable glucose and lactate meters be a useful tool in quantifying stress of juvenile Chinook salmon? Conservation Physiology[Link]
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Anesthesia and simulated transport of two Amazonian fish with three different basil (Ocimum sp.) essential oils. SciELO[Link]
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Fish and Shellfish Handling Protocols. Texas Parks and Wildlife[Link]
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Assessing the efficacy of tricaine methanesulfonate (MS-222) on sedation of Nile tilapia (Oreochromis niloticus) fingerlings during transportation. ResearchGate[Link]
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Preparation for Transport: Fish Packaging Technology. National University of Singapore[Link]
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Transporting Fish for Culture. NAERLS[Link]
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Safety Operating Guide
Metomidate hydrochloride proper disposal procedures
An Expert Guide to the Proper Disposal of Metomidate Hydrochloride
As a Senior Application Scientist, my goal is to empower our partners in research with not just leading-edge products, but also the critical knowledge to handle them safely and responsibly. Metomidate hydrochloride is a potent, non-barbiturate hypnotic agent whose utility in research is matched by the importance of its proper handling and disposal.[1][2] This guide moves beyond mere compliance, offering a framework for understanding the causality behind our recommended procedures, ensuring every step is part of a self-validating system of laboratory safety.
The improper disposal of chemical waste poses significant risks to both human health and the environment. Metomidate hydrochloride, in particular, exhibits high aquatic toxicity, making its containment from waterways a primary concern.[3][4] Adherence to these protocols is a cornerstone of responsible research and institutional integrity.
Hazard Assessment and Regulatory Framework
Understanding a compound's hazard profile is the first step in designing a safe disposal plan. Metomidate hydrochloride is classified as a toxic solid and an environmental hazard. Its disposal is primarily governed by the Environmental Protection Agency (EPA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).
Key Regulatory Points:
-
EPA RCRA Classification: Metomidate hydrochloride is not specifically found on the EPA's P-list (acutely hazardous) or U-list of hazardous wastes.[5][6] Therefore, its classification falls under wastes exhibiting hazardous characteristics .[7] Given its toxicological profile, it must be managed as a characteristic hazardous waste for Toxicity .
-
EPA "Pharma Rule": Under 40 CFR part 266 subpart P, the EPA explicitly bans the sewering (drain disposal) of hazardous waste pharmaceuticals .[8][9] This is the most critical regulatory constraint for this compound.
-
DEA Status: Metomidate hydrochloride is not currently listed as a controlled substance by the U.S. Drug Enforcement Administration.[10][11][12] Therefore, the specific disposal requirements for controlled substances, such as rendering the substance "non-retrievable," do not apply. However, regulations can change, and users should always verify the current status.
-
OSHA Requirements: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that laboratory personnel are fully aware of the hazards, have access to the Safety Data Sheet (SDS), and are trained on appropriate handling and personal protective equipment (PPE).[13][14]
Table 1: Hazard Profile of Metomidate Hydrochloride
| Hazard Class | GHS Classification | Key Considerations |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | Avoid ingestion. Do not eat or drink in the lab.[3][4] |
| Acute Toxicity (Inhalation) | Toxic if inhaled (H331) | Handle in a well-ventilated area or chemical fume hood to avoid dust.[15][16] |
| Skin Irritation | Causes skin irritation (H315) | Prevent contact by wearing appropriate gloves and lab coat.[3] |
| Eye Irritation | Causes serious eye irritation (H319) | Always wear chemical safety goggles.[3] |
| Aquatic Hazard (Chronic) | Harmful/Very toxic to aquatic life with long lasting effects (H412/H410) | This is the primary driver for strict disposal protocols. Do not drain dispose. [3][4] |
| Transport Classification | UN2811 | Toxic solid, organic, n.o.s. (Metomidate Hydrochloride).[3][10] |
Core Disposal Principle: Containment and Segregation
The foundational principle for disposing of metomidate hydrochloride is that it must be collected as a hazardous chemical waste for destruction by a licensed professional disposal service.[15] At no point should the pure compound or its solutions be disposed of in the general trash or down the drain.
Key Causal Explanation: The imidazole-based structure of metomidate is persistent, and its high aquatic toxicity means even small amounts can harm aquatic ecosystems.[3][17] Standard wastewater treatment plants are not designed to remove such specialized pharmaceutical compounds, leading to their release into the environment. Therefore, the only self-validating and authoritative method of disposal is complete containment and subsequent destruction, typically via high-temperature incineration.[18]
Step-by-Step Disposal Protocols
Follow these distinct protocols based on the form of the waste. Always handle waste in a designated Satellite Accumulation Area (SAA) in accordance with your institution's policies.[19]
Protocol 1: Unused or Expired Pure Compound (Solid)
This applies to the original product container or any weigh boats with residual powder.
-
Container Integrity: Ensure the original container cap is tightly sealed.
-
Labeling: The original manufacturer's label must be intact and legible. If this container is now designated as waste, do not deface the original label.
-
Hazardous Waste Tagging: Attach a completed hazardous waste tag from your institution's Environmental Health & Safety (EHS) department. The tag must clearly state the full chemical name, "Metomidate hydrochloride," and list all associated hazards.
-
Segregation: Store the container in a designated SAA for toxic solids. Ensure it is segregated from incompatible materials like strong oxidizers or acids.[20][21]
-
Pickup: Arrange for pickup by your institution's EHS or their contracted hazardous waste vendor.
Protocol 2: Contaminated Labware and PPE
This includes items like pipette tips, serological pipettes, gloves, bench paper, and empty vials that are contaminated with metomidate hydrochloride.
-
Designated Waste Container: Collect all solid waste contaminated with metomidate hydrochloride in a dedicated, leak-proof hazardous waste container. This is typically a plastic pail or a sturdy bag-lined box.
-
Labeling: Clearly label the container with a hazardous waste tag listing "Solid Waste Contaminated with Metomidate hydrochloride."
-
No Sharps: Do not dispose of needles or razor blades in this container. All sharps must go into a dedicated sharps container that is also labeled as hazardous chemical waste.
-
Accumulation and Disposal: Keep the container sealed when not in use. When full, arrange for pickup by EHS.
Protocol 3: Aqueous Solutions Containing Metomidate Hydrochloride
This applies to any buffers or media containing the dissolved compound.
-
Designated Waste Carboy: Collect all aqueous waste containing metomidate hydrochloride in a dedicated, leak-proof, and chemically compatible (e.g., HDPE) carboy.
-
Labeling: Affix a hazardous waste tag to the carboy. List all chemical components, including water, buffers, and "Metomidate hydrochloride," with their approximate concentrations.
-
pH Consideration: Do not attempt to neutralize the solution unless instructed by EHS, as this does not address the toxicity hazard.[22] Mixing with other waste streams is prohibited.[15]
-
Accumulation and Disposal: Keep the carboy capped and within secondary containment to prevent spills. Arrange for EHS pickup when full.
Emergency Procedures: Spill Management
A rapid and correct response to a spill is critical to ensuring personnel safety. The primary goal when cleaning a spill of solid metomidate hydrochloride is to prevent the powder from becoming airborne.[23][24]
-
Alert & Isolate: Immediately alert personnel in the area. Restrict access to the spill zone.
-
Assess & Consult SDS: Determine the extent of the spill. If it is large, involves other hazardous materials, or if you feel unsafe, evacuate and call your institution's emergency EHS number.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and two pairs of chemical-resistant nitrile gloves.[16][18] If there is a significant risk of dust, a respirator may be necessary.[9]
-
Contain & Clean:
-
Gently cover the spill with absorbent pads or paper towels.
-
Slightly dampen the absorbent material with water to prevent dust from becoming airborne (do not saturate or flood the area).
-
Working from the outside in, carefully scoop the dampened material and powder into a sealable plastic bag or container.[23][24]
-
Avoid dry sweeping.
-
-
Decontaminate: Wipe the spill area with a wet paper towel, followed by soap and water.
-
Dispose: Place all cleanup materials (gloves, pads, towels) into the same hazardous waste bag. Seal, label as "Spill Debris with Metomidate hydrochloride," and dispose of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS as required by your institution.
Spill Cleanup Workflow
Caption: Workflow for cleaning up a small spill of solid metomidate hydrochloride.
Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize waste generation from the outset.[24]
-
Source Reduction: Order only the quantity of metomidate hydrochloride required for your experiments.[19][25]
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[25]
-
Inventory Management: Maintain a clear and updated chemical inventory to prevent ordering duplicate materials.
By integrating these expert-level disposal protocols and waste minimization strategies, you contribute to a culture of safety and environmental stewardship, building trust in your research and your institution.
References
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Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety. Retrieved from [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]
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FOI Summary Aquacalm (Metomidate hydrochloride). (2017, November 30). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
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Spill Clean up Procedure. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
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8 Steps to Handling a Lab Chemical Spill. (2023, May 5). LabManager. Retrieved from [Link]
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Bowker, J. D., et al. (2009). Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes. Journal of Aquatic Animal Health. Retrieved from [Link]
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Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019, June 18). Hazardous Waste Experts. Retrieved from [Link]
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Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes. (2009, October 12). Journal of Aquatic Animal Health. Retrieved from [Link]
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EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Consolidated List of Lists under EPCRA, CERCLA, and CWA Section 311. (2025, April). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Imidazole Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]
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Lists of: Scheduling Actions, Controlled Substances, Regulated Chemicals. (2025, December). U.S. Drug Enforcement Administration (DEA). Retrieved from [Link]
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Medetomidine and Dexmedetomidine Submissions Increase Significantly. (2024, October). U.S. Drug Enforcement Administration (DEA). Retrieved from [Link]
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Hazardous Waste: EPA U-List Chemicals. (n.d.). University of Rochester Environmental Health & Safety. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for Metomidate Hydrochloride
As a Senior Application Scientist, my primary objective is to ensure that your engagement with our products is not only successful but, more importantly, safe. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions for handling Metomidate hydrochloride. This is a potent, pharmacologically active compound, and its handling demands meticulous attention to detail. This document serves as your essential safety and operational plan, grounded in established scientific and regulatory standards.
Immediate Safety Briefing: Understanding the Hazard
Metomidate hydrochloride is classified as a toxic substance.[1][2] The primary routes of occupational exposure are inhalation of the powder and ingestion.[1] Direct contact can cause skin and serious eye irritation.[3] Furthermore, as a non-barbiturate sedative-hypnotic, systemic absorption may depress the central nervous system, potentially causing drowsiness or dizziness.[3][4] It is crucial to recognize that the full toxicological properties of this compound have not been exhaustively investigated.[1] This knowledge gap mandates that we operate under the precautionary principle , treating the substance as highly potent and ensuring containment is a priority.
The following table summarizes the hazard classifications as identified in supplier Safety Data Sheets (SDS).
| Hazard Classification | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed | [1] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled | [1] |
| Skin Irritation | Category 2 | Causes skin irritation | [3] |
| Eye Irritation | Category 2A | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause drowsiness or dizziness | [3] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | Harmful to aquatic life with long lasting effects | [3] |
For transportation, Metomidate hydrochloride is classified under UN 2811, Toxic Solid, Organic, N.O.S. [1][5]
The Core Principle: Containment and Exposure Control
Given its pharmacological activity and acute toxicity, the cornerstone of safely handling Metomidate hydrochloride is minimizing exposure through robust engineering controls and appropriate Personal Protective Equipment (PPE).[6][7] Active Pharmaceutical Ingredients (APIs) are, by design, meant to have a biological effect.[8] Unintended exposure, even at low levels, can pose a significant health risk. Therefore, our protocols are designed not just to protect from known hazards but also from the potential risks of a compound whose long-term occupational exposure effects are not fully known.[6][9]
The following PPE and operational plans are mandatory for all personnel handling Metomidate hydrochloride.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary method of protection, a properly selected PPE ensemble is critical for safeguarding against spills, splashes, and residual contamination.
| PPE Component | Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved N95 (or higher) respirator | Metomidate hydrochloride is a powder. Weighing and transfer operations can generate airborne particulates, posing a significant inhalation risk.[1] An N95 respirator is the minimum requirement for these tasks.[1][10] |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Prevents direct skin contact, a primary route of irritation and potential absorption.[1] Gloves must be inspected before use and removed using the proper technique to avoid contaminating your hands.[1] |
| Eye/Face Protection | Chemical safety goggles | Protects against airborne powder and accidental splashes of solutions, preventing serious eye irritation.[1] |
| Body Protection | Laboratory coat or protective apron | Provides a barrier against spills and contamination of personal clothing.[1] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step workflow is essential for minimizing risk.
Pre-Handling and Preparation
-
Designate an Area: All handling of solid Metomidate hydrochloride must occur within a designated area, such as a certified chemical fume hood, to contain any dust.[2][7]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste disposal bags are within the designated area.
-
Review the SDS: Always have the Safety Data Sheet readily accessible and review it before beginning work.[11]
-
Ensure Emergency Equipment is Available: Confirm the location and functionality of the nearest safety shower and eye wash station.[1]
PPE Donning and Doffing: A Critical Control Point
The order of donning and, especially, doffing PPE is crucial to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat
-
Respirator (perform a user seal check)
-
Safety Goggles
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing Sequence (Taking Off):
-
Gloves: Remove using a glove-to-glove, then skin-to-skin technique. Dispose of immediately in a designated waste bag.
-
Lab Coat: Remove by rolling it inside-out, without touching the exterior. Dispose of or place in a designated laundry container.
-
Safety Goggles: Handle by the strap.
-
Respirator: Remove by handling the straps, without touching the front.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Spill Management Plan
Accidents happen. A swift and correct response is critical.
-
Evacuate and Alert: Alert others in the immediate area.
-
Isolate: Secure the area to prevent others from entering.
-
Assess: If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Clean-Up (for minor spills):
-
Don the full PPE ensemble described in Section 3.
-
Gently cover the spill with an absorbent material.
-
Carefully sweep up the material, avoiding the creation of dust, and place it into a sealed, labeled hazardous waste container.[1]
-
Clean the spill area with soap and water.
-
Dispose of all cleaning materials and contaminated PPE as hazardous waste.[1]
-
Disposal Plan
-
Chemical Waste: All waste containing Metomidate hydrochloride (pure substance, solutions, contaminated absorbents) must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[1][2]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[1]
-
Professional Disposal: Contact a licensed professional disposal service for final removal and disposal of the waste, in accordance with all local, regional, and national regulations.[1]
Workflow Visualization
The following diagram outlines the decision-making process for selecting appropriate controls and PPE when working with Metomidate hydrochloride.
Caption: PPE and Engineering Control workflow for Metomidate HCl.
References
-
Safety Data Sheet - Syndel. Provides hazard identification, PPE recommendations, and first-aid measures. Link
-
Safety Data Sheet - Cayman Chemical. Details GHS classifications including skin/eye irritation and environmental hazards. Link
-
Safety Data Sheet - ABX - advanced biochemical compounds. Outlines handling precautions, including the use of local exhaust ventilation. Link
-
Safety Data Sheet - Biosynth. Corroborates hazard statements related to ingestion, skin/eye irritation, and environmental effects. Link
-
SAFETY DATA SHEET - LGC Standards. Confirms UN transport classification. Link
-
Metomidate Hydrochloride - LGC Standards. Product information page. Link
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Highly Potent Compounds | VxP Pharma. Discusses OSHA guidelines and tiered safety programs for handling HPAPIs. Link
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Metomidate Hydrochloride - Safety Data Sheet - ChemicalBook. General safety information. Link
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. Provides context on engineering controls for potent compounds. Link
-
SAFETY DATA SHEET - TCI Chemicals. Provides additional GHS classifications. Link
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Controlling Occupational Exposure to Hazardous Drugs - OSHA. General guidelines from OSHA on handling hazardous drugs. Link
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Metomidate - Wikipedia. General information on the compound and its use. Link
-
Metomidate Hydrochloride | CAS No: 35944-74-2 - Aquigen Bio Sciences. Emphasizes the importance of reading the SDS and using PPE. Link
-
Metomidate hydrochloride | 35944-74-2 | KBA94474 - Biosynth. Provides a brief description of the compound. Link
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Guidelines on Handling Hazardous Drugs - ASHP. Discusses the continuum of toxicity and the basis for setting occupational exposure limits. Link
-
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-
Metomidate Hydrochloride (50 mg) - USP Store. Provides CAS number and UN transport number. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
